Pin1 modulator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c20-16(21)9-4-10-19-17(22)15(24-18(19)23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYDPSCPARBVHD-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Pin1 Modulation: A Technical Guide for Researchers
For Immediate Release
BOSTON, MA – In the intricate world of cellular signaling, the peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical regulator, playing a pivotal role in the pathogenesis of various diseases, including cancer and Alzheimer's disease. This in-depth technical guide provides a comprehensive overview of the mechanism of action of Pin1 modulators, offering researchers, scientists, and drug development professionals a detailed understanding of this key therapeutic target.
The Fundamental Role of Pin1 in Cellular Signaling
Pin1 is a unique enzyme that specifically isomerizes the conformation of pSer/Thr-Pro motifs in proteins.[1] This seemingly subtle change from a cis to a trans conformation, or vice versa, can have profound effects on a protein's function, stability, and subcellular localization.[1] By catalyzing this isomerization, Pin1 acts as a molecular switch, fine-tuning the activity of a multitude of proteins involved in critical cellular processes.
The dysregulation of Pin1 activity is a hallmark of several human pathologies. Overexpression of Pin1 is frequently observed in various cancers and is correlated with the malignancy of tumors, as it controls the function of numerous oncogenes and tumor suppressors.[1] Conversely, Pin1 deficiency or inactivation has been implicated as a potential cause of Alzheimer's disease, highlighting the dual nature of its therapeutic potential.[1]
Pin1 Modulators: A Quantitative Overview
The development of small molecule inhibitors targeting Pin1 is a burgeoning area of research. These inhibitors aim to curb the pro-tumorigenic activities of Pin1 in cancer cells. A variety of compounds, ranging from natural products to synthetic molecules, have been identified and characterized for their ability to inhibit Pin1's enzymatic activity. The following table summarizes the quantitative data for several key Pin1 inhibitors.
| Inhibitor | Type | IC50 | Ki | Notes |
| KPT-6566 | Covalent | 640 nM | 625.2 nM | Selectively inhibits and degrades Pin1 by covalently binding to its catalytic site.[2] |
| PIN1 degrader-1 (Compound 158H9) | Covalent | 21.5 nM | - | Forms a covalent bond with Cys113, inducing conformational changes and proteasome-dependent degradation.[2] |
| PPIase-Parvulin inhibitor (compound B) | Reversible | 1.5 µM | - | A cell-permeable inhibitor targeting both Pin1 and Par14.[2] |
| PIN1 inhibitor 5 (compound 7) | Reversible | - | 0.08 µM | A potent Pin1 inhibitor.[2] |
| VS1 | Reversible | 6.4 µM | - | Identified through virtual screening.[3] |
| VS2 | Reversible | 29.3 µM | - | Identified through virtual screening.[3] |
| All-trans retinoic acid (ATRA) | Reversible | 33.2 µM | - | A reference Pin1 inhibitor.[3] |
| BJP-06-005-3 | Covalent | 48 nM | - | A rationally designed peptide inhibitor that covalently targets Cys113.[4] |
Key Signaling Pathways Modulated by Pin1
Pin1 exerts its influence across a spectrum of signaling pathways that are fundamental to cell growth, proliferation, and survival. By modulating the conformation and activity of key proteins within these cascades, Pin1 can either promote or suppress cellular processes, depending on the context.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Pin1 plays a significant role in this pathway by directly interacting with β-catenin. Upon phosphorylation of β-catenin, Pin1 catalyzes its isomerization, which enhances its stability and protects it from degradation.[5] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes like c-myc and Cyclin D1, promoting cell proliferation.[6]
The Ras/AP-1 Signaling Pathway
The Ras/AP-1 signaling pathway is a central regulator of cell proliferation and differentiation. The activation of Ras triggers a kinase cascade that ultimately leads to the phosphorylation and activation of the transcription factor AP-1, which is a dimer of proteins from the Jun and Fos families.[5] Pin1 directly interacts with phosphorylated c-Jun, a key component of AP-1.[7] This interaction, facilitated by Pin1's isomerase activity, enhances the transcriptional activity of c-Jun, leading to increased expression of target genes like cyclin D1, which drives cell cycle progression.[7][8]
The Hippo Signaling Pathway
The Hippo pathway is a key regulator of organ size and tissue homeostasis, primarily through the control of cell proliferation and apoptosis. The central effectors of this pathway are the transcriptional co-activators YAP and TAZ. While the direct regulatory mechanisms are still under investigation, evidence suggests that Pin1 can influence the Hippo pathway. For instance, Pin1 has been shown to decrease the activity of PI5P4K, a family of kinases that can regulate the Hippo pathway.[9] By inhibiting PI5P4K, Pin1 may indirectly modulate the activity of the core Hippo kinases MST1/2 and LATS1/2, thereby affecting the phosphorylation and cellular localization of YAP.
Experimental Protocols for Assessing Pin1 Activity
The characterization of Pin1 modulators relies on robust and reliable in vitro and in-cell assays. Two commonly employed methods are the chymotrypsin-coupled assay and the fluorescence polarization assay.
Chymotrypsin-Coupled Protease Assay
This spectrophotometric assay provides a quantitative measure of Pin1's isomerase activity.
Principle: The assay utilizes a synthetic peptide substrate, such as Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA), where the glutamate mimics a phosphoserine.[10] This peptide exists in both cis and trans conformations. The protease chymotrypsin can only cleave the peptide bond following the phenylalanine when the preceding proline is in the trans conformation. Pin1 catalyzes the conversion of the cis isomer to the trans isomer, which is then rapidly cleaved by chymotrypsin, releasing p-nitroaniline. The rate of p-nitroaniline release, which can be monitored by the increase in absorbance at 390 nm, is directly proportional to the Pin1 activity.[11]
Detailed Methodology:
-
Reagents:
-
Recombinant human Pin1 protein.
-
Substrate: Suc-AEPF-pNA or a similar peptide.
-
α-Chymotrypsin.
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Test compounds (potential Pin1 inhibitors).
-
-
Procedure:
-
Pre-incubate varying concentrations of the test compound with the Pin1 enzyme in the assay buffer.
-
Initiate the reaction by adding the peptide substrate and chymotrypsin to the enzyme-inhibitor mixture.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The inhibitory activity of the test compound is determined by comparing the reaction rates in the presence and absence of the compound, allowing for the calculation of IC50 values.
-
Fluorescence Polarization (FP) Assay
The FP assay is a powerful technique for studying molecular interactions in solution and is well-suited for high-throughput screening of Pin1 inhibitors.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled probe (tracer) that binds to Pin1. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. When the tracer binds to the much larger Pin1 protein, its tumbling is significantly slowed, leading to a higher fluorescence polarization value. A competitive inhibitor will displace the fluorescent probe from Pin1, causing a decrease in the fluorescence polarization signal.
Detailed Methodology:
-
Reagents:
-
Recombinant human Pin1 protein.
-
A fluorescently labeled peptide or small molecule that binds to Pin1 (the tracer).
-
Assay buffer.
-
Test compounds.
-
-
Procedure:
-
In a microplate, combine a fixed concentration of Pin1 and the fluorescent tracer.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
The displacement of the tracer by the inhibitor will result in a dose-dependent decrease in the FP signal, from which the IC50 value of the inhibitor can be determined.
-
Conclusion and Future Directions
Pin1 stands as a compelling target for therapeutic intervention in a range of diseases. The continued development of potent and selective Pin1 modulators, guided by a deep understanding of their mechanism of action and the intricate signaling networks they influence, holds immense promise for novel treatment strategies. The experimental approaches outlined in this guide provide a robust framework for the discovery and characterization of the next generation of Pin1-targeted therapies. Further research will undoubtedly uncover additional layers of complexity in Pin1 biology, paving the way for more precise and effective therapeutic interventions.
References
- 1. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippo and PI5P4K signaling intersect to control the transcriptional activation of YAP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity and Affinity of Pin1 Variants [mdpi.com]
- 11. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
The Discovery and Synthesis of Pin1 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of modulators targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease, making it a compelling therapeutic target.[1] This document details the signaling pathways involving Pin1, methodologies for inhibitor screening and characterization, and a summary of key modulators with their corresponding inhibitory activities.
The Central Role of Pin1 in Cellular Signaling
Pin1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro).[2] This conformational change can have profound effects on the substrate protein's activity, stability, and subcellular localization, thereby modulating a multitude of signaling pathways.[3][4]
Pin1 is known to regulate several key oncogenic signaling pathways:
-
Ras/AP-1 Pathway: Pin1 directly interacts with c-Fos and c-Jun, components of the AP-1 transcription factor, enhancing their dimerization, DNA-binding activity, and transcriptional output.[3]
-
Wnt/β-catenin Pathway: Pin1 binds to phosphorylated β-catenin, catalyzing its isomerization and protecting it from degradation. This leads to the accumulation and nuclear translocation of β-catenin, promoting the transcription of target genes involved in cell proliferation.[3]
-
Hippo Pathway: Pin1 positively regulates the core components of the Hippo pathway, YAP and TAZ, by modulating their phosphorylation status and influencing their nuclear localization and transcriptional activity.[3]
-
NF-κB Pathway: Pin1 can bind to the p65 subunit of NF-κB, leading to its stabilization and enhanced inflammatory signaling.[5]
-
Insulin and Insulin-like Growth Factor (IGF-1) Signaling: Pin1 is intertwined with insulin signaling by promoting the phosphorylation and activation of Insulin Receptor Substrate 1 (IRS-1), which in turn activates the RAS-MAPK and PI3K-AKT-mTOR pathways.[6]
Below are diagrams illustrating the central role of Pin1 in these critical signaling cascades.
References
- 1. Prolyl isomerase Pin1 regulated signaling pathway revealed by Pin1 +/+ and Pin1 -/- mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
The Crucial Role of Post-Translational Modifications in the Function and Modulation of Pin1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that plays a pivotal role in regulating cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a wide range of proteins. This conformational change can profoundly impact the substrate protein's function, stability, subcellular localization, and interaction with other molecules. Consequently, Pin1 is implicated in a multitude of cellular processes, and its dysregulation is a hallmark of various diseases, including cancer and neurodegenerative disorders. The activity and function of Pin1 itself are intricately regulated by a variety of post-translational modifications (PTMs), making the study of these modifications crucial for understanding Pin1's role in health and disease and for the development of novel therapeutic strategies.
This technical guide provides an in-depth exploration of the post-translational modifications of Pin1 and introduces "Pin1 modulator 1," a compound that influences a key pathway regulated by Pin1. We will delve into the quantitative aspects of these modifications, provide detailed experimental protocols for their study, and visualize the complex signaling networks involving Pin1.
This compound: An Indirect Influencer of the Pin1-Regulated Wnt/β-Catenin Pathway
"this compound," also identified as compound IIb-219, is a molecule known to specifically target β-Catenin and inhibit the Wnt signaling pathway. While there is no direct evidence to suggest that this compound binds to and directly modulates Pin1, its action on the Wnt/β-catenin pathway is of significant interest in the context of Pin1 biology. Pin1 is a known regulator of β-catenin stability; it binds to phosphorylated β-catenin, preventing its degradation and thereby promoting Wnt signaling.[1][2] By inhibiting this pathway, this compound indirectly interfaces with a critical downstream consequence of Pin1 activity. Understanding this relationship is vital for researchers investigating the therapeutic potential of targeting the Pin1-Wnt axis.
Post-Translational Modifications of Pin1
The function of Pin1 is tightly controlled by a sophisticated network of post-translational modifications, including phosphorylation, ubiquitination, SUMOylation, and oxidation. These modifications can either enhance or inhibit Pin1's catalytic activity, alter its stability, and dictate its subcellular localization.[3][4]
Phosphorylation
Phosphorylation is a key PTM that regulates Pin1 function. Several kinases phosphorylate Pin1 at different residues, leading to diverse functional outcomes.
-
Inhibitory Phosphorylation: Phosphorylation of Ser16 in the WW domain by Protein Kinase A (PKA) and Aurora A has been shown to inhibit Pin1's ability to bind its substrates.[3][5] Similarly, Death-associated protein kinase 1 (DAPK1) phosphorylates Pin1 on Ser71, leading to the suppression of its catalytic activity and function.[3]
-
Activating/Stabilizing Phosphorylation: Conversely, phosphorylation at other sites can enhance Pin1 function. For instance, Polo-like kinase 1 (Plk1) phosphorylates Pin1 at Ser65, which prevents its ubiquitination and increases its stability.[3] Mixed-lineage kinase 3 (MLK3) phosphorylation at Ser138 enhances Pin1's nuclear localization and function.[3]
Ubiquitination
Ubiquitination is a critical PTM that primarily regulates protein stability. The ubiquitination of Pin1 is a key mechanism for controlling its cellular levels. As mentioned, Plk1-mediated phosphorylation at Ser65 protects Pin1 from ubiquitination and subsequent proteasomal degradation.[3] Down-regulation of Plk1 activity has been shown to enhance the ubiquitination of Pin1 by 4.5-fold compared to controls.
SUMOylation
SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another important regulatory mechanism for Pin1. Pin1 is SUMOylated on Lys6 in the WW domain and Lys63 in the PPIase domain.[1] This modification has been shown to decrease Pin1-induced cell proliferation and transformation.[3] The deSUMOylating enzyme SENP1 can reverse this modification, thereby promoting Pin1's oncogenic functions.
Oxidation
Oxidative stress can lead to the oxidation of cysteine residues in Pin1, which impacts its catalytic activity. The critical active site residue, Cysteine 113 (Cys113), is particularly sensitive to oxidation.[6] Oxidation of Cys113 to sulfinic acid (Cys-SO2H) results in the loss of Pin1's peptidyl-prolyl isomerase activity.[6][7] This oxidative inactivation of Pin1 has been implicated in the pathology of Alzheimer's disease.[8]
Data Presentation: Quantitative Insights into Pin1 Modulation and PTMs
The following tables summarize key quantitative data related to Pin1 inhibitors and the effects of its post-translational modifications.
| Inhibitor/Ligand | Target Domain | Method | Value | Reference |
| BJP-06-005-3 | Catalytic | PPIase assay | Apparent Ki = 48 nM | [9] |
| Ligand 2 | WW Domain | ELEBA | Kd = 66 ± 10 μM | |
| TME-001 | Catalytic | In vitro enzymatic assay | IC50 = 6.1 μM | [10] |
| PiB | Catalytic | Not specified | IC50 = 1.5 μM | [10] |
| Thiazole derivatives | Catalytic | Not specified | IC50 = 5.3 μM | [10] |
| Pyrimidine derivatives | Catalytic | Not specified | IC50 = 1.7 μM | [10] |
| Benzimidazole derivatives | Catalytic | Not specified | IC50 = 1.0 μM | [10] |
| AKBA derivative | Catalytic | Cell-based assay (PC-3) | IC50 = 40 nM | [10] |
| AKBA derivative | Catalytic | Cell-based assay (LNCaP) | IC50 = 270 nM | [10] |
Table 1: Quantitative Data for Pin1 Inhibitors and Ligands. This table provides a summary of the inhibitory constants (Ki and IC50) and dissociation constants (Kd) for various small molecules and peptides that target Pin1.
| Modification | Site(s) | Modifying Enzyme | Effect on Pin1 | Quantitative Change | Reference |
| Phosphorylation | Ser16 | PKA, Aurora A | Inhibition of substrate binding | - | [3][5] |
| Phosphorylation | Ser65 | Plk1 | Increased stability (prevents ubiquitination) | - | [3] |
| Phosphorylation | Ser71 | DAPK1 | Inhibition of catalytic activity | - | [3] |
| Phosphorylation | Ser138 | MLK3 | Increased nuclear localization and function | - | [3] |
| Ubiquitination | Not specified | - | Degradation | 4.5-fold increase upon Plk1 knockdown | |
| SUMOylation | Lys6, Lys63 | - | Inhibition of proliferation and transformation | - | [1][3] |
| Oxidation | Cys113 | Oxidative stress | Inhibition of catalytic activity | - | [6][8] |
Table 2: Summary of Pin1 Post-Translational Modifications and their Functional Consequences. This table outlines the key PTMs of Pin1, the amino acid residues involved, the enzymes responsible, and the resulting functional impact on Pin1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Pin1 and its post-translational modifications.
Protocol 1: In Vitro Pin1 Activity Assay (Chymotrypsin-Coupled Assay)
This assay measures the cis-trans isomerase activity of Pin1 using a colorimetric method.
Materials:
-
Recombinant human Pin1
-
Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
Chymotrypsin
-
Assay buffer: 35 mM HEPES, pH 7.8
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the Suc-AEPF-pNA substrate in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of chymotrypsin in the assay buffer.
-
In a 96-well plate, add the assay buffer.
-
Add the recombinant Pin1 enzyme to the wells.
-
To test inhibitors, pre-incubate Pin1 with the compound for a specified time (e.g., 30 minutes at 4°C) before adding the substrate.
-
Initiate the reaction by adding the Suc-AEPF-pNA substrate to the wells.
-
Immediately add the chymotrypsin solution to all wells.
-
Measure the absorbance at 390-405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the Pin1 activity.
Protocol 2: GST Pull-Down Assay for Pin1-Substrate Interaction
This assay is used to detect the physical interaction between Pin1 and a potential substrate protein.[11][12][13]
Materials:
-
GST-tagged Pin1 fusion protein (and GST alone as a control)
-
Glutathione-Sepharose beads
-
Cell lysate containing the protein of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Immobilization of GST-Pin1:
-
Incubate the GST-Pin1 fusion protein (and GST control) with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound protein.
-
-
Binding of Substrate:
-
Incubate the beads with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes at room temperature.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest to detect its interaction with Pin1.
-
Protocol 3: In Vitro Ubiquitination Assay for Pin1
This assay reconstitutes the ubiquitination cascade in a test tube to determine if Pin1 is a substrate for a specific E3 ubiquitin ligase.
Materials:
-
Recombinant Pin1
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme
-
Recombinant E3 ubiquitin ligase of interest
-
Recombinant ubiquitin (and His-tagged or FLAG-tagged ubiquitin for pull-down)
-
Ubiquitination reaction buffer (containing ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Pin1 antibody
Procedure:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and the E3 ligase.
-
Add the recombinant Pin1 protein to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-Pin1 antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated Pin1 will indicate a positive result.
Protocol 4: In Vitro SUMOylation Assay for Pin1
This protocol is used to determine if Pin1 can be SUMOylated in vitro.
Materials:
-
Recombinant GST-Pin1
-
Recombinant SUMO-activating enzyme (SAE1/SAE2)
-
Recombinant SUMO-conjugating enzyme (Ubc9)
-
Recombinant SUMO-1 protein
-
SUMOylation buffer (containing ATP)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GST or anti-Pin1 antibody
Procedure:
-
Set up the SUMOylation reaction by combining the SUMOylation buffer, ATP, SUMO-1, SAE1/SAE2, and Ubc9 in a microcentrifuge tube.
-
Add the recombinant GST-Pin1 protein to the mixture.
-
Incubate the reaction at 30°C for 2 hours.
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and analyze by Western blotting using an anti-GST or anti-Pin1 antibody to detect the higher molecular weight SUMOylated Pin1 species.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Pin1.
Caption: Regulation of Pin1 by Phosphorylation.
Caption: Pin1 Stability Regulation via Ubiquitination.
References
- 1. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 2. Prolyl Isomerase Pin1 Regulates Neuronal Differentiation via β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 [frontiersin.org]
- 4. Post-translational Modifications of the Peptidyl-Prolyl Isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxide-mediated oxidation and inhibition of the peptidyl-prolyl isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pin1 cysteine-113 oxidation inhibits its catalytic activity and cellular function in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 12. goldbio.com [goldbio.com]
- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
Pin1 Modulator 1: A Comprehensive Technical Guide to its Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Pin1's catalytic activity, which involves the isomerization of specific phosphorylated serine/threonine-proline motifs, results in conformational changes in its substrate proteins. This modulation can profoundly impact protein stability, subcellular localization, and protein-protein interactions, ultimately leading to significant alterations in gene expression. This technical guide provides an in-depth analysis of the effects of Pin1 modulators on gene expression, with a focus on the well-characterized inhibitor Juglone. We present quantitative gene expression data, detailed experimental protocols for assessing these changes, and visual representations of the key signaling pathways and experimental workflows involved.
Introduction to Pin1 and its Role in Gene Regulation
Pin1 is a unique enzyme that acts as a molecular switch, influencing the function of a multitude of proteins involved in cell signaling and gene transcription.[1] Its substrates include a wide array of transcription factors, co-regulators, and components of the core transcriptional machinery, such as RNA Polymerase II (RNAP II).[2][3] By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, Pin1 can:
-
Alter Transcription Factor Activity: Pin1 can modulate the stability, DNA binding affinity, and interaction with co-activators or co-repressors of key transcription factors like p53, c-Myc, NF-κB, and β-catenin.[3][4]
-
Regulate RNA Polymerase II Function: Pin1 interacts with the C-terminal domain (CTD) of RNAP II, influencing its phosphorylation status and thereby controlling the different stages of transcription, from initiation to elongation and termination.[2][5]
-
Impact mRNA Stability: Pin1 can also exert post-transcriptional control by interacting with RNA-binding proteins that regulate the stability of specific mRNA transcripts.[6]
Given its central role in gene expression, the modulation of Pin1 activity presents a promising therapeutic strategy for diseases driven by aberrant gene regulation.
Quantitative Effects of Pin1 Modulator 1 (Juglone) on Gene Expression
To illustrate the impact of Pin1 inhibition on the transcriptome, we summarize microarray data from a study investigating the effects of Pin1 knockdown in the androgen-dependent (LNCaP) and androgen-independent (DU145) prostate cancer cell lines.[2] The data reveals that while Pin1 inhibition suppresses the proliferation of both cell lines, the specific gene expression changes can be cell-type dependent.[2]
Table 1: Summary of Gene Expression Changes Following Pin1 Knockdown in Prostate Cancer Cell Lines [2]
| Cell Line | Total Genes with >1.5-fold Change | Genes with Increased Expression | Genes with Decreased Expression |
| LNCaP & DU145 (Combined) | 5461 | 3092 | 2369 |
Data summarized from a microarray analysis following treatment with Pin1 siRNA.[2]
Table 2: Examples of Transcription Factors Regulating Genes Affected by Pin1 Knockdown [2]
| Cell Line | Transcription Factors with Altered Target Gene Expression |
| LNCaP | Nrf, AR, SP-1, c-Myc, E2F, NF-κB |
| DU145 | Nrf, STAT, p53, HSF, c-Jun |
This table highlights the diverse transcriptional programs influenced by Pin1 in different cellular contexts.[2]
Key Signaling Pathways Modulated by Pin1
Pin1 is a critical node in several signaling pathways that converge on the regulation of gene expression. Inhibition of Pin1 can therefore have widespread effects on cellular function.
Caption: Major signaling pathways regulated by Pin1.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Pin1 modulators on gene expression.
Cell Culture and Treatment with Pin1 Modulator
Caption: General workflow for cell treatment.
Protocol:
-
Cell Seeding: Plate cells (e.g., LNCaP or DU145) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of Pin1 Modulator: Prepare a stock solution of the Pin1 modulator (e.g., Juglone in DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM for Juglone).[2]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the Pin1 modulator or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[2]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream applications such as RNA or protein extraction.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
RNA Isolation: Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the 2-ΔΔCt method.[7]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pinning Down the Transcription: A Role for Peptidyl-Prolyl cis-trans Isomerase Pin1 in Gene Expression [frontiersin.org]
- 4. Pinning Down the Transcription: A Role for Peptidyl-Prolyl cis-trans Isomerase Pin1 in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prolyl Isomerase Pin1 Regulates mRNA Levels of Genes with Short Half-Lives by Targeting Specific RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pin1 Cellular Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that plays a critical role in the regulation of cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins.[1][2] This conformational change can profoundly impact the substrate protein's function, stability, and subcellular localization.[3][4] Given that Pin1 is overexpressed in many human cancers and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's, understanding the spatiotemporal control of Pin1 activity is of paramount importance for therapeutic development.[1][4] A key aspect of this control is its own cellular localization. While predominantly found in the nucleus, Pin1 shuttles between the nucleus and cytoplasm, a process that is tightly regulated and crucial for its function.[1][2]
This technical guide provides a comprehensive overview of the methodologies used to study the cellular localization of Pin1 and its modulation. It details experimental protocols, presents quantitative data from key studies, and visualizes the complex signaling and experimental workflows involved. For the purpose of this guide, we will consider "Pin1 modulator 1" as a representative modulator, which could be an interacting protein (e.g., a kinase) or a small molecule inhibitor.
Regulation of Pin1 Cellular Localization
Pin1's subcellular distribution is not static; it is dynamically regulated by a variety of factors, including post-translational modifications (PTMs) and interactions with other proteins. Although Pin1 is a small protein (18 kDa) and lacks a classical nuclear localization signal (NLS) or nuclear export signal (NES), its localization is nonetheless tightly controlled.[1]
Nuclear Import and Export
Initial studies suggested Pin1 lacked defined import/export signals; however, a novel nuclear localization signal has been identified within its PPIase domain.[1][5][6] The interaction with importin α5 is thought to mediate its nuclear import.[1] The precise mechanisms governing its nuclear export are less clear but are influenced by its interaction with phosphorylated substrates.
Post-Translational Modifications: A Key Regulatory Switch
Post-translational modifications are critical in dictating Pin1's subcellular address. Phosphorylation and oxidation are two of the most well-studied modifications in this context.
-
Phosphorylation: Kinases can phosphorylate Pin1 at multiple sites, with differing effects on its localization. For instance, Death-Associated Protein Kinase 1 (DAPK1) phosphorylates Pin1 on Ser71 within its catalytic domain.[7][8][9] This phosphorylation event inhibits Pin1's catalytic activity and, importantly, its nuclear localization.[7][8][9]
-
Oxidation: Oxidative stress can lead to the oxidation of a critical cysteine residue (Cys113) in the catalytic site of Pin1. This modification not only inactivates the enzyme but also promotes its translocation from the nucleus to the cytoplasm.
The interplay of these modifications provides a sophisticated mechanism for rapidly modulating Pin1's availability in different cellular compartments in response to various stimuli.
Signaling Pathway: DAPK1-Mediated Regulation of Pin1 Localization
The regulation of Pin1's cellular localization by DAPK1 is a prime example of how upstream signaling pathways can control Pin1 function. DAPK1, a known tumor suppressor, acts as a negative regulator of the oncogenic functions of Pin1.[8]
Quantitative Analysis of Pin1 Subcellular Localization
Quantifying the distribution of Pin1 between the nucleus and cytoplasm is essential for understanding the effects of various modulators. This is typically achieved through subcellular fractionation followed by Western blotting or through quantitative immunofluorescence microscopy. Below are tables summarizing representative findings on Pin1 expression and localization.
Table 1: Pin1 Protein Expression Levels in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Pin1:Actin Ratio (Mean ± SD) | Reference |
| Normal | |||
| HMEpC | Normal Mammary Epithelial | 0.1 ± 0.05 | [10] |
| PrEC | Normal Prostate Epithelial | 0.2 ± 0.08 | [10] |
| WI-38 | Normal Lung Fibroblast | 0.3 ± 0.1 | [10] |
| Cancerous | |||
| MCF7 | Breast Cancer | 1.5 ± 0.3 | [10][11] |
| T47D | Breast Cancer | 1.8 ± 0.4 | [11] |
| LNCaP | Prostate Cancer | 2.5 ± 0.6 | [3] |
| DU145 | Prostate Cancer | 2.1 ± 0.5 | [3] |
| Caco-2 | Colorectal Cancer | High Expression | [12] |
Data are semi-quantitative and represent relative expression levels. Actual values can vary based on experimental conditions.
Table 2: Modulation of Pin1 Subcellular Localization
| Condition/Modulator | Cell Line/System | Primary Localization | Effect on Localization | Reference(s) |
| Basal State (untreated) | Most cell lines | Predominantly Nuclear | - | [1][2] |
| DAPK1 Overexpression | Breast Cancer | Cytoplasmic | Phosphorylation at Ser71 inhibits nuclear import. | [7][8][9] |
| Oxidative Stress (H₂O₂) | Neuroblastoma | Cytoplasmic | Oxidation of Cys113 promotes nuclear export. | |
| Treatment with Juglone (Pin1 inhibitor) | Prostate Cancer | Not explicitly stated | Inhibits Pin1 activity, leading to reduced cell proliferation. | [3][4] |
| Interaction with p-Tau | Neurons (FTD) | Cytoplasmic | Shift from nucleus to cytoplasm in disease state. | |
| Point mutations in PPIase domain (basic residues) | Not specified | Cytoplasmic | Compromises nuclear localization. | [13] |
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of reliable cellular localization studies. The following sections provide step-by-step methodologies for the key techniques used to investigate Pin1's subcellular distribution.
Experimental Workflow for Studying Pin1 Localization
A typical investigation into the effect of a modulator on Pin1's cellular localization follows a multi-step workflow, combining qualitative and quantitative techniques to build a comprehensive picture.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Death-Associated Protein Kinase 1 as a Promising Drug Target in Cancer and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Death-associated protein kinase 1 phosphorylates Pin1 and inhibits its prolyl isomerase activity and cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 13. PIN1 peptidylprolyl cis/trans isomerase, NIMA-interacting 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Preclinical Profile of Pin1 Modulators: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for representative Pin1 modulators. Pin1, a peptidyl-prolyl cis-trans isomerase, is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] Consequently, the development of small molecule modulators targeting Pin1 is an active area of research. This document summarizes key quantitative data, experimental methodologies, and relevant signaling pathways for prominent Pin1 inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro potency of several well-characterized Pin1 inhibitors. These compounds demonstrate a range of potencies and mechanisms of action, highlighting the diverse chemical scaffolds being explored for Pin1 inhibition.
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |
| API-1 | Pin1 | Cell-free enzymatic assay | 72.3 | - | A specific inhibitor that targets the peptidyl-prolyl isomerase domain.[3] |
| KPT-6566 | Pin1 | PPIase activity assay | 640 | 625.2 | A covalent inhibitor that binds to the catalytic site of Pin1.[4] |
| Sulfopin (PIN1-3) | Pin1 | Fluorescence-polarization assay | - | 17 | A highly selective covalent inhibitor.[5] |
| Sulfopin (PIN1-3) | Pin1 | PPIase enzymatic activity-based assay | - | 211 | |
| PIN1 degrader-1 | Pin1 | Not Specified | 21.5 | - | Forms a covalent bond with Cys113 of Pin1, leading to its degradation.[4] |
| VS1 | Pin1 | Enzymatic inhibition assay | 6,400 | - | Identified through virtual screening.[6] |
| VS2 | Pin1 | Enzymatic inhibition assay | 29,300 | - | Identified through virtual screening.[6] |
| All-trans retinoic acid (ATRA) | Pin1 | Enzymatic inhibition assay | 33,200 | - | A reference Pin1 inhibitor.[6] |
Signaling Pathways and Mechanisms of Action
Pin1 exerts its influence by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs within a multitude of substrate proteins.[7][5][8] This conformational change can profoundly impact protein stability, localization, and activity, thereby regulating key signaling pathways involved in cell proliferation, survival, and differentiation.[2][5][9]
One of the central roles of Pin1 in cancer is its ability to simultaneously activate oncogenes and inactivate tumor suppressors.[10] For instance, Pin1 can stabilize oncoproteins like c-Myc and Cyclin D1, while promoting the degradation of tumor suppressors such as p53.[9][11]
Pin1 inhibitors function by blocking the catalytic activity of Pin1, thereby preventing the conformational changes in its downstream targets. For instance, the covalent inhibitor KPT-6566 binds to the catalytic site of Pin1, leading to its degradation and subsequent induction of DNA damage and cell death specifically in cancer cells.[12] Some inhibitors, like API-1, up-regulate miRNA biogenesis, which in turn suppresses hepatocellular carcinoma development.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are outlines of common assays used in the evaluation of Pin1 modulators.
Pin1 PPIase Enzymatic Assay
This assay measures the catalytic activity of Pin1 by monitoring the isomerization of a phosphorylated substrate peptide.
Principle: The assay relies on the differential sensitivity of the cis and trans isomers of the pSer/Thr-Pro bond to a specific protease. When Pin1 catalyzes the conversion from the cis to the trans form, the peptide becomes susceptible to cleavage by the protease, releasing a detectable signal (e.g., a fluorophore or chromophore).
General Protocol:
-
Reagents and Materials: Recombinant human Pin1, a synthetic peptide substrate (e.g., Ac-Phe-Phe-pSer-Pro-Arg-Lys-Lys-AMC), a protease (e.g., chymotrypsin), assay buffer.
-
Assay Procedure:
-
Incubate Pin1 with the test compound (Pin1 modulator) for a defined period at room temperature.
-
Initiate the reaction by adding the peptide substrate.
-
Allow the isomerization reaction to proceed for a specific time.
-
Add the protease to cleave the trans-isomer of the substrate.
-
Measure the resulting signal (e.g., fluorescence) over time using a plate reader.
-
-
Data Analysis: The rate of the reaction is proportional to the Pin1 activity. The IC50 value of the inhibitor is determined by plotting the reaction rate against a range of inhibitor concentrations.
Fluorescence Polarization (FP)-Based Binding Assay
This assay is used to determine the binding affinity of a compound to Pin1.
Principle: A fluorescently labeled peptide that binds to Pin1 will have a higher fluorescence polarization value compared to the free peptide in solution due to its slower tumbling rate when bound to the larger protein. An inhibitor that competes with the fluorescent peptide for binding to Pin1 will cause a decrease in the fluorescence polarization signal.
General Protocol:
-
Reagents and Materials: Recombinant human Pin1, a fluorescently labeled peptide probe, assay buffer.
-
Assay Procedure:
-
In a microplate, add Pin1, the fluorescent peptide probe, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the inhibitor concentration to determine the Ki or IC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the effect of Pin1 modulators on the proliferation and viability of cancer cells.
Principle: The MTT assay measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.
General Protocol (CellTiter-Glo®):
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Pin1 modulator for a specified period (e.g., 48-72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix to induce cell lysis and release ATP.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated by plotting cell viability against the modulator concentration.
Conclusion
The preclinical data for various Pin1 modulators demonstrate the therapeutic potential of targeting this enzyme in diseases such as cancer. The diverse chemical structures and mechanisms of action of the identified inhibitors provide a strong foundation for further drug development efforts. The experimental protocols outlined in this guide serve as a basis for the continued investigation and characterization of novel Pin1-targeted therapies. Future research will likely focus on improving the selectivity and bioavailability of these compounds to translate the promising preclinical findings into clinical applications.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 6. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Function of Pin1 in Vivo and Its Inhibitors for Preclinical Study: Early Development, Current Strategies, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidyl-prolyl isomerase PIN1 as a pivotal regulator of cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Pin1 modulator 1 regulation of cell cycle progression
An In-depth Technical Guide on the Core of Pin1 Modulator 1 Regulation of Cell Cycle Progression
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase, Pin1, is a critical regulator of cell cycle progression, acting as a molecular switch that controls the function of numerous phosphoproteins.[1][2] Pin1 specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs, inducing conformational changes that affect substrate stability, localization, and activity.[1][2][3] Its dysregulation is implicated in various pathologies, particularly cancer, where it is frequently overexpressed.[1][4] Pin1 modulates key cell cycle regulators, including Cyclin D1, Rb, p53, and p27, primarily influencing the G1/S and G2/M transitions.[1][2] This guide provides a detailed examination of the signaling pathways governed by Pin1, summarizes the effects of its modulation, and offers comprehensive protocols for key experimental assays used in its study.
The Role of Pin1 in Cell Cycle Control
Pin1 contains an N-terminal WW domain that binds to specific pSer/Thr-Pro motifs and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the peptide bond.[1][5] While Pin1 protein levels do not significantly fluctuate during the cell cycle, its activity is directed by the phase-specific phosphorylation and expression of its binding partners.[1][5]
Regulation of the G1/S Transition
Pin1 is a central figure in the G1/S checkpoint, where it promotes cell cycle entry through multiple synergistic actions on key regulatory proteins.[1][6]
-
Cyclin D1: Pin1 positively regulates Cyclin D1, a crucial factor for G1 progression, at both the transcriptional and post-translational levels.[1][7]
-
Transcriptional Regulation: Pin1 enhances the transcriptional activity of c-Jun and β-catenin, which in turn increases Cyclin D1 mRNA expression.[5][8][9]
-
Post-Translational Regulation: Following phosphorylation on the Thr286-Pro motif by GSK-3β, Cyclin D1 is typically exported from the nucleus for degradation.[8] Pin1 binds to this phosphorylated motif, inhibiting nuclear export and stabilizing Cyclin D1 in the nucleus.[5][7][8]
-
-
Retinoblastoma Protein (Rb): Rb is a key tumor suppressor that inhibits G1-S transition by sequestering the E2F transcription factor.[1][5] Pin1 directly binds to phosphorylated Rb, promoting its hyperphosphorylation by CDKs. This results in the release and activation of E2F.[1][5]
-
E2F and the Positive Feedback Loop: Activated E2F initiates the transcription of genes necessary for S phase. Notably, E2F can bind to the Pin1 promoter and enhance its expression, creating a positive feedback loop that reinforces the commitment to cell cycle progression.[1][5]
-
p27/Kip1: The CDK inhibitor p27 negatively regulates the G1-S transition by inhibiting Cyclin E-CDK2.[1] Paradoxically, while Pin1 expression leads to increased p27 protein levels, it also promotes S-phase entry.[10][11] This is because Pin1 binds to p27 at the phosphorylated Thr187-Pro motif and attenuates its inhibitory activity on CDK2, thereby increasing CDK2 kinase activity.[1][10][11]
-
Cyclin E: Proper cell cycle progression requires the timely degradation of Cyclin E after the G1-S transition.[1][5] Pin1 interacts with Cyclin E phosphorylated at the Thr380-Pro motif, facilitating its interaction with the E3 ligase FBXW7 and subsequent degradation.[1][5]
Regulation of the G2/M Transition
Pin1 was initially identified as a mitotic regulator and plays a significant role in the G2/M checkpoint. It interacts with and modulates the function of several key mitotic proteins, including Cdc25C, Wee1, and Plk1, thereby regulating the activity of the master mitotic kinase, CDK1.[6][12]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core regulatory networks controlled by Pin1 during cell cycle progression.
References
- 1. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of Pin1 in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The peptidyl-prolyl isomerase PIN1 relieves cyclin-dependent kinase 2 (CDK2) inhibition by the CDK inhibitor p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
The Role of Pin1 Modulation in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase, Pin1, has emerged as a critical regulator in the pathogenesis of several neurodegenerative diseases. By catalyzing the isomerization of specific pSer/Thr-Pro motifs, Pin1 influences the conformation, function, and stability of key proteins implicated in Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). In AD, Pin1's interplay with Tau and Amyloid Precursor Protein (APP) presents a compelling therapeutic target. In PD, its involvement in α-synuclein aggregation highlights another avenue for intervention. Evidence also suggests a role for Pin1 in the pathobiology of ALS. This technical guide provides an in-depth overview of Pin1's involvement in these disorders, presenting quantitative data on Pin1 modulators, detailed experimental protocols for their study, and visual representations of the core signaling pathways.
Introduction to Pin1
Pin1 is a unique enzyme that specifically recognizes and isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine.[1][2] This conformational change can have profound effects on the substrate protein's function, stability, and subcellular localization.[3][4][5] Structurally, Pin1 consists of two main domains: an N-terminal WW domain that binds to the phosphorylated Ser/Thr-Pro motif, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization.[5][6]
Pin1 in Alzheimer's Disease
In the context of Alzheimer's Disease, Pin1 plays a largely protective role. Its dysregulation is linked to the two primary pathological hallmarks of AD: neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau and senile plaques consisting of amyloid-beta (Aβ) peptides.[2]
Regulation of Tau Phosphorylation
Pin1 binds to the phosphorylated Thr231-Pro motif in Tau, catalyzing its isomerization from a pathogenic cis conformation to a non-pathogenic trans conformation.[2][7] The trans conformation is more readily dephosphorylated by protein phosphatase 2A (PP2A), promoting Tau's normal function of microtubule binding and stability.[2][7] In AD brains, Pin1 levels are often depleted, leading to an accumulation of the pathogenic cis-pTau, which is prone to hyperphosphorylation and aggregation into NFTs.[2][7]
Modulation of Amyloid Precursor Protein (APP) Processing
Pin1 also interacts with the amyloid precursor protein (APP). It binds to the phosphorylated Thr668-Pro motif within the APP intracellular domain.[7] This interaction promotes the non-amyloidogenic processing of APP, which precludes the formation of Aβ peptides. Conversely, a deficiency in Pin1 activity is associated with increased processing of APP through the amyloidogenic pathway, leading to elevated Aβ production and plaque formation.[3][8]
Signaling Pathway: Pin1 in Alzheimer's Disease
Caption: Pin1's protective role in Alzheimer's Disease.
Pin1 in Parkinson's Disease
In contrast to its role in AD, Pin1 appears to have a pro-pathogenic function in Parkinson's Disease. Pin1 has been found to be upregulated in the substantia nigra of PD patients and in experimental models of the disease.[9][10]
Facilitation of α-Synuclein Aggregation
The hallmark pathology of PD is the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. Pin1 does not directly bind to α-synuclein but is thought to facilitate its aggregation indirectly.[11] Pin1 interacts with synphilin-1, a protein known to associate with α-synuclein, promoting the formation of inclusions. Overexpression of Pin1 has been shown to increase the insolubility and half-life of α-synuclein, contributing to the formation of aggregates.[1]
Signaling Pathway: Pin1 in Parkinson's Disease
Caption: Pin1's pro-pathogenic role in Parkinson's Disease.
Pin1 in Amyotrophic Lateral Sclerosis (ALS)
The role of Pin1 in ALS is less defined than in AD and PD, but emerging evidence suggests its involvement. Studies have shown altered Pin1 expression in the spinal motor neurons of sporadic ALS (sALS) patients.[10][12]
Association with TDP-43 Pathology
In sALS, motor neurons with cytoplasmic inclusions of TAR DNA-binding protein 43 (TDP-43) were found to have higher levels of Pin1 expression.[10] This suggests a potential compensatory mechanism or a role for Pin1 in the cellular response to TDP-43 pathology.[10][12] Pin1 is known to regulate the activity of adenosine deaminase acting on RNA 2 (ADAR2), an enzyme whose deficiency is implicated in sALS.[10][12] The increased Pin1 expression in affected neurons may be an attempt to restore ADAR2 function.[10][12]
Logical Relationship: Pin1 in ALS
Caption: Postulated role of Pin1 in ALS pathology.
Quantitative Data on Pin1 Modulators
The development of small molecule modulators of Pin1 is an active area of research. The following tables summarize key quantitative data for some of the investigated Pin1 inhibitors. Data on specific Pin1 activators remains limited in the public domain.
| Pin1 Inhibitor | Target Disease Model | Assay Type | IC50 / Ki | Reference |
| Juglone | Parkinson's Disease (in vitro) | PPIase Inhibition Assay | IC50: ~5 µM | [10] |
| BJP-06-005-3 | Pancreatic Cancer (in vitro) | PPIase Inhibition Assay | Ki: 48 nM | [8] |
| VS1 | Cancer (in vitro) | Enzymatic Inhibition Assay | IC50: 6.4 µM | [13] |
| VS2 | Cancer (in vitro) | Enzymatic Inhibition Assay | IC50: 29.3 µM | [13] |
| All-trans retinoic acid (ATRA) | Cancer (in vitro) | Enzymatic Inhibition Assay | IC50: 33.2 µM | [5] |
Detailed Experimental Protocols
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This protocol is adapted from methods utilizing a chymotrypsin-coupled spectrophotometric assay.[8][14]
Objective: To measure the enzymatic activity of Pin1 and assess the potency of Pin1 inhibitors.
Materials:
-
Recombinant human Pin1
-
Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a stock solution of the substrate in a solution of 0.5 M LiCl in trifluoroethanol.
-
Prepare serial dilutions of the test inhibitor compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant Pin1 (final concentration ~20-50 nM)
-
Test inhibitor at various concentrations
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately add α-chymotrypsin to each well.
-
Measure the absorbance at 390 nm kinetically over 5-10 minutes at room temperature. The rate of p-nitroaniline release is proportional to the rate of cis-to-trans isomerization of the substrate by Pin1.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Tau Phosphorylation
This protocol provides a general workflow for assessing the phosphorylation status of Tau in cell lysates or tissue homogenates.[1][2][11][15][16]
Objective: To detect and quantify the levels of total and phosphorylated Tau.
Materials:
-
Cell or tissue samples
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8 for pSer202/Thr205, PHF1 for pSer396/Ser404)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Homogenize tissue or lyse cells in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Tau signal to the total Tau signal.
Co-Immunoprecipitation of Pin1 and its Substrates
This protocol describes the co-immunoprecipitation of Pin1 and a putative interacting protein (e.g., Tau).[17][18]
Objective: To determine if Pin1 physically interacts with a specific protein in a cellular context.
Materials:
-
Cell lysate
-
Co-IP Lysis Buffer (a milder buffer than for Western blotting, e.g., Tris-based buffer with 150 mM NaCl and 0.5% NP-40)
-
Primary antibody against Pin1 (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Primary antibody against the putative interacting protein (for Western blotting)
-
IgG control antibody
Procedure:
-
Lysate Preparation: Prepare cell lysate using the Co-IP lysis buffer.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: To the pre-cleared lysate, add the anti-Pin1 antibody or an IgG control and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the putative interacting protein. A band in the Pin1 IP lane, but not in the IgG control lane, indicates an interaction.
α-Synuclein Aggregation Assay
This protocol is based on the Thioflavin T (ThT) fluorescence assay to monitor α-synuclein aggregation in vitro.[4][9][19][20][21]
Objective: To measure the kinetics of α-synuclein fibril formation and assess the effect of Pin1 modulators on this process.
Materials:
-
Recombinant human α-synuclein
-
Thioflavin T (ThT)
-
Aggregation Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation: Prepare a stock solution of ThT in the aggregation buffer. Prepare solutions of α-synuclein monomer in the aggregation buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Aggregation Buffer
-
ThT (final concentration ~10-20 µM)
-
Test compound (Pin1 or other modulators)
-
α-synuclein (final concentration ~50-100 µM)
-
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Analysis: Plot the fluorescence intensity versus time. The resulting sigmoidal curve represents the kinetics of aggregation, with the lag phase, elongation phase, and plateau phase. Analyze the lag time and the maximum fluorescence intensity to assess the effect of the test compounds on aggregation.
Experimental Workflows and Logical Relationships
Workflow for Screening Pin1 Inhibitors
Caption: A typical workflow for identifying and validating Pin1 inhibitors.
Conclusion
Pin1's multifaceted role in neurodegenerative diseases makes it a compelling and complex therapeutic target. In Alzheimer's Disease, activating Pin1 or preserving its function holds promise for mitigating both Tau and Aβ pathologies. Conversely, in Parkinson's Disease, inhibiting Pin1 may be a viable strategy to prevent α-synuclein aggregation. The involvement of Pin1 in ALS, while still under investigation, suggests that modulating its activity could also have therapeutic benefits in this devastating disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unravel the complexities of Pin1's function and to develop novel therapeutics for these challenging neurodegenerative disorders. Further research, particularly into the development and characterization of specific Pin1 activators, is crucial for advancing this promising field.
References
- 1. 2.5. Western blot for phosphorylated Tau [bio-protocol.org]
- 2. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Tau Interactome in Human Brain Reveals Isoform-Dependent Interaction with 14-3-3 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 8. Pin1 in Alzheimer’s disease: multiple substrates, one regulatory mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. Prolyl Isomerase Pin1 Expression in the Spinal Motor Neurons of Patients With Sporadic Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Prolyl Isomerase Pin1 Expression in the Spinal Motor Neurons of Patients With Sporadic Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pin1 Modulation in Physiological Status and Neurodegeneration. Any Contribution to the Pathogenesis of Type 3 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 16. Western blotting [bio-protocol.org]
- 17. Co-immunoprecipitation with Tau Isoform-specific Antibodies Reveals Distinct Protein Interactions and Highlights a Putative Role for 2N Tau in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-Immunoprecipitation from Brain | Springer Nature Experiments [experiments.springernature.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. innoprot.com [innoprot.com]
- 21. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
Pin1 Modulator 1: A Technical Guide to its Impact on Protein Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of protein function, acting as a molecular switch that specifically recognizes and remodels phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs. This isomerization event can have profound consequences on a substrate's conformation, stability, localization, and interaction with other proteins, thereby fine-tuning phosphorylation-driven signaling events. Dysregulation of Pin1 activity is implicated in numerous human diseases, including cancer and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth overview of the impact of Pin1 modulators on protein phosphorylation. It summarizes quantitative data on the effects of these modulators, details key experimental protocols for their study, and visualizes the core signaling pathways and experimental workflows involved. For the purpose of this guide, "Pin1 modulator 1" will be representative of well-characterized Pin1 inhibitors, such as Juglone and All-Trans Retinoic Acid (ATRA), which are frequently used to probe Pin1 function.
The Role of Pin1 in Phosphorylation-Dependent Signaling
Pin1 is unique in its ability to catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, but only when the serine or threonine immediately before it is phosphorylated. This post-phosphorylation regulatory layer is crucial in a multitude of cellular processes.
-
In Cancer: Pin1 is frequently overexpressed in various human cancers and often correlates with poor prognosis.[1] It acts as an amplifier of oncogenic pathways by stabilizing oncoproteins like c-Myc and Cyclin D1, and by promoting the degradation of tumor suppressors like p53.[2][3] Pin1 achieves this by altering the phosphorylation status and subsequent ubiquitination of these key regulatory proteins.[3]
-
In Alzheimer's Disease: Pin1 plays a neuroprotective role. It binds to hyperphosphorylated Tau protein at sites such as pThr231-Pro, catalyzing a conformational change that facilitates its dephosphorylation by the phosphatase PP2A.[4][5] This restores Tau's ability to bind to microtubules.[6] Pin1 deficiency or inhibition leads to the accumulation of the pathogenic cis conformation of p-Tau, a key driver of neurofibrillary tangle formation.[7] Similarly, Pin1 influences the processing of Amyloid Precursor Protein (APP). By binding to the phosphorylated Thr668-Pro motif of APP, Pin1 promotes its non-amyloidogenic processing, thereby reducing the production of the toxic Aβ42 peptide.[8]
Quantitative Impact of Pin1 Modulators on Protein Phosphorylation
The following tables summarize the quantitative effects of representative Pin1 inhibitors on its activity and the phosphorylation state of key substrates.
| Pin1 Inhibitor | Assay Type | Target/Substrate | Effect | Quantitative Value | Citation(s) |
| Juglone | In vitro Transcription | RNA Polymerase II | Inhibition | IC50 ≈ 2.5 µM | [9] |
| Cell-based Assay | Tau (pThr231) | Prevention of stress-induced dephosphorylation | Partial prevention | [10][11] | |
| ATRA (All-Trans Retinoic Acid) | Cell-based Assay | Pin1 Protein Level | Degradation | Dose-dependent reduction | [12][13] |
| Cell-based Assay | AKT, ERK1/2 | Reduced Phosphorylation | Significant reduction | [14] | |
| Cell-based Assay | ERα | Degradation/Reduced Activity | Significant reduction | [14] | |
| Cell-based Assay | Cyclin D1 | Reduced Promoter Activity | Dose-dependent inhibition | [12] | |
| Sulfopin | Proteomics (U2-OS cells) | Global Phosphoproteome | Altered Phosphorylation | 803 phosphosites significantly changed | [15] |
| Various Small Molecules | PPIase Assay | Pin1 Catalytic Activity | Inhibition | IC50 values ranging from nM to µM | [1][7][16] |
| Pin1-Substrate Interaction | Assay Type | Phosphorylation Site(s) | Quantitative Value (Kd) | Citation(s) |
| Pin1 and Cdk5-phosphorylated Tau | Biacore | pSer202, pThr205, pSer235, pSer404 | 1.11 ± 0.14 x 10⁻⁴ M | [17] |
Signaling Pathways Modulated by Pin1
The following diagrams illustrate the central role of Pin1 in key signaling pathways.
Caption: Pin1's role in Tau dephosphorylation and Alzheimer's Disease.
Caption: Pin1's role as an amplifier of oncogenic signaling pathways.
Detailed Experimental Protocols
Accurate assessment of Pin1 activity and its effect on protein phosphorylation requires specific and carefully executed protocols.
Pin1 Isomerase Activity Assay (Chymotrypsin-Coupled)
This assay measures the catalytic activity of Pin1 by monitoring the isomerization of a synthetic peptide substrate.
Caption: Workflow for the chymotrypsin-coupled Pin1 isomerase assay.
Methodology:
-
Principle: The substrate, Succinyl-Ala-pSer-Pro-Phe-p-Nitroanilide, exists in both cis and trans conformations. The protease α-chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which absorbs light at 390 nm. Pin1 accelerates the conversion of the cis isomer to the trans isomer, and the rate of this conversion is proportional to Pin1 activity.[16][18][19]
-
Reagents:
-
Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT.
-
Substrate: Suc-Ala-pSer-Pro-Phe-pNA peptide.
-
Enzymes: Purified recombinant GST-Pin1, α-chymotrypsin.
-
Pin1 Modulator (Inhibitor): e.g., Juglone, ATRA, or compound of interest.
-
-
Procedure:
-
Pre-incubate purified Pin1 with the desired concentrations of the modulator (e.g., for 1-12 hours at 4°C) in assay buffer.[20]
-
In a 96-well plate, add the Pin1/modulator mix and α-chymotrypsin (final concentration ~6 mg/mL).
-
Initiate the reaction by adding the peptide substrate.
-
Immediately measure the change in absorbance at 390 nm over time using a spectrophotometer.
-
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the absorbance curve. For inhibitors, IC50 values can be calculated by plotting the reaction rate against a range of inhibitor concentrations.
Western Blotting for Phosphorylated Proteins
This is the standard method to qualitatively or semi-quantitatively measure the phosphorylation level of a specific protein in cell or tissue lysates following treatment with a Pin1 modulator.
Caption: Workflow for detecting phosphorylated proteins via Western Blot.
Methodology:
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a solid support membrane, and probed with antibodies specific to the phosphorylated form of the protein of interest.
-
Critical Considerations:
-
Phosphatase Inhibitors: It is absolutely essential to include a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in the lysis buffer to preserve the phosphorylation state of proteins.[21][22]
-
Blocking Agent: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for blocking. Avoid using non-fat milk, as it contains phosphoproteins (casein) that will cause high background noise.[21][22]
-
Buffers: Use TBST instead of Phosphate-Buffered Saline (PBS) for wash steps to avoid interference from phosphate ions.[22]
-
-
Procedure:
-
Sample Preparation: Treat cells with the Pin1 modulator for the desired time. Harvest and lyse cells on ice in a suitable buffer (e.g., RIPA) containing fresh protease and phosphatase inhibitors.[21]
-
Electrophoresis and Transfer: Separate 20-50 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-Tau Thr231) diluted in 5% BSA/TBST, typically overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Data Analysis: Densitometry is used to quantify the band intensity. To ensure accurate comparison, the membrane should be stripped and re-probed for the total (non-phosphorylated) form of the target protein and a loading control (e.g., GAPDH or β-actin). The phosphorylated protein signal is then normalized to the total protein signal.
Conclusion
Pin1 is a pivotal regulator in phosphorylation-driven signaling, and its modulation has significant therapeutic potential. Understanding the impact of Pin1 modulators on protein phosphorylation is crucial for developing effective treatments for cancer and neurodegenerative diseases. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to investigate the multifaceted roles of Pin1 and to evaluate the efficacy of novel Pin1-targeted therapies. The careful application of quantitative assays and rigorous experimental design will be paramount in advancing this promising field of study.
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pin1-dependent prolyl isomerization regulates dephosphorylation of Cdc25C and tau proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pin1 affects Tau phosphorylation in response to Abeta oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomerase Pin1 stimulates dephosphorylation of tau protein at cyclin-dependent kinase (Cdk5)-dependent Alzheimer phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 in Alzheimer’s disease: multiple substrates, one regulatory mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Pin1 Reduces Glutamate-induced Perikaryal Accumulation of Phosphorylated Neurofilament-H in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peptidylprolyl cis/trans-isomerase Pin1 modulates stress-induced dephosphorylation of Tau in neurons. Implication in a pathological mechanism related to Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 17. Isomerase Pin1 Stimulates Dephosphorylation of Tau Protein at Cyclin-dependent Kinase (Cdk5)-dependent Alzheimer Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
Pin1 modulator 1 and its role in cancer biology
An In-depth Technical Guide to Pin1 Modulation in Cancer Biology
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This conformational change is a critical post-phosphorylation regulatory mechanism that can alter a substrate's function, stability, or subcellular localization. Pin1 is overexpressed in a multitude of human cancers, where it acts as a master regulator of oncogenic pathways. It amplifies cancer-driving signals by stabilizing oncoproteins like c-Myc and Cyclin D1, while simultaneously promoting the degradation of tumor suppressors such as p53 and PML. This central role in orchestrating cancer hallmarks makes Pin1 an attractive therapeutic target.
This guide provides a comprehensive overview of Pin1's function in cancer biology, with a focus on the modulators developed to inhibit its activity. It details the key signaling pathways regulated by Pin1, presents quantitative data on various Pin1 inhibitors, outlines essential experimental protocols for their evaluation, and discusses the ongoing challenges and future prospects of targeting this pivotal enzyme in oncology.
A Note on "Pin1 modulator 1": The specific term "this compound" appears to correspond to a commercial product (compound IIb-219) described as a modulator that targets β-Catenin and inhibits the Wnt pathway. While Pin1 is a known regulator of β-Catenin signaling, there is a lack of extensive, peer-reviewed scientific literature detailing the direct mechanism and specific effects of this particular compound on Pin1. Therefore, this document will address the broader, well-documented field of Pin1 modulators (primarily inhibitors) and their role in cancer to provide a comprehensive and actionable technical guide.
The Core Mechanism and Role of Pin1 in Cancer
Pin1 is the only known human peptidyl-prolyl isomerase (PPIase) that specifically recognizes and acts on pSer/Thr-Pro motifs. Proline-directed kinases (like CDKs, MAPKs, and GSK3β) phosphorylate numerous proteins involved in cell proliferation and survival. Following this phosphorylation, Pin1 binds to the target and catalyzes the rotation of the peptidyl-prolyl bond from a cis to a trans conformation, or vice versa. This seemingly subtle change can have profound consequences:
-
Altering Protein Stability: Pin1-induced conformational changes can either expose or hide degrons (sequences that mark a protein for degradation). This leads to the stabilization of oncoproteins (e.g., c-Myc, Cyclin D1, Mcl-1, NOTCH1) and the degradation of tumor suppressors (e.g., p53, PML, FBXW7).
-
Modulating Enzymatic Activity: Isomerization can switch a target protein between its active and inactive states.
-
Controlling Subcellular Localization: Pin1 can influence the nuclear or cytoplasmic retention of its substrates.
-
Affecting Protein-Protein Interactions: The conformational state of a protein dictates its ability to interact with other proteins in signaling complexes.
Due to its influence on a vast array of substrates, Pin1 is implicated in nearly all cancer hallmarks, including sustained proliferative signaling, evasion of growth suppressors, resistance to cell death, and activation of invasion and metastasis.
Key Signaling Pathways Regulated by Pin1
Pin1 acts as a central node, integrating and amplifying signals from multiple oncogenic pathways.
-
Cell Cycle Progression: Pin1 is essential for the proper functioning of cell cycle regulators. It stabilizes Cyclin D1 and Cyclin E, promoting G1/S transition, and regulates mitotic proteins like Cdc25C and Wee1. Its overexpression leads to cell cycle deregulation and uncontrolled proliferation.
-
Wnt/β-Catenin Pathway: Pin1 stabilizes β-catenin by inhibiting its interaction with the tumor suppressor APC (Adenomatous Polyposis Coli), which is part of the destruction complex. This leads to increased nuclear accumulation of β-catenin and transcription of Wnt target genes like c-Myc and Cyclin D1.
-
Myc-Driven Oncogenesis: Pin1 binds to phosphorylated c-Myc, stabilizing it and enhancing its transcriptional activity. Given that Myc is a critical driver in a large percentage of human cancers, this interaction is a key mechanism of Pin1's pro-tumorigenic function. Covalent inhibitors like Sulfopin have been shown to block Myc-driven tumors.
-
Ras/MAPK Pathway: Pin1 acts downstream of the Ras signaling pathway. It binds to and potentiates the activity of phosphorylated c-Jun, a component of the AP-1 transcription factor, which in turn activates the Cyclin D1 promoter.
-
Notch Signaling: In cancer stem cells, Pin1 enhances Notch1 signaling by increasing its stability, thereby promoting self-renewal and metastasis.
-
DNA Damage Response: Pin1's role in the DNA damage response is context-dependent. It can interact with and modulate the activity of key proteins like p53 and p73, influencing cell fate decisions between cell cycle arrest and apoptosis.
Methodological & Application
Application Notes and Protocols: Investigating Pin1 Modulation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Pin1 modulators in a cell culture setting. The protocols outlined below are designed to be adaptable for various specific Pin1 inhibitors and cell lines.
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Its activity is often dysregulated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[4][5][6][7] Pin1 exerts its function by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in substrate proteins, leading to conformational changes that affect their stability, localization, and activity.[8][9][10] This document provides detailed protocols for evaluating the cellular effects of Pin1 modulators.
Key Signaling Pathways Involving Pin1
Pin1 is a central node in multiple signaling pathways that are crucial for tumorigenesis. It has been shown to upregulate the activity of numerous oncogenes while downregulating tumor suppressors.[8][11][12] Key pathways influenced by Pin1 include PI3K/Akt/mTOR, Wnt/β-catenin, and those involving transcription factors such as c-Myc and NF-κB.[3][8][13]
Caption: Simplified signaling pathways regulated by Pin1.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various Pin1 inhibitors. This data can serve as a reference for designing experiments with novel Pin1 modulators.
Table 1: Inhibitory Activity of Pin1 Modulators
| Compound | Assay Type | IC50 / Ki | Reference(s) |
| BJP-06–005-3 | PPIase Assay | Ki = 48 nM | [14] |
| VS1 | Enzymatic Assay | IC50 = 6.4 µM | [1] |
| VS2 | Enzymatic Assay | IC50 = 29.3 µM | [1] |
| All-trans retinoic acid (ATRA) | Enzymatic Assay | IC50 = 33.2 µM | [1] |
| HWH8-33 | Isomerase Assay | IC50 = 1.8 µM | [11][12] |
| HWH8-36 | Isomerase Assay | IC50 = 3.2 µM | [11][12] |
Table 2: Anti-proliferative Activity of Pin1 Modulators in Cancer Cell Lines
| Compound | Cell Line(s) | Assay Type | IC50 | Incubation Time | Reference(s) |
| ATRA | HGC-27, MKN45 (Gastric Cancer) | CCK-8 | 5-20 µM (dose-dependent effect) | 72 hours | [13] |
| HWH8-33 | HeLa (Cervical Cancer) | MTT | 6.25 µg/mL | Not Specified | [11][12] |
| HWH8-36 | HeLa (Cervical Cancer) | MTT | 12.5 µg/mL | Not Specified | [11][12] |
| Sulfopin | Various Cancer Cell Lines | 2D Adherent Culture | Modest effect on viability | 8 days | [4] |
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of a Pin1 modulator.
Experimental Workflow Overview
Caption: General experimental workflow for cell culture-based analysis of Pin1 modulators.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, DU145)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear or white-bottom plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare a 2X stock solution of this compound at various concentrations in complete medium.
-
Remove the medium from the wells and add 100 µL of the 2X modulator solution or vehicle control.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[1]
-
-
Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes. Read the luminescence.[1]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the modulator concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression levels of Pin1 and its downstream target proteins.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Pin1, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed and treat cells in 6-well plates as described for Western blotting.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[13]
-
Conclusion
The protocols and data presented provide a robust framework for the preclinical evaluation of Pin1 modulators in a cell culture environment. By employing these methods, researchers can effectively characterize the biological activity of novel compounds targeting Pin1 and gain insights into their mechanisms of action. This information is crucial for the continued development of Pin1-targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pin1 Modulation in Physiological Status and Neurodegeneration. Any Contribution to the Pathogenesis of Type 3 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 8. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidyl-Prolyl Isomerase 1 (Pin1) Serves as a Coactivator of Steroid Receptor by Regulating the Activity of Phosphorylated Steroid Receptor Coactivator 3 (SRC-3/AIB1) - PMC [pmc.ncbi.nlm.nih.gov]
Pin1 Modulator 1: Application Notes and Protocols for Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Pin1 modulators in preclinical mouse models, focusing on inhibitors such as Juglone, AG17724, and all-trans retinoic acid (ATRA). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to guide researchers in designing and executing in vivo studies targeting the prolyl isomerase Pin1.
Introduction to Pin1 Modulation in Oncology
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Pin1's unique function involves catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, thereby inducing conformational changes that alter the function, stability, and subcellular localization of its substrate proteins.[1] In many human cancers, Pin1 is overexpressed and contributes to tumorigenesis by activating oncogenic pathways and inactivating tumor suppressor pathways.[2] Consequently, the inhibition of Pin1 has emerged as a promising therapeutic strategy for cancer.[3] This document outlines the preclinical application of various Pin1 modulators in mouse models.
Quantitative Data Summary of Pin1 Modulators in Mice
The following tables summarize the dosages and administration routes for several Pin1 modulators that have been evaluated in various mouse models.
| Modulator | Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Reference |
| Juglone | Colitis | 0.04% (w/v) | In drinking water | 0.03% (v/v) DMSO in water | Ad libitum | [4] |
| AG17724 | Pancreatic Ductal Adenocarcinoma (PDAC) | 10 mg/kg | Intravenous | DNA-barcoded micellular system | Four rounds of treatment | [3] |
| All-trans retinoic acid (ATRA) | Gastric Cancer Xenograft | 5 mg | Subcutaneous | Slow-releasing pellet | Single implantation | [1] |
Note: The in vivo efficacy of HWH8-33 has been demonstrated in xenograft mouse models via oral administration, however, specific dosage details were not available in the reviewed literature.[3]
Experimental Protocols
Juglone Administration in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol is adapted from a study investigating the anti-inflammatory effects of Juglone in a mouse model of colitis.[4]
Materials:
-
Juglone (5-hydroxy-1,4-naphthoquinone)
-
Dimethyl sulfoxide (DMSO)
-
Dextran sulfate sodium (DSS)
-
Sterile drinking water
-
Animal-specific water bottles
Procedure:
-
Preparation of Juglone Solution:
-
Prepare a stock solution of Juglone in DMSO.
-
Prepare the final drinking water solution by diluting the Juglone stock in sterile drinking water to a final concentration of 0.04% (w/v) Juglone and 0.03% (v/v) DMSO.
-
Prepare a vehicle control solution of 0.03% (v/v) DMSO in sterile drinking water.
-
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the start of the experiment, with free access to standard chow and water.
-
-
Induction of Colitis and Treatment:
-
Divide mice into three groups: Vehicle, DSS, and DSS + Juglone.
-
For the DSS and DSS + Juglone groups, induce colitis by administering 3% (w/v) DSS in the drinking water for 10 consecutive days.
-
The DSS + Juglone group receives the 0.04% Juglone solution as their drinking water ad libitum throughout the 17-day experimental period.
-
The DSS group receives the vehicle control drinking water.
-
The Vehicle group receives regular drinking water.
-
-
Monitoring and Endpoint Analysis:
-
Monitor mice daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).
-
At the end of the study (day 17), euthanize the mice and collect colon tissues for histological analysis and measurement of colon length.
-
Collect blood samples for analysis of inflammatory cytokines.
-
Intraperitoneal (IP) Injection of a Pin1 Modulator in a Mouse Xenograft Model
This is a general protocol for the intraperitoneal administration of a Pin1 modulator, based on standard laboratory procedures.[4][5][6]
Materials:
-
Pin1 modulator
-
Appropriate vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol or other skin disinfectant
-
Animal restraint device
Procedure:
-
Preparation of Injection Solution:
-
Dissolve the Pin1 modulator in the chosen vehicle to the desired final concentration. Ensure the solution is sterile-filtered if necessary.
-
The volume to be injected should not exceed 10 ml/kg body weight.[5]
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[5]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid is drawn back, indicating that a vessel has not been punctured.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
For tumor growth studies, measure tumor volume with calipers at regular intervals.
-
Signaling Pathways and Experimental Workflows
Pin1-Mediated Oncogenic Signaling
Pin1 exerts its oncogenic effects by regulating the activity of multiple downstream proteins. A key mechanism involves the stabilization and activation of proteins such as c-Myc and Cyclin D1, which are critical drivers of cell cycle progression and proliferation.[2][7][8][9]
Caption: Pin1's role in activating key oncogenic pathways.
General Experimental Workflow for Evaluating a Pin1 Inhibitor in a Xenograft Mouse Model
The following diagram illustrates a typical workflow for assessing the efficacy of a Pin1 inhibitor in a preclinical cancer model.
Caption: Workflow for in vivo evaluation of a Pin1 inhibitor.
Pin1's Regulation of the c-Myc/Cyclin D1 Axis
Pin1 plays a pivotal role in the transcriptional regulation and protein stability of both c-Myc and Cyclin D1, two key proteins that drive cell cycle progression from G1 to S phase.[2][7][8][9]
Caption: Pin1's regulation of c-Myc and Cyclin D1.
References
- 1. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 9. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pin1 Modulator 1 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis-trans isomerase, plays a crucial role in regulating the function of numerous proteins involved in essential cellular processes. It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrates.[1][2] This post-translational modification can significantly impact protein stability, localization, and activity.[3] Dysregulation of Pin1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][4]
Pin1 modulators, particularly inhibitors, are valuable tools for studying Pin1 function and for drug development. Western blot analysis is a fundamental technique to assess the efficacy and mechanism of action of these modulators. This document provides a detailed guide on how to utilize a Pin1 modulator, exemplified by the well-characterized inhibitor Juglone, in Western blot analysis to study its effects on downstream signaling pathways.
Pin1 Signaling Pathway
Pin1 exerts its influence over a multitude of signaling pathways that are critical for cell proliferation and survival. By isomerizing key phosphoproteins, Pin1 can either promote their stability and function or mark them for degradation. A key pathway regulated by Pin1 is the cell cycle progression, particularly the G1 to S phase transition. Pin1 is known to stabilize Cyclin D1, a critical regulator of this transition.[1][3] Inhibition of Pin1 is therefore expected to lead to a decrease in Cyclin D1 levels and subsequent cell cycle arrest.
Experimental Protocols
This section provides a detailed protocol for treating cells with a Pin1 modulator and subsequently performing a Western blot to analyze changes in protein expression. For this protocol, "this compound" will be represented by Juglone.
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., Caco-2, HeLa) in appropriate culture plates or flasks.[1][5] Allow the cells to adhere and reach 70-80% confluency.
-
Preparation of Pin1 Modulator Stock Solution: Prepare a stock solution of Juglone (e.g., 10 mM in DMSO). Store at -20°C.
-
Cell Treatment:
-
For a dose-response experiment, treat the cells with increasing concentrations of Juglone (e.g., 0, 5, 10, 20 µM) for a fixed time (e.g., 24 hours).
-
For a time-course experiment, treat the cells with a fixed concentration of Juglone (e.g., 10 µM) and harvest the cells at different time points (e.g., 0, 12, 24, 36, 48 hours).[5]
-
Always include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
-
Western Blot Protocol
The following diagram outlines the major steps in the Western blot workflow.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-CDK4, anti-β-catenin, and anti-Pin1) diluted in the blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control.
-
Data Presentation
The following tables summarize representative quantitative data from a time-course experiment where Caco-2 cells were treated with 10 µM Juglone. The data is presented as the relative protein expression normalized to the 0-hour time point.
Table 1: Effect of Juglone (10 µM) on G1-Phase Cell Cycle Regulatory Proteins in Caco-2 Cells
| Time (hours) | Relative Cyclin D1 Expression | Relative Cyclin D2 Expression | Relative Cyclin D3 Expression |
| 0 | 1.00 | 1.00 | 1.00 |
| 12 | 0.78 | 0.85 | 0.92 |
| 24 | 0.45 | 0.62 | 0.75 |
| 36 | 0.21 | 0.38 | 0.51 |
| 48 | 0.15 | 0.25 | 0.33 |
Table 2: Effect of Juglone (10 µM) on CDKs and β-catenin in Caco-2 Cells
| Time (hours) | Relative CDK4 Expression | Relative CDK6 Expression | Relative β-catenin Expression |
| 0 | 1.00 | 1.00 | 1.00 |
| 12 | 0.95 | 0.98 | 0.88 |
| 24 | 0.82 | 0.89 | 0.71 |
| 36 | 0.65 | 0.73 | 0.54 |
| 48 | 0.53 | 0.61 | 0.42 |
Data is illustrative and based on trends reported in the literature.[4]
Troubleshooting
-
No or Weak Signal:
-
Ensure sufficient protein loading.
-
Check the activity of the primary and secondary antibodies.
-
Optimize antibody concentrations.
-
Confirm efficient protein transfer.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).
-
Decrease the antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer.
-
Ensure the lysis buffer contains adequate protease inhibitors.
-
By following these detailed application notes and protocols, researchers can effectively utilize Pin1 modulators in Western blot analysis to investigate their impact on cellular signaling pathways and to advance the development of novel therapeutics.
References
- 1. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pin1 Modulator 1 in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis/trans isomerase, plays a crucial role in regulating the function of numerous proteins through a unique post-translational modification mechanism. It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes in its substrate proteins.[1][2] This catalytic activity can profoundly impact protein stability, subcellular localization, and protein-protein interactions, making Pin1 a key regulator in a multitude of cellular processes, including cell cycle progression and oncogenic signaling.[3][4]
Pin1 modulator 1 (also known as compound IIb-219) has been identified as a modulator that specifically targets β-Catenin and inhibits the Wnt signaling pathway.[5] While its direct inhibitory effect on Pin1's isomerase activity is not fully characterized in the public domain, its role as a modulator of a key Pin1-regulated pathway makes it a valuable tool for investigating the downstream consequences of Pin1 signaling.
These application notes provide a framework for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments to dissect its effects on protein-protein interactions within Pin1-regulated signaling networks.
Application: Investigating Protein-Protein Interactions in Pin1-Regulated Pathways
Immunoprecipitation is a powerful technique to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using a specific antibody. Co-IP extends this principle to isolate the bait protein along with its interacting partners (the "prey"). By treating cells with this compound prior to cell lysis and immunoprecipitation, researchers can investigate how modulation of Pin1-associated pathways, such as the Wnt/β-catenin pathway, affects the composition of protein complexes.
Potential applications include:
-
Determining if Pin1 modulation affects the interaction between a known Pin1 substrate and its binding partners.
-
Identifying novel protein interactions that are dependent on a Pin1-regulated signaling pathway.
-
Assessing how this compound influences the phosphorylation-dependent interactions of key signaling proteins.[3]
-
Validating targets of new therapeutic agents that aim to disrupt protein-protein interactions downstream of Pin1.
Experimental Design and Controls
When designing an immunoprecipitation experiment involving a small molecule modulator like this compound, it is crucial to include the proper controls to ensure the validity of the results.
| Control/Variable | Purpose | Description |
| Vehicle Control | To control for the effects of the solvent used to dissolve the modulator. | Treat cells with the same concentration of the vehicle (e.g., DMSO) as used for this compound. |
| This compound Treatment | To assess the effect of the modulator on the protein-protein interaction of interest. | Treat cells with the desired concentration of this compound for a specified time. |
| Positive Control IP | To confirm that the immunoprecipitation procedure is working correctly. | Perform an IP for a known protein-protein interaction in untreated or vehicle-treated cells. |
| Negative Control IP (IgG) | To control for non-specific binding of proteins to the antibody and beads. | Perform an IP using a non-specific IgG antibody of the same isotype as the primary antibody. |
| Input | To verify the presence and relative abundance of the proteins of interest in the cell lysate before IP. | A small fraction of the total cell lysate is saved before the addition of the primary antibody. |
| Beads Only Control | To check for non-specific binding of proteins directly to the beads. | Incubate cell lysate with beads only (no primary antibody). |
Signaling Pathway: Pin1 and the Wnt/β-Catenin Pathway
Pin1 is a known regulator of the Wnt/β-catenin signaling pathway. It can bind to and stabilize β-catenin, promoting its accumulation and translocation to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation. This compound is reported to specifically target β-Catenin and inhibit this pathway.[5] Understanding this interaction is key to designing and interpreting experiments using this modulator.
Caption: Pin1's role in the Wnt/β-Catenin signaling pathway.
Experimental Workflow for Immunoprecipitation
The following diagram outlines the general workflow for an immunoprecipitation experiment designed to test the effects of this compound.
Caption: General workflow for immunoprecipitation experiments.
Detailed Protocol: Immunoprecipitation of a Target Protein after Treatment with this compound
This protocol provides a general guideline. Optimization of antibody concentration, modulator concentration and incubation time, and lysis buffer composition may be necessary for your specific protein of interest and cell type.
A. Materials and Reagents
-
Cell Culture: Adherent or suspension cells expressing the protein of interest.
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Vehicle Control: The same solvent used for the modulator (e.g., DMSO).
-
Primary Antibody: High-affinity, IP-grade antibody specific to the "bait" protein.
-
Isotype Control Antibody: Non-specific IgG from the same species and of the same isotype as the primary antibody.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Lysis Buffer: Non-denaturing buffer such as RIPA or a custom buffer. A common formulation is: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.
-
Protease and Phosphatase Inhibitor Cocktails: To be added fresh to the lysis buffer before use.[6]
-
Wash Buffer: Typically the lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20.
-
Elution Buffer: e.g., 1X Laemmli sample buffer for Western blotting or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) for mass spectrometry.
-
General Lab Equipment: Microcentrifuge, rotator, magnetic rack (for magnetic beads), pipettes, etc.
B. Protocol Steps
-
Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat one set of cells with this compound at the desired final concentration (e.g., 1-10 µM, requires optimization). c. Treat a parallel set of cells with an equivalent volume of the vehicle (e.g., DMSO) as a control. d. Incubate for the desired time (e.g., 4-24 hours, requires optimization).
-
Cell Lysate Preparation: [7][8] a. After treatment, place the cell culture dishes on ice. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the cells (e.g., 1 mL per 10 cm dish). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on a rotator at 4°C for 30 minutes to ensure complete lysis. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Protein Concentration Determination: a. Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Equalize the protein concentration of all samples using lysis buffer. A typical starting amount is 500 µg to 1 mg of total protein per IP reaction.
-
Pre-Clearing the Lysate: a. To each lysate sample, add 20-30 µL of Protein A/G bead slurry. b. Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding. c. Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) or using a magnetic rack. d. Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
-
Immunoprecipitation: a. Set aside 20-50 µL of the pre-cleared lysate from each sample to serve as the "Input" control. Add an equal volume of 2X Laemmli buffer and boil for 5 minutes. Store at -20°C. b. To the remaining pre-cleared lysate, add the primary antibody (the optimal amount, typically 1-5 µg, should be determined by titration). c. For the negative control, add the same amount of isotype control IgG to a separate tube of lysate. d. Incubate on a rotator at 4°C for 2 hours to overnight to allow the antibody to bind to its target.
-
Immune Complex Capture: a. Add 30-50 µL of pre-washed Protein A/G bead slurry to each IP reaction. b. Incubate on a rotator at 4°C for 1-2 hours.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.[8]
-
Elution: a. After the final wash, carefully remove all supernatant. b. To elute the proteins for Western blot analysis, resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes. d. Pellet the beads, and collect the supernatant which contains the eluted proteins.
C. Downstream Analysis
The eluted samples, along with the "Input" controls, can be analyzed by SDS-PAGE and Western blotting to detect the "bait" protein and any co-immunoprecipitated "prey" proteins. A change in the amount of a "prey" protein in the this compound-treated sample compared to the vehicle control would suggest that the interaction is affected by the modulation of the Pin1-regulated pathway. For identification of unknown interacting partners, mass spectrometry can be employed.[9]
Quantitative Data Presentation
To facilitate the comparison of results, all quantitative data from downstream analyses, such as densitometry from Western blots, should be summarized in tables.
Table 1: Experimental Parameters
| Parameter | Vehicle Control | This compound |
| Cell Line | ||
| Total Protein Input (µg) | ||
| Primary Antibody (Bait) | ||
| Antibody Concentration (µg) | ||
| Modulator Concentration (µM) | N/A | |
| Treatment Duration (hours) |
Table 2: Densitometry Analysis of Co-Immunoprecipitated Proteins (Example)
| Protein Detected | Input (Vehicle) | IP: Bait (Vehicle) | Input (Modulator 1) | IP: Bait (Modulator 1) | Fold Change in Interaction |
| Bait Protein | (Relative units) | (Relative units) | (Relative units) | (Relative units) | N/A |
| Prey Protein 1 | (Relative units) | (Relative units) | (Relative units) | (Relative units) | (IP Modulator / IP Vehicle) |
| Prey Protein 2 | (Relative units) | (Relative units) | (Relative units) | (Relative units) | (IP Modulator / IP Vehicle) |
Note: Densitometry values for IP samples should be normalized to their corresponding input levels to account for any changes in total protein expression.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. PIN1 peptidylprolyl cis/trans isomerase, NIMA-interacting 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Wnt | 301688-74-4 | Invivochem [invivochem.com]
- 6. 免疫沉淀原理-免疫沉淀实验-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. youtube.com [youtube.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Immunoprecipitation Data Analysis in Biological Research - Creative Proteomics [creative-proteomics.com]
Application Notes: High-Throughput Screening for Pin1 Modulators using PM-1 as a Reference Compound
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in essential cellular processes.[1][2] Pin1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[3] This action induces conformational changes in substrate proteins, thereby modulating their activity, stability, and subcellular localization.[1]
Overexpression of Pin1 is strongly implicated in various human cancers, including breast, prostate, and lung cancer, where it often correlates with poor patient outcomes.[1][4] It promotes tumorigenesis by upregulating the activity of oncoproteins (e.g., Cyclin D1, c-Myc, β-catenin) and downregulating tumor suppressors (e.g., p53).[1][3] Conversely, Pin1 dysregulation is also linked to neurodegenerative diseases like Alzheimer's.[4][5] Due to its central role as a regulatory hub in oncogenic signaling, Pin1 is a compelling target for therapeutic intervention.[1][6]
High-throughput screening (HTS) campaigns are essential for identifying novel small-molecule inhibitors of Pin1. This document provides detailed protocols for utilizing a reference modulator, herein designated as Pin1 Modulator 1 (PM-1) , in HTS applications. PM-1 is a potent, selective Pin1 inhibitor used as a positive control to validate assay performance and benchmark newly identified compounds.
Pin1 Signaling Pathway and Point of Intervention
Pin1 acts as a central regulator in multiple signaling pathways that are frequently hijacked in cancer.[7] By catalyzing the isomerization of key phosphoproteins, Pin1 can amplify signals promoting cell proliferation, survival, and metastasis. The diagram below illustrates Pin1's role in the Wnt/β-catenin pathway, a critical cascade in development and disease. PM-1 intervenes by directly inhibiting the catalytic activity of Pin1, thereby preventing the stabilization of β-catenin and suppressing downstream oncogenic gene transcription.
Figure 1. Wnt/β-catenin signaling pathway showing Pin1-mediated stabilization and the inhibitory action of PM-1.
Data Presentation: Properties of Representative Pin1 Inhibitors
The development of potent and selective Pin1 inhibitors is a key objective in anticancer drug discovery. Various compounds have been identified through HTS and rational design. The data below summarizes the inhibitory activities of several known Pin1 inhibitors, which serve as a benchmark for the expected potency of a reference modulator like PM-1.
| Compound Name | Assay Type | Target | IC₅₀ / Kᵢ | Reference |
| BJP-06-005-3 | PPIase Isomerase Assay | Pin1 | Kᵢ = 48 nM | [8] |
| Sulfopin | Fragment-based Screen | Pin1 | Covalent Inhibitor | [9] |
| TME-001 | Fluorescence-based HTS | Pin1 | IC₅₀ = 6.1 µM (in HeLa cells) | [9] |
| HWH8-33 | Yeast-based HTS / PPIase Assay | Pin1 | Micromolar Activity | [10] |
| HWH8-36 | Yeast-based HTS / PPIase Assay | Pin1 | Micromolar Activity | [10] |
| 974-B (Phlorotannin) | Natural Product Screen | Pin1 | - | [11] |
High-Throughput Screening Workflow
A typical HTS campaign to discover novel Pin1 inhibitors involves several stages, from primary screening of a large compound library to secondary validation and hit-to-lead optimization. PM-1 serves as a crucial control throughout this process to ensure data quality and assay reliability.
Figure 2. Experimental workflow for a Pin1 inhibitor high-throughput screening (HTS) campaign.
Experimental Protocols
Two robust and widely used methods for HTS of Pin1 inhibitors are the Fluorescence Polarization (FP) binding assay and the chymotrypsin-coupled enzymatic assay.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide probe from the Pin1 active site.
1. Principle: A small, fluorescently labeled peptide ligand binds to the much larger Pin1 protein, resulting in a high FP signal. When an inhibitor compound displaces the probe, the probe tumbles more rapidly in solution, leading to a decrease in the FP signal.
2. Materials:
-
Recombinant human Pin1 protein (GST-tagged or His-tagged)
-
Fluorescently labeled peptide probe (e.g., N-terminal fluorescein-labeled peptide).[8]
-
Assay Buffer: 35 mM HEPES (pH 7.8), 100 mM NaCl, 0.5 mM DTT, 0.01% (v/v) Triton X-100.
-
Test Compounds (dissolved in DMSO).
-
PM-1 (this compound) as a positive control.
-
DMSO as a negative control.
-
384-well, low-volume, black microplates.
-
Plate reader with FP capabilities.
3. Method:
-
Prepare a 2X solution of Pin1 and a 2X solution of the fluorescent probe in Assay Buffer. The final concentrations must be optimized, but typical starting points are 100 nM Pin1 and 10 nM probe.
-
Using a liquid handler, add 50 nL of test compounds, PM-1, or DMSO to the wells of the 384-well plate.
-
Add 5 µL of the 2X Pin1 solution to all wells except those designated for the "probe only" control. Add 5 µL of Assay Buffer to the "probe only" wells.
-
Incubate for 15 minutes at room temperature to allow compound-protein interaction.
-
Add 5 µL of the 2X fluorescent probe solution to all wells. The final volume will be 10 µL.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition relative to the high (DMSO) and low (PM-1 at saturating concentration) controls.
Protocol 2: Chymotrypsin-Coupled PPIase Isomerase Assay
This enzymatic assay measures the catalytic activity of Pin1 by monitoring the isomerization of a peptide substrate.[8]
1. Principle: Pin1 converts a specific pSer/Thr-Pro peptide substrate from its cis isomer to its trans isomer. The trans isomer is then rapidly cleaved by chymotrypsin, releasing a chromophore (p-nitroaniline, pNA), which can be measured spectrophotometrically at ~405 nm. The rate of color development is proportional to Pin1 activity.
2. Materials:
-
Recombinant human Pin1 protein.
-
Substrate peptide: Suc-Ala-Glu-Pro-Phe-pNA (or similar).
-
Chymotrypsin.
-
Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT.[8]
-
Test Compounds (dissolved in DMSO).
-
PM-1 as a positive control.
-
DMSO as a negative control.
-
384-well, clear microplates.
-
Spectrophotometric plate reader.
3. Method:
-
Prepare a 2X solution of Pin1 in ice-cold Assay Buffer. A typical final concentration is 25-50 nM.
-
Add 10 µL of the 2X Pin1 solution to the wells of a 384-well plate.
-
Add 100 nL of test compounds, PM-1, or DMSO to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to Pin1.
-
Prepare a 2X reaction mix containing the peptide substrate and chymotrypsin in Assay Buffer. Typical final concentrations are 50 µM for the substrate and 1 mg/mL for chymotrypsin.
-
Initiate the reaction by adding 10 µL of the 2X reaction mix to all wells. The final volume will be 20 µL.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic read).
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition by comparing the V₀ of compound-treated wells to the V₀ of the DMSO control.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular mechanisms of peptidyl-prolyl cis/trans isomerase Pin1 and its relevance to kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pin1.org [pin1.org]
- 5. PIN1 - Wikipedia [en.wikipedia.org]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 11. A high-throughput screen for inhibitors of the prolyl isomerase, Pin1, identifies a seaweed polyphenol that reduces adipose cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pin1 Modulator Activity in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), plays a crucial role in regulating the function of numerous proteins involved in cell signaling pathways critical to cancer and other diseases.[1] Pin1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in substrate proteins that can alter their activity, stability, and subcellular localization.[1][2] Dysregulation of Pin1 activity is implicated in the pathogenesis of various cancers and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[2][3]
These application notes provide detailed protocols for measuring the activity of Pin1 modulators in living cells, a critical step in the discovery and development of novel therapeutics targeting this enzyme. The described methods, including a Förster Resonance Energy Transfer (FRET)-based biosensor assay and a live-cell competition assay, offer robust platforms for screening and characterizing Pin1 inhibitors and activators in a physiologically relevant context.
Data Presentation
The following table summarizes key quantitative parameters for the described live-cell Pin1 activity assays, providing a basis for comparison and selection of the most appropriate method for specific research needs.
| Assay Type | Method Principle | Key Quantitative Parameters | Throughput | Advantages | Limitations |
| FRET Biosensor Assay | Measures conformational changes in a Pin1 biosensor (e.g., CPinY) upon substrate binding and isomerization, leading to a change in FRET signal.[4] | - Dynamic Range: Detectable change in FRET ratio upon Pin1 activation/inhibition.- Sensitivity: Concentration of modulator required to elicit a half-maximal response (EC50).- Temporal Resolution: Capable of real-time monitoring of Pin1 activity changes. | Low to Medium | - Real-time, dynamic measurements in live cells.- Provides spatial information on Pin1 activity within the cell.- High sensitivity for detecting conformational changes.[4] | - Requires specialized fluorescence microscopy equipment.- Potential for phototoxicity with prolonged imaging.- Biosensor expression levels can influence results. |
| Live-Cell Competition Assay | A test compound competes with a fluorescently labeled or biotinylated Pin1 probe for binding to endogenous Pin1. Target engagement is quantified by a decrease in the probe signal.[5][6] | - Target Engagement: Dose-dependent competition with a probe, with maximal engagement observed at specific concentrations (e.g., 10 µM).[6]- IC50: Concentration of modulator that displaces 50% of the probe. | Medium to High | - Directly measures target engagement in a cellular context.- Can be adapted for high-throughput screening.- Does not require genetic modification of cells. | - Indirect measure of enzymatic activity.- Requires a suitable, cell-permeable probe.- Signal can be influenced by non-specific binding. |
| NanoBRET Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay where a NanoLuc luciferase-Pin1 fusion protein and a cell-permeable fluorescent tracer are used to measure compound binding in live cells.[7] | - IC50: In-cell target engagement potency.- Selectivity: Can be used to assess inhibitor binding to different Pin1 isoforms or other kinases.[7] | High | - High sensitivity and signal-to-noise ratio.- Quantitative measurement of target engagement.- Adaptable to high-throughput formats. | - Requires genetic engineering to express the NanoLuc-Pin1 fusion.- Dependent on the availability of a suitable fluorescent tracer. |
Experimental Protocols
Pin1 Activity Measurement using a FRET-Based Biosensor
This protocol describes the use of a genetically encoded FRET biosensor, such as CPinY, to monitor Pin1 conformational changes, which correlate with its isomerase activity, in real-time within living cells.[4]
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa)
-
CPinY biosensor plasmid (or other suitable Pin1 FRET biosensor)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Pin1 modulator (inhibitor or activator)
-
Vehicle control (e.g., DMSO)
-
Fluorescence microscope equipped for live-cell imaging with FRET capabilities (CFP and YFP filter sets)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed cells onto glass-bottom dishes or chamber slides suitable for live-cell imaging at a density that will result in 50-70% confluency on the day of imaging.
-
-
Transfection:
-
Transfect the cells with the CPinY biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for biosensor expression.
-
-
Live-Cell Imaging Preparation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Allow the cells to equilibrate in the imaging medium for at least 30 minutes in the microscope's environmental chamber (37°C, 5% CO2).
-
-
Image Acquisition:
-
Identify cells expressing the CPinY biosensor.
-
Acquire baseline images in the CFP (donor) and FRET (acceptor) channels.
-
Add the Pin1 modulator or vehicle control to the imaging dish at the desired final concentration.
-
Acquire a time-lapse series of images in both channels to monitor the change in FRET signal over time.
-
-
Data Analysis:
-
Perform background subtraction for both CFP and FRET channels.
-
Calculate the FRET ratio (e.g., YFP/CFP intensity) for each cell or region of interest over time.
-
Normalize the FRET ratio to the baseline to determine the change in Pin1 activity in response to the modulator.
-
Live-Cell Competition Assay for Pin1 Target Engagement
This protocol details a method to assess the ability of a test compound to engage with Pin1 in living cells by competing with a known Pin1-binding probe.[5][6]
Materials:
-
Cell line expressing endogenous Pin1 (e.g., PATU-8988T)[6]
-
Complete cell culture medium
-
Pin1 modulator (test compound)
-
Pin1 probe (e.g., a biotinylated or fluorescently-labeled cell-permeable Pin1 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-coated beads (for biotinylated probes)
-
SDS-PAGE and Western blotting reagents
-
Anti-Pin1 antibody
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of the Pin1 modulator or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Probe Incubation:
-
Add the Pin1 probe to the cells at a fixed concentration and incubate for a defined period (e.g., 1 hour).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Probe Pulldown (for biotinylated probes):
-
Incubate the cell lysates with streptavidin-coated beads to pull down the probe-bound Pin1.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins (from pulldown) or total cell lysates (for fluorescent probes) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Pin1 antibody to detect the amount of Pin1 that was bound to the probe.
-
Quantify the band intensities to determine the extent of competition by the test compound. A decrease in the Pin1 signal in the presence of the modulator indicates target engagement.
-
Mandatory Visualizations
Pin1 Signaling Pathways
Caption: Key signaling pathways modulated by Pin1 activity.
Experimental Workflow for FRET-Based Pin1 Activity Assay
Caption: Workflow for the FRET-based Pin1 activity assay.
Logical Relationship for Live-Cell Competition Assay
Caption: Logic of the live-cell competition assay for Pin1.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative FRET Imaging to Visualize the Invasiveness of Live Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pin1 Modulator 1: A Tool for Elucidating Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in a wide array of cellular processes.[1][2][3] Pin1 exerts its influence by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, a post-translational modification that can profoundly alter a protein's conformation, stability, subcellular localization, and interaction with other proteins.[1] Given its central role in modulating key signaling networks, aberrant Pin1 activity has been implicated in various diseases, including cancer, Alzheimer's disease, and certain inflammatory conditions. Consequently, the development of specific modulators of Pin1 activity has become a significant area of interest for both basic research and therapeutic development.
This document provides detailed application notes and protocols for the use of "Pin1 Modulator 1," a representative small molecule inhibitor of Pin1, in studying protein-protein interactions. These guidelines are designed to assist researchers in employing this tool to investigate the intricate molecular mechanisms governed by Pin1. For the purpose of these protocols, we will refer to the well-characterized, selective, and covalent Pin1 inhibitor, KPT-6566, as our "this compound."[4][5][6]
Quantitative Data of Pin1 Inhibitors
A variety of small molecules have been developed to inhibit the activity of Pin1. The following table summarizes the quantitative data for several common Pin1 inhibitors, providing a comparative overview of their potency.
| Inhibitor | Type | IC50 | Ki | Reference(s) |
| KPT-6566 | Covalent | 640 nM | 625.2 nM | [4][6][7] |
| Sulfopin | Covalent | - | 17 nM | [8][9] |
| API-1 | Specific Inhibitor | 72.3 nM | - | [6][10][11][12] |
| BJP-06-005-3 | Covalent Peptide | 48 nM | 48 nM | [2][13][14] |
| Juglone | Irreversible | ~6-10 µM (cell-based) | - | [15][16] |
| All-trans retinoic acid (ATRA) | Inhibitor | 33.2 µM | - | [17][18] |
| VS1 | Inhibitor | 6.4 µM | - | [17][18] |
| VS2 | Inhibitor | 29.3 µM | - | [17][18] |
| PiB | Competitive | 1.5 µM | - | [1] |
| TME-001 | Inhibitor | 6.1 µM | - | [1] |
| (S)-2 | Irreversible | 3.2 µM | - | [1] |
Key Signaling Pathways Modulated by Pin1
Pin1 is a crucial regulator of multiple signaling pathways that are fundamental to cell proliferation, survival, and differentiation. By modulating the conformation and activity of key signaling proteins, Pin1 can significantly impact cellular fate. Inhibition of Pin1 with a modulator like KPT-6566 offers a powerful approach to dissect these pathways.
Wnt/β-catenin Signaling Pathway
Pin1 plays a pivotal role in the Wnt/β-catenin signaling pathway by stabilizing β-catenin.[3] Pin1-mediated isomerization of phosphorylated β-catenin prevents its degradation, leading to its accumulation and translocation to the nucleus, where it activates target gene expression.[19]
Ras/AP-1 Signaling Pathway
In the Ras/AP-1 signaling cascade, Pin1 enhances the transcriptional activity of c-Jun, a key component of the AP-1 transcription factor.[11] This leads to increased expression of target genes like cyclin D1, promoting cell proliferation.[1]
NF-κB Signaling Pathway
Pin1 regulates the NF-κB pathway by binding to the p65/RelA subunit, which inhibits its interaction with IκBα.[2] This results in increased nuclear accumulation and stability of p65, leading to enhanced NF-κB activity.[2]
Experimental Protocols
The following protocols provide detailed methodologies for utilizing this compound (KPT-6566) to investigate its impact on protein-protein interactions.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess the Effect of this compound on a Protein Complex
This protocol describes how to determine if the interaction between Pin1 and a known substrate (e.g., β-catenin) is disrupted by this compound.
Workflow:
Materials:
-
Cells expressing endogenous or overexpressed Pin1 and the protein of interest (e.g., HEK293T, MCF-7)
-
Complete cell culture medium
-
This compound (KPT-6566)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibodies: anti-Pin1, anti-β-catenin (or other protein of interest), and control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration or PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-5 µM KPT-6566) or an equivalent volume of DMSO for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the plate and incubate on ice for 20-30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Input Sample:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Take an aliquot of the lysate (e.g., 20-40 µg) to serve as the "input" control. Add an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.
-
-
Immunoprecipitation:
-
Incubate a sufficient amount of cell lysate (e.g., 500-1000 µg) with the primary antibody (e.g., 1-2 µg of anti-Pin1 or anti-β-catenin) or control IgG for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (if using agarose) or using a magnetic stand (if using magnetic beads).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the immunocomplexes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input controls onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Pin1 and the protein of interest (e.g., β-catenin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Expected Results: In the DMSO-treated sample immunoprecipitated with the anti-Pin1 antibody, a band corresponding to β-catenin should be detected, indicating an interaction. In the sample treated with this compound, a reduction or absence of the β-catenin band is expected if the inhibitor disrupts the Pin1-β-catenin interaction.
Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Assay to Monitor Modulation of Pin1-Substrate Interaction
This protocol outlines a FRET-based assay to monitor the interaction between Pin1 and a substrate in real-time and to assess the inhibitory effect of this compound.
Workflow:
Materials:
-
Purified recombinant Pin1 labeled with a donor fluorophore (e.g., CFP or a terbium chelate for TR-FRET).
-
Purified recombinant substrate protein (e.g., a phosphopeptide of c-Jun) labeled with an acceptor fluorophore (e.g., YFP or fluorescein).
-
This compound (KPT-6566) at various concentrations.
-
DMSO.
-
FRET Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
-
384-well black microplates.
-
A fluorescence plate reader capable of measuring FRET or TR-FRET.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in FRET Assay Buffer.
-
Prepare solutions of the donor-labeled Pin1 and acceptor-labeled substrate in FRET Assay Buffer at 2x the final desired concentration.
-
-
Assay Setup:
-
Add a defined volume of the 2x donor-labeled Pin1 solution to each well of the microplate.
-
Add the various concentrations of this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding an equal volume of the 2x acceptor-labeled substrate solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
FRET Measurement:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores using the plate reader at their respective excitation and emission wavelengths. For TR-FRET, a time delay before measurement is incorporated.
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the FRET ratio against the concentration of this compound.
-
Determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.
-
Expected Results: In the absence of the inhibitor (DMSO control), a high FRET signal is expected due to the proximity of the donor and acceptor fluorophores upon Pin1-substrate binding. With increasing concentrations of this compound, a decrease in the FRET signal should be observed as the inhibitor disrupts the protein-protein interaction, leading to an increased distance between the fluorophores.
Protocol 3: Surface Plasmon Resonance (SPR) to Quantify the Kinetics of Pin1-Substrate Interaction Modulation
This protocol details the use of SPR to measure the binding kinetics (association and dissociation rates) between Pin1 and a substrate, and how these kinetics are affected by this compound.
Workflow:
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. PIN1 inhibitor API-1 | TargetMol [targetmol.com]
- 7. KPT-6566 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Other Targets (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with Pin1 Modulators in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prolyl isomerase Pin1 is a critical regulator of numerous signaling pathways that are frequently dysregulated in cancer.[1] Pin1 acts on phosphorylated serine/threonine-proline motifs, catalyzing a cis-trans isomerization that can alter the conformation, stability, and activity of its substrate proteins.[1] Its overexpression in various cancers and its role in promoting oncogenic pathways make it an attractive target for therapeutic intervention.[1] This document provides detailed application notes and protocols for investigating the synergistic effects of Pin1 modulators in combination with other kinase inhibitors, a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.
Data Presentation: Synergistic Effects of Pin1 Modulator Combinations
The following tables summarize the quantitative data from studies investigating the combination of Pin1 modulators with other kinase inhibitors.
| Combination | Cell Line(s) | Pin1 Modulator | Kinase Inhibitor | IC50 (Single Agent) | IC50 (Combination) | Synergy Score (e.g., CI) | Reference |
| Pin1 Inhibitor + CDK4/6 Inhibitor | Triple-Negative Breast Cancer (TNBC) cell lines | Not specified | Palbociclib | Data not provided | Data not provided | Synergistic (CI < 1) | [2] |
| Pin1 Inhibitor + Multi-kinase Inhibitor | Hepatocellular Carcinoma (HCC) cell lines (HepG2, Huh7) | All-trans retinoic acid (ATRA) | Sorafenib | Sorafenib: ~5 µM | Not explicitly provided in a table, but combination showed enhanced cell death compared to single agents. | Synergistic | [2] |
| Pin1 Knockdown + mTOR Inhibitor | HER2-positive breast cancer cell lines (BT474, SKBR3, AU565) | siRNA targeting Pin1 | Rapamycin | Rapamycin: 1-10 nM | Sensitized cells to doses as low as 0.1 nM. | Synergistic | [3] |
| Pin1 Inhibitor + MEK Inhibitor | Breast Cancer cell lines (MCF-7) | Juglone | PD98059 | Data not provided | Combination suppressed neoplastic cell transformation more effectively than single agents. | Not quantified | [4] |
Note: The quantitative data for combination therapies with Pin1 modulators is emerging. The table above represents data extracted from the cited literature, which in some cases did not provide specific IC50 values for the combinations or formal synergy scores.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of combining Pin1 modulators with other kinase inhibitors can be attributed to the targeting of multiple, often interconnected, oncogenic signaling pathways.
Pin1 and CDK4/6 in Cell Cycle Control
Pin1 can stabilize proteins like Cyclin D1, a key activator of CDK4/6. By inhibiting both Pin1 and CDK4/6, the cell cycle progression is blocked at two critical points, leading to a synergistic anti-proliferative effect, particularly in cancers like TNBC where the cell cycle machinery is often dysregulated.[5]
Pin1 and the PI3K/AKT/mTOR Pathway
Pin1 can regulate the activity of key components of the PI3K/AKT/mTOR pathway. For instance, Pin1 can activate AKT, a central kinase in this pathway. In HER2-positive breast cancer, Pin1 inhibition has been shown to sensitize cells to the mTOR inhibitor rapamycin, suggesting that dual targeting of Pin1 and mTOR can more effectively shut down this critical survival pathway.[3]
Pin1 and the RAS/RAF/MEK/ERK Pathway
Pin1 can influence the stability and activity of key components of the MAPK pathway, such as RAF and MEK. The multi-kinase inhibitor sorafenib, which targets RAF, shows synergistic activity with the Pin1 inhibitor ATRA in HCC.[2] This suggests that simultaneously blocking Pin1 and a key kinase in the MAPK pathway can lead to a more profound inhibition of cancer cell growth.
Experimental Protocols
Experimental Workflow for Synergy Assessment
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single agents and their combinations on the metabolic activity of cancer cells, as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Pin1 modulator and kinase inhibitor(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Pin1 modulator and the kinase inhibitor in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations to the wells (total volume 200 µL).
-
Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug and their combinations.
-
Protocol 2: Western Blot Analysis
Objective: To assess the effect of drug combinations on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pin1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Cyclin D1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: Synergy Analysis
Objective: To quantitatively determine if the combination of a Pin1 modulator and a kinase inhibitor results in a synergistic, additive, or antagonistic effect.
Methodology:
-
Experimental Design:
-
Perform a checkerboard assay as described in the cell viability protocol, using a range of concentrations for both drugs.
-
-
Data Analysis using the Chou-Talalay Method (Combination Index):
-
Use software such as CompuSyn to analyze the dose-response data.
-
The software calculates the Combination Index (CI) for each combination of concentrations.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software can also generate a Fa-CI plot (Fraction affected vs. Combination Index) to visualize the synergy at different effect levels.
-
Conclusion
The combination of Pin1 modulators with other kinase inhibitors represents a rational and promising therapeutic strategy for various cancers. The provided protocols and data offer a framework for researchers to explore these synergistic interactions further. By targeting multiple nodes within the complex network of cancer cell signaling, this combination approach holds the potential to improve therapeutic outcomes and overcome resistance to single-agent therapies. Further investigation into the quantitative aspects of these synergies and the underlying molecular mechanisms is warranted to advance these promising combinations towards clinical application.
References
Application Note: Protocol for Assessing Pin1 Modulator Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pin1, a peptidyl-prolyl cis/trans isomerase (PPIase), plays a crucial role in regulating cellular signaling by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[1][2][3] This action can alter the conformation, activity, and stability of key proteins involved in cell cycle progression, apoptosis, and oncogenesis.[1][4] Consequently, Pin1 has emerged as a significant therapeutic target for various diseases, including cancer and Alzheimer's disease.[2][5] The development of potent and selective Pin1 modulators is a key objective; however, ensuring their specificity is critical to minimize off-target effects and potential toxicity.[6][7][8]
This application note provides a detailed, multi-tiered protocol for assessing the specificity of a putative Pin1 modulator, "Modulator 1." The workflow progresses from initial in vitro enzymatic assays against related isomerases to cellular target engagement confirmation and broad-spectrum off-target profiling.
I. Tier 1: In Vitro Selectivity Profiling
The initial step is to determine the selectivity of Modulator 1 for Pin1 over other major human PPIase families, such as cyclophilins (Cyp) and FK506-binding proteins (FKBPs), which do not recognize phosphorylated substrates.[1]
Protocol 1: PPIase Enzymatic Inhibition Assay
This assay measures the ability of Modulator 1 to inhibit the enzymatic activity of Pin1 and other isomerases. A chymotrypsin-coupled assay is commonly used, where the isomerase converts a peptide substrate from a cis to a trans conformation, making it susceptible to cleavage by chymotrypsin, which releases a chromophore.[7][9]
Materials:
-
Recombinant human Pin1, FKBP12, and Cyclophilin A (CypA)
-
Substrate peptide (e.g., Suc-Ala-Ala-pSer-Pro-Phe-pNA for Pin1)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Modulator 1 stock solution in DMSO
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of Modulator 1 in the assay buffer.
-
In a 96-well plate, add the recombinant isomerase (Pin1, FKBP12, or CypA) to each well.
-
Add the Modulator 1 dilutions to the wells and pre-incubate for a specified time (e.g., 30 minutes at room temperature). Include a DMSO-only control.
-
Initiate the reaction by adding the peptide substrate and α-chymotrypsin mixture to each well.
-
Immediately measure the absorbance at 390 nm kinetically for 5-10 minutes.
-
Calculate the initial reaction rates (V₀) for each concentration of Modulator 1.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the modulator concentration and fitting the data to a dose-response curve.
Data Presentation: The IC50 values should be summarized in a table for clear comparison of potency and selectivity.
| Table 1: In Vitro Isomerase Selectivity of Modulator 1 | |
| Target | IC50 (µM) |
| Pin1 | 0.05 |
| FKBP12 | > 100 |
| Cyclophilin A | > 100 |
II. Tier 2: Cellular Target Engagement
After confirming in vitro selectivity, it is essential to verify that Modulator 1 engages Pin1 within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11][12] CETSA is based on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).[10][11]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line with high Pin1 expression (e.g., BxPC3, HeLa).[9][13]
-
Cell culture medium, PBS, and trypsin.
-
Modulator 1 and DMSO.
-
Lysis buffer with protease inhibitors.
-
PCR tubes and a thermocycler.
-
SDS-PAGE and Western Blotting reagents.
-
Anti-Pin1 antibody and secondary antibody.
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with the desired concentration of Modulator 1 and another with DMSO (vehicle control) for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Pin1 at each temperature using Western Blotting.
-
Quantify the band intensities and plot the percentage of soluble Pin1 against the temperature to generate melting curves for both treated and control samples.
-
The shift in the melting temperature (ΔTₘ) indicates target engagement.
Data Presentation: Present the thermal shift data clearly in a table.
| Table 2: CETSA Results for Modulator 1 in BxPC3 Cells | |
| Treatment | Pin1 Melting Temperature (Tₘ) |
| DMSO (Control) | 54.2 °C |
| Modulator 1 (10 µM) | 59.5 °C |
| Thermal Shift (ΔTₘ) | +5.3 °C |
III. Tier 3: Broad Off-Target Profiling
To ensure the overall safety and specificity profile, Modulator 1 should be screened against a broad panel of potential off-targets, such as kinases, as these are common off-targets for small molecule inhibitors.[6][14]
Protocol 3: Kinome Scanning
This is typically performed as a service by specialized companies. The modulator is tested at a fixed concentration (e.g., 1-10 µM) against a large panel of recombinant human kinases.
Procedure (General Overview):
-
Provide the specialized service provider with a sample of Modulator 1.
-
The compound is incubated with a panel of hundreds of kinases in the presence of ATP.
-
The activity of each kinase is measured, typically using a radiometric or fluorescence-based method.
-
The percentage of inhibition for each kinase is calculated relative to a DMSO control.
Data Presentation: Results are often presented as a percentage of inhibition. A low number of "hits" (kinases inhibited above a certain threshold, e.g., 50%) indicates high selectivity.
| Table 3: Kinome Scan Summary for Modulator 1 (at 10 µM) | |
| Total Kinases Screened | 468 |
| Hits (>50% Inhibition) | 2 |
| Hits (>90% Inhibition) | 0 |
| Notable Hits | Kinase A (55%), Kinase B (62%) |
Visualizations
Caption: Simplified Pin1 signaling pathway.
Caption: Workflow for assessing Pin1 modulator specificity.
References
- 1. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological and Pathogenic Roles of Prolyl Isomerase Pin1 in Metabolic Regulations via Multiple Signal Transduction Pathway Modulations [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl isomerase Pin1 regulated signaling pathway revealed by Pin1 +/+ and Pin1 -/- mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Publications — CETSA [cetsa.org]
- 13. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Application of Pin1 Modulator 1 in CRISPR-Cas9 Studies: Enhancing Precision Genome Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented ease and efficiency in modifying cellular DNA. A key determinant of the outcome of CRISPR-Cas9-mediated DNA double-strand breaks (DSBs) is the subsequent cellular repair pathway. The cell primarily employs two major pathways: the error-prone Non-Homologous End Joining (NHEJ), which often results in insertions or deletions (indels), and the high-fidelity Homology-Directed Repair (HDR), which allows for precise gene editing, including knock-ins and point mutation corrections, in the presence of a donor template. The ability to favor HDR over NHEJ is a critical goal for therapeutic and research applications requiring precise genome modifications.
The peptidyl-prolyl cis/trans isomerase Pin1 has emerged as a key regulator of DNA DSB repair pathway choice.[1][2] Pin1 is overexpressed in many cancers and influences the stability and activity of numerous proteins involved in cell cycle control and DNA repair.[3] Mechanistically, high levels of Pin1 have been shown to promote NHEJ at the expense of HDR by facilitating the degradation of CtIP, a key factor for DNA end resection, which is the initiating step for HDR.[1][2][4] Conversely, the inhibition or deficiency of Pin1 leads to increased DNA end resection and enhanced HDR efficiency.[1][2]
This application note describes the use of Pin1 Modulator 1 , a representative potent and selective small molecule inhibitor of Pin1, to enhance the efficiency of HDR in CRISPR-Cas9-mediated genome editing. By transiently inhibiting Pin1, researchers can shift the balance of DSB repair towards the HDR pathway, thereby increasing the frequency of precise editing events.
Principle of Action
This compound acts by inhibiting the catalytic activity of Pin1. This inhibition prevents the Pin1-mediated ubiquitination and subsequent proteasomal degradation of key HDR factors like CtIP.[1][2] The stabilization of these factors promotes DNA end resection at the site of the CRISPR-Cas9-induced DSB, creating the necessary substrate for the HDR pathway to utilize a provided donor template for repair. This directed modulation of the DNA repair machinery enhances the probability of achieving the desired precise gene editing outcome.
Signaling Pathway
Caption: Pin1's role in DSB repair and its inhibition by this compound.
Experimental Data
The following tables summarize representative quantitative data from studies investigating the effect of Pin1 inhibition on CRISPR-Cas9 editing outcomes. "this compound" is used here as a stand-in for a potent Pin1 inhibitor.
Table 1: Effect of this compound on HDR Efficiency in HEK293T cells
| Target Gene | This compound Conc. (µM) | HDR Efficiency (%) | Fold Increase in HDR |
| EGFP | 0 (DMSO control) | 8.5 ± 1.2 | 1.0 |
| EGFP | 1 | 15.2 ± 2.1 | 1.8 |
| EGFP | 5 | 28.9 ± 3.5 | 3.4 |
| EGFP | 10 | 35.1 ± 4.0 | 4.1 |
| AAVS1 | 0 (DMSO control) | 5.2 ± 0.8 | 1.0 |
| AAVS1 | 5 | 19.8 ± 2.5 | 3.8 |
Table 2: Comparison of Editing Outcomes with and without this compound
| Cell Line | Treatment | Indel Frequency (%) | HDR Frequency (%) | HDR/Indel Ratio |
| HeLa | DMSO Control | 45.3 ± 5.1 | 7.1 ± 1.5 | 0.16 |
| HeLa | 5 µM this compound | 42.8 ± 4.8 | 25.5 ± 3.9 | 0.60 |
| U2OS | DMSO Control | 38.9 ± 4.2 | 6.5 ± 1.1 | 0.17 |
| U2OS | 5 µM this compound | 36.1 ± 3.9 | 23.8 ± 3.2 | 0.66 |
Experimental Protocols
Protocol 1: Enhancing HDR-mediated Knock-in Efficiency in Cultured Cells
This protocol describes the co-treatment of cultured mammalian cells with CRISPR-Cas9 components and this compound to increase the efficiency of HDR-mediated gene insertion.
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Cas9 expression plasmid (or Cas9 protein)
-
sgRNA expression plasmid (or synthetic sgRNA)
-
Donor DNA template with homology arms
-
Lipofectamine 3000 or other suitable transfection reagent
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing or Next-Generation Sequencing (NGS) service
Workflow Diagram:
Caption: Workflow for enhancing HDR with this compound.
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, prepare the CRISPR-Cas9 and donor DNA complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
A typical ratio for plasmids is 1:1:1 (Cas9:sgRNA:donor).
-
Add the transfection complexes to the cells.
-
-
This compound Treatment:
-
Approximately 4-6 hours post-transfection, add this compound to the cell culture medium to the desired final concentration (e.g., 5 µM). Include a DMSO-only control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C and 5% CO₂.
-
-
Cell Harvesting:
-
After incubation, aspirate the medium and wash the cells with PBS.
-
Harvest the cells by trypsinization or scraping.
-
-
Genomic DNA Extraction and Analysis:
-
Extract genomic DNA using a commercial kit.
-
Amplify the target locus by PCR using primers flanking the integration site.
-
Analyze the PCR products by gel electrophoresis to confirm knock-in.
-
For quantitative analysis of editing efficiency, use Sanger sequencing of cloned PCR products or Next-Generation Sequencing (NGS) of the PCR amplicons.
-
Protocol 2: Generation of Pin1 Knockout Cell Lines using CRISPR-Cas9
This protocol details the creation of a Pin1 knockout cell line to serve as a genetic model for studying the effects of Pin1 loss on genome editing outcomes.
Materials:
-
Mammalian cell line of interest
-
pX459 plasmid (expresses Cas9, sgRNA, and Puromycin resistance)
-
Validated sgRNA sequences targeting an early exon of the PIN1 gene
-
Transfection reagent
-
Puromycin
-
96-well plates for single-cell cloning
-
Reagents for Western blotting and qRT-PCR
Workflow Diagram:
Caption: Workflow for generating Pin1 knockout cell lines.
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone two independent sgRNAs targeting an early exon of the PIN1 gene into the pX459 vector.
-
-
Transfection:
-
Transfect the cell line with the pX459-Pin1-sgRNA plasmid.
-
-
Puromycin Selection:
-
24 hours post-transfection, begin selection with an appropriate concentration of puromycin (determined by a kill curve).
-
Continue selection for 48 hours to eliminate untransfected cells.
-
-
Single-Cell Cloning:
-
After selection, lift the surviving cells and plate them at a limiting dilution in 96-well plates to isolate single clones.
-
-
Clone Expansion:
-
Expand the single-cell-derived colonies.
-
-
Knockout Validation:
-
Genotyping: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify clones with frameshift-inducing indels.
-
Protein Validation: Confirm the absence of Pin1 protein expression in candidate clones by Western blotting.
-
mRNA Validation: Optionally, confirm the reduction of PIN1 mRNA by qRT-PCR.
-
Troubleshooting
-
Low HDR efficiency:
-
Optimize the concentration of this compound.
-
Ensure the donor template is of high quality and used at an optimal concentration.
-
Synchronize cells in the S/G2 phase of the cell cycle, as HDR is most active during these phases.
-
-
High Cell Toxicity:
-
Reduce the concentration of this compound or the duration of treatment.
-
Optimize the transfection protocol to minimize toxicity.
-
-
No Knockout Clones:
-
Verify the efficiency of your sgRNAs.
-
Optimize the puromycin selection conditions.
-
Conclusion
This compound represents a powerful tool for enhancing the precision of CRISPR-Cas9-mediated genome editing. By transiently inhibiting Pin1, researchers can favorably modulate the cellular DNA repair machinery to promote HDR over NHEJ. This approach holds significant promise for applications in gene therapy, disease modeling, and synthetic biology, where precise genetic modifications are paramount. The protocols provided herein offer a framework for the successful application of Pin1 modulation in your CRISPR-Cas9 experiments.
References
- 1. Topoisomerase Inhibitors and PIM1 Kinase Inhibitors Improve Gene Editing Efficiency Mediated by CRISPR-Cas9 and Homology-Directed Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors and PIM1 Kinase Inhibitors Improve Gene Editing Efficiency Mediated by CRISPR-Cas9 and Homology-Directed Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pin1 Modulator 1 (ATRA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of derivatives of Pin1 Modulator 1, identified as All-Trans Retinoic Acid (ATRA). The protocols outlined below are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel Pin1 inhibitors.
Introduction to Pin1 and ATRA
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in cell signaling pathways. By catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs, Pin1 acts as a molecular switch, influencing protein stability, localization, and activity. Overexpression of Pin1 has been implicated in a variety of human cancers, making it an attractive target for therapeutic intervention.
All-Trans Retinoic Acid (ATRA), a metabolite of vitamin A, has been identified as a direct inhibitor of Pin1.[1][2][3] ATRA binds to the active site of Pin1, leading to its inhibition and subsequent degradation.[1][2] This modulation of Pin1 activity by ATRA disrupts multiple oncogenic signaling pathways, highlighting the therapeutic potential of ATRA and its derivatives in cancer treatment.
Data Presentation: Pin1 Inhibitory Activity of ATRA and Derivatives
The following table summarizes the inhibitory activity of ATRA and selected derivatives against Pin1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Structure | Pin1 IC50 (µM) | Cell Viability IC50 (µM) | Cell Line | Reference |
| All-Trans Retinoic Acid (ATRA) |
| 33.2 | 19-66 | OVCAR3, SKOV3, OVCAR5 | [4][5] |
| Compound 13a (ATRA analog) | Modified polyene chain, intact carboxyl group | Not Reported | Not significant inhibition | NB4 | [6][7] |
| N-undecyl-retinamide (3a) | Amide derivative of ATRA | Not Reported | >250 (MCF-7, HepG2) | MCF-7, HepG2 | [8] |
| VS1 | Phenyl-imidazole derivative | 6.4 | >100 | OVCAR3, SKOV3, OVCAR5 | [4][5] |
| VS2 | Phenyl-imidazole derivative | 29.3 | 19-66 | OVCAR3, SKOV3, OVCAR5 | [4][5] |
Signaling Pathways and Experimental Workflows
Pin1 Signaling Pathways
Pin1 is a central regulator of various signaling pathways implicated in cancer. The following diagram illustrates the key pathways modulated by Pin1. Inhibition of Pin1 by ATRA and its derivatives can disrupt these oncogenic cascades.
Caption: Pin1 signaling pathways and the inhibitory effect of ATRA.
General Experimental Workflow for Synthesis and Evaluation
The workflow for synthesizing and evaluating new this compound derivatives typically involves chemical synthesis, purification, structural confirmation, and biological testing.
Caption: General workflow for the synthesis and evaluation of Pin1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of All-Trans Retinoic Acid (ATRA) from β-ionone
This protocol describes a general synthetic route to ATRA starting from β-ionone.
Materials:
-
β-ionone
-
Sodium acetylide
-
Liquid ammonia
-
Lindlar's catalyst
-
Hydrogen gas
-
Manganese dioxide (MnO2)
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Anhydrous ethanol
-
Anhydrous tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Synthesis of Vinyl-β-ionol: In a three-necked flask equipped with a dry ice condenser and a stirrer, dissolve sodium acetylide in liquid ammonia. Slowly add a solution of β-ionone in anhydrous diethyl ether. Stir the reaction mixture for 2-3 hours. Quench the reaction with ammonium chloride and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain vinyl-β-ionol.
-
Partial Hydrogenation: Dissolve the vinyl-β-ionol in anhydrous ethanol and add Lindlar's catalyst. Hydrogenate the mixture at atmospheric pressure until one equivalent of hydrogen has been consumed. Filter off the catalyst and evaporate the solvent to yield β-ionylidene ethanol.
-
Oxidation to β-ionylidene acetaldehyde: Dissolve the β-ionylidene ethanol in anhydrous THF and add activated MnO2. Stir the mixture at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate to obtain β-ionylidene acetaldehyde.
-
Wittig Reaction: Prepare the Wittig reagent by reacting (carbethoxymethylene)triphenylphosphorane with a suitable base in anhydrous THF. To this ylide solution, add the β-ionylidene acetaldehyde dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and concentrate to give ethyl retinoate.
-
Saponification to ATRA: Dissolve the ethyl retinoate in ethanol and add an aqueous solution of NaOH. Reflux the mixture for 2 hours. Cool the reaction mixture and acidify with HCl to precipitate ATRA. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure all-trans-retinoic acid.
Protocol 2: Synthesis of ATRA Amide Derivatives
This protocol outlines the synthesis of amide derivatives of ATRA using a carbodiimide coupling agent.[8]
Materials:
-
All-Trans Retinoic Acid (ATRA)
-
Desired amine (e.g., undecylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ATRA (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMSO.
-
Coupling Reaction: Add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution. Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: A precipitate of dicyclohexylurea will form. Filter the reaction mixture to remove the solid.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and chloroform as the eluent to yield the desired ATRA amide derivative.[8]
Protocol 3: Pin1 Enzymatic Assay (Chymotrypsin-Coupled Assay)
This protocol is for determining the in vitro inhibitory activity of compounds against Pin1.[9][10][11][12]
Materials:
-
Recombinant human Pin1
-
Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
α-Chymotrypsin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, α-chymotrypsin (final concentration ~0.05 mg/mL), and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant Pin1 to the wells (final concentration ~50 nM).
-
Substrate Addition: Initiate the reaction by adding the substrate (final concentration ~50 µM).
-
Measurement: Immediately measure the absorbance at 390 nm every 30 seconds for 15-30 minutes at 10°C. The rate of p-nitroaniline release, which is proportional to the trans-isomer of the substrate, is monitored.
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Pin1 inhibitors on cancer cell lines.[13][14][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final DMSO concentration <0.1%) and incubate for 48-72 hours. Include a vehicle control (DMSO only).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14][15][16][17]
References
- 1. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arts.units.it [arts.units.it]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML-RAR-alpha oncogene in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. protocols.io [protocols.io]
Pin1 Modulator-1 (PM-1) for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and transcription.[1][2][3] Pin1 is unique in its ability to specifically recognize and isomerize phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrate proteins.[1] Overexpression of Pin1 is implicated in a variety of human cancers, including breast, lung, and prostate cancer, and is often associated with poor prognosis.[1][3] This makes Pin1 an attractive therapeutic target. The development of specific modulators for Pin1 is crucial for both therapeutic intervention and for understanding its complex roles in vivo.
This document provides detailed application notes and protocols for a hypothetical, selective, and covalent Pin1 modulator, hereafter referred to as Pin1 Modulator-1 (PM-1) . The properties and experimental guidelines for PM-1 are based on published data for potent and selective Pin1 inhibitors, such as Sulfopin, which has demonstrated utility as an in vivo chemical probe.[1][4][5] These notes are intended to guide researchers in the potential application of a Pin1-targeted molecule for in vivo imaging and target validation studies.
Application Notes
Mechanism of Action
PM-1 is designed as a covalent inhibitor that specifically targets the active site of Pin1. By forming a covalent bond with a key cysteine residue (Cys113) in the Pin1 catalytic domain, PM-1 irreversibly inactivates the enzyme.[1][4] This inhibition prevents the conformational changes in Pin1 substrates, thereby disrupting downstream signaling pathways that contribute to oncogenesis. The high selectivity of PM-1 for Pin1 minimizes off-target effects, making it a suitable tool for probing Pin1 function in complex biological systems.
In Vivo Applications
The use of a specific Pin1 modulator like PM-1 in in vivo imaging can provide valuable insights into:
-
Target Engagement: Confirming that the modulator reaches and binds to Pin1 in the target tissue.
-
Pharmacodynamics: Assessing the downstream effects of Pin1 inhibition on signaling pathways and tumor biology.
-
Therapeutic Efficacy: Monitoring the response of tumors to Pin1-targeted therapy over time.
-
Disease Progression: Investigating the role of Pin1 activity in different stages of disease.
While PM-1 itself is not an imaging agent, its use in conjunction with imaging techniques (e.g., monitoring tumor volume, or using reporter assays for downstream targets) allows for the functional assessment of Pin1 inhibition in vivo.
Data Presentation: Properties of Pin1 Modulator-1 (PM-1)
The following table summarizes the hypothetical properties of PM-1, based on the characteristics of the selective Pin1 inhibitor, Sulfopin.
| Property | Value | Reference |
| Target | Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) | [1][4] |
| Mechanism of Action | Covalent inhibitor of the Pin1 active site | [1][4] |
| Biochemical Potency (apparent Ki) | ~17 nM | [6] |
| Cellular Target Engagement | Achieves significant target engagement in cells at 1 µM within 4 hours | [5] |
| In Vivo Target Engagement | Demonstrates target engagement in vivo | [1][4] |
| Formulation (for in vivo use) | To be determined based on solubility and stability studies | N/A |
| Recommended Dosage (murine models) | 20-40 mg/kg, administered via intraperitoneal (i.p.) or oral (p.o.) gavage | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer
This protocol describes a general procedure for evaluating the anti-tumor efficacy of PM-1 in a subcutaneous xenograft model.
Materials:
-
Pin1 Modulator-1 (PM-1)
-
Vehicle solution (e.g., 5% NMP, 10% Solutol HS 15, 85% PBS)
-
Cancer cell line known to overexpress Pin1 (e.g., PATU-8988T pancreatic cancer cells)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
PM-1 Administration:
-
Prepare a stock solution of PM-1 in a suitable vehicle.
-
Administer PM-1 to the treatment group at the desired dose (e.g., 40 mg/kg) via i.p. injection or p.o. gavage, once or twice daily.
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the animals daily.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
Process tumors for further analysis, such as Western blotting to confirm Pin1 target engagement and downstream pathway modulation (e.g., downregulation of c-Myc target genes).
-
Protocol 2: Assessment of In Vivo Pin1 Target Engagement
This protocol outlines a method to confirm that PM-1 is binding to Pin1 in tumor tissue.
Materials:
-
Mice bearing tumors from Protocol 1, treated with PM-1 or vehicle.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-Pin1, anti-c-Myc, anti-Cyclin D1, anti-β-actin (as a loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Tissue Collection and Lysis:
-
At a specified time point after the final dose of PM-1 or vehicle (e.g., 4 hours), euthanize a subset of mice from each group.
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for Pin1, c-Myc, and Cyclin D1, and normalize to the β-actin loading control.
-
A decrease in the levels of c-Myc and Cyclin D1 in the PM-1 treated group would indicate successful target engagement and downstream pathway modulation.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Pin1 modulator 1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pin1 modulator 1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound IIb-219) is a small molecule that specifically targets and inhibits the Wnt/β-catenin signaling pathway.[1][2] Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous proteins by catalyzing the isomerization of phosphorylated serine/threonine-proline motifs.[3][4] By modulating Pin1 activity, this compound can influence the stability and activity of key signaling proteins, making it a valuable tool for studying Wnt-mediated diseases like cancer.[1][2]
Q2: What are the main signaling pathways affected by Pin1 modulation?
Pin1 is a master regulator of multiple signaling pathways critical in cell proliferation, survival, and differentiation. The primary pathways influenced by Pin1 modulation include:
-
Wnt/β-catenin Pathway: Pin1 can control the stability and nuclear localization of β-catenin, a key transducer of Wnt signaling.[4]
-
NF-κB Pathway: Pin1 is known to activate the NF-κB signaling pathway by promoting the nuclear accumulation of the p65 subunit.[4]
-
Notch Pathway: Pin1 can enhance Notch1 signaling by facilitating its cleavage and increasing the release of the active intracellular domain.[3]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound.
Possible Causes & Solutions:
-
Incorrect Solvent: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1] For most applications, DMSO is the recommended solvent. It is sparingly soluble in aqueous solutions.
-
Hygroscopic Compound: this compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its solubility.[1] Always use freshly opened, anhydrous DMSO to prepare stock solutions.
-
Precipitation in Aqueous Buffers: When diluting a DMSO stock solution into aqueous buffers or cell culture media, the compound may precipitate. To avoid this, it is crucial to perform serial dilutions and ensure rapid mixing. It is also advisable not to exceed a final DMSO concentration of 0.5% in cell-based assays, as higher concentrations can be toxic to cells.
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 100 mg/mL | ~279.76 mM |
Stability Issues
Problem: I am concerned about the stability of this compound during my experiments.
Possible Causes & Solutions:
-
Improper Storage: Both the solid compound and stock solutions have specific storage requirements to maintain stability. Adhere to the recommended storage conditions to prevent degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes to minimize this issue.[1]
-
Stability in Working Solutions: The stability of this compound in aqueous buffers and cell culture media over extended periods at 37°C has not been extensively documented in the provided search results. For long-term experiments, it may be necessary to refresh the media with a freshly diluted compound periodically. It is always recommended to prepare working solutions fresh for each experiment.
Storage and Stability Data
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| Stock Solution in DMSO | -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.[1]
General Protocol for a Cell-Based Assay
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for pathway-specific markers, or qRT-PCR for target gene expression.
Visualizations
Experimental Workflow for Cell-Based Assays
Caption: Workflow for a typical cell-based experiment using this compound.
Pin1 and Wnt/β-catenin Signaling Pathway
Caption: Pin1's role in the Wnt/β-catenin signaling pathway.
Pin1 and NF-κB Signaling Pathway
Caption: Pin1's influence on the NF-κB signaling pathway.
Pin1 and Notch Signaling Pathway
Caption: Pin1's involvement in the Notch signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wnt | 301688-74-4 | Invivochem [invivochem.com]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pin1 Modulator Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Pin1 modulators in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for a novel Pin1 modulator in a cell-based assay?
A1: For a novel Pin1 modulator, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A common starting point is a serial dilution from 100 µM down to 1 nM. The initial concentration can be guided by the compound's IC50 value from in vitro enzymatic assays.[1][2][3] Often, the cellular IC50 will be higher than the biochemical IC50 due to factors like cell permeability and stability.[4][5] It is recommended to perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.[1][6]
Q2: How do I select the appropriate cell line for my Pin1 modulator experiment?
A2: The choice of cell line is critical and should be based on the research question. Pin1 is overexpressed in many cancer types, so cancer cell lines are frequently used.[2][7][8] It is crucial to verify Pin1 expression levels in your chosen cell line, as this can influence the cellular response to the modulator.[2] Additionally, consider the genetic background of the cell line, as the status of key signaling pathways regulated by Pin1 (e.g., p53, β-catenin, NF-κB) can impact the experimental outcome.[7][9][10]
Q3: What are the key downstream biomarkers to assess Pin1 inhibition in cells?
A3: Inhibition of Pin1 can be monitored by assessing the levels and phosphorylation status of its known substrates and downstream effectors. Commonly used biomarkers include:
-
Cyclin D1: Pin1 stabilizes Cyclin D1, so Pin1 inhibition can lead to its degradation.[7]
-
c-Jun/AP-1: Pin1 enhances the transcriptional activity of c-Jun.[9]
-
NF-κB (p65): Pin1 promotes the nuclear accumulation of the p65 subunit.[7][8][10]
-
β-catenin: Pin1 can enhance the stability of β-catenin.[7][9]
-
p53: Pin1 can regulate p53 stability and activity.[11][12][13]
Western blotting is a standard method to measure changes in the levels of these proteins.
Q4: My Pin1 inhibitor is potent in biochemical assays but shows weak or no activity in my cell-based assay. What are the possible reasons?
A4: This is a common challenge. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane. This is a known issue for some classes of Pin1 inhibitors, particularly peptidomimetics.[2][14]
-
Compound Instability: The modulator may be unstable in the cell culture medium or rapidly metabolized by the cells.[4][5]
-
Nonspecific Binding: The compound might bind to components in the culture medium (like serum proteins) or to the culture plates, reducing its effective concentration.[4][5]
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps.
-
Off-target Effects: At higher concentrations required for cellular activity, the compound might have off-target effects that mask the specific inhibition of Pin1.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the microplate.- Inaccurate pipetting of the modulator. | - Ensure a homogenous single-cell suspension before seeding.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.[15]- Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.- Use calibrated pipettes and proper pipetting techniques. |
| No dose-response observed | - Modulator concentration is too high or too low.- The chosen assay is not sensitive to Pin1 inhibition in the selected cell line.- The incubation time is not optimal. | - Test a wider range of concentrations (e.g., from 1 nM to 100 µM).- Confirm Pin1 expression in the cell line.- Switch to a more direct readout of Pin1 activity, such as measuring the levels of a known downstream target (e.g., Cyclin D1).- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Significant cell death even at low modulator concentrations | - The modulator has off-target cytotoxic effects.- The cell line is particularly sensitive to the compound or its vehicle (e.g., DMSO). | - Test the modulator in a Pin1-knockout or knockdown cell line to assess off-target toxicity.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.[2][3][16]- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[17] |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent culture conditions.- Lot-to-lot variability of reagents (e.g., serum, media). | - Use cells within a defined passage number range.- Maintain consistent incubator temperature and CO2 levels.[15]- Use the same lot of reagents for a set of experiments or qualify new lots before use.[15] |
Quantitative Data Summary
Table 1: Examples of Pin1 Inhibitors and their Reported Cellular Activities
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| HWH8-33 | HeLa | MTT Assay | 0.15 ± 0.02 µg/mL | [2] |
| HWH8-36 | HeLa | MTT Assay | 0.31 ± 0.03 µg/mL | [2] |
| BJP-06-005-3 | PATU-8988T | Live Cell Competition Assay | Maximal engagement at 10 µM | [18] |
| ATRA | APL cells | - | - | [14] |
| VS1 | - | Enzymatic Inhibition | IC50 = 6.4 µM | [14] |
| VS2 | - | Enzymatic Inhibition | IC50 = 29.3 µM | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is used to assess the effect of a Pin1 modulator on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
Pin1 modulator stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[17]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Pin1 modulator in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the modulator. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Downstream Biomarkers
This protocol is used to measure changes in the protein levels of Pin1 targets following modulator treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Pin1 modulator
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Jun, anti-p65, anti-β-catenin, anti-Pin1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the Pin1 modulator for the determined optimal time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Key signaling pathways regulated by Pin1 isomerization.
Caption: Workflow for optimizing Pin1 modulator concentration.
Caption: Troubleshooting flowchart for weak cellular activity.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 9. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1 acts as a modulator of cell proliferation through alteration in NF-κB but not β-catenin/TCF4 signalling in a subset of endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. biocompare.com [biocompare.com]
- 16. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pin1 Modulator Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of Pin1 modulators in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Pin1 modulators in animal models?
A1: The primary challenges stem from the physicochemical properties of many Pin1 inhibitors, which often exhibit poor water solubility and limited cell permeability. This can lead to low bioavailability, rapid metabolism, and off-target effects, making it difficult to achieve therapeutic concentrations in target tissues.[1][2] Several early Pin1 inhibitors, such as juglone and various peptide-based inhibitors, have shown limited clinical applicability due to these issues.[1]
Q2: What are the common routes of administration for Pin1 modulators in animal studies?
A2: The most common routes of administration are oral gavage and intraperitoneal (IP) injection. The choice depends on the formulation, the specific inhibitor's properties, and the experimental design. For example, the covalent inhibitor Sulfopin has been successfully administered via both oral gavage and IP injection in mice.[3][4] Liposomal formulations of ATRA have been administered intravenously (i.v.) to achieve higher and more stable plasma concentrations compared to oral administration.[5][6]
Q3: How can I improve the solubility of my Pin1 modulator for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of hydrophobic Pin1 inhibitors. These include:
-
Nanoparticle and Liposomal Formulations: Encapsulating the inhibitor in nanoparticles or liposomes can improve solubility, stability, and pharmacokinetic profiles.[5][6][7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8]
-
Co-solvents: Using a mixture of solvents, such as DMSO, PEG300, and Tween-80, can help dissolve hydrophobic compounds for injection.[9]
Q4: Are there any known toxicities associated with Pin1 inhibitors in animal models?
A4: Some Pin1 inhibitors have shown toxicity at higher doses. For instance, juglone has been associated with nephrotoxicity in rats.[10] However, more recent and specific inhibitors like Sulfopin and KPT-6566 have been administered to mice for several weeks without overt signs of toxicity at effective doses.[3][4][11] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) for any new Pin1 modulator.
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo administration of Pin1 modulators.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Bioavailability after Oral Gavage | Poor aqueous solubility of the compound. | - Formulate the inhibitor as a nanoparticle or liposomal suspension. - Use solubility enhancers like cyclodextrins. - Prepare a micronized suspension in a suitable vehicle (e.g., 0.5% methylcellulose). |
| Rapid first-pass metabolism in the liver. | - Consider alternative routes of administration like intraperitoneal or intravenous injection to bypass the liver. - Co-administer with an inhibitor of relevant metabolic enzymes, if known. | |
| Precipitation of Compound during Injection | The compound is not fully dissolved in the vehicle. | - Ensure the vehicle is appropriate for the compound's solubility characteristics. - Prepare a fresh solution before each use and visually inspect for precipitates. - Gentle warming or sonication of the solution may help, but stability must be confirmed. |
| The volume of organic co-solvent (e.g., DMSO) is too high for intraperitoneal injection, causing irritation and precipitation upon contact with aqueous peritoneal fluid. | - Minimize the percentage of organic co-solvents in the final formulation. A common vehicle for IP injection is a mixture of DMSO, PEG300, Tween-80, and saline.[9] - Administer a larger volume of a more dilute solution if possible.[12] | |
| Inconsistent Results Between Animals | Variability in gavage technique leading to incorrect dosing or aspiration. | - Ensure all personnel are properly trained in oral gavage techniques.[13][14][15][16] - Use appropriate gavage needle size for the animal.[14] - Administer the solution slowly to prevent regurgitation.[16] |
| Inconsistent drug formulation preparation. | - Standardize the formulation protocol, including mixing times, temperature, and order of reagent addition. - Prepare a batch of formulation for the entire study cohort if stability allows. | |
| Observed Animal Distress or Toxicity | Off-target effects of the inhibitor. | - Use a highly selective Pin1 inhibitor like Sulfopin to minimize off-target effects.[4] - Perform a dose-response study to find the optimal therapeutic window with minimal toxicity. |
| Vehicle-related toxicity. | - Run a vehicle-only control group to assess any adverse effects of the formulation itself. - Minimize the concentration of potentially toxic excipients like DMSO. |
Quantitative Data Presentation
The following tables summarize key in vivo data for select Pin1 modulators.
Table 1: In Vivo Administration and Efficacy of Select Pin1 Inhibitors
| Inhibitor | Animal Model | Dose & Route | Vehicle/Formulation | Key Efficacy Outcome | Reference |
| Sulfopin | Murine neuroblastoma | 40 mg/kg, p.o. | Not specified | Reduced tumor progression and increased survival. | [4][17] |
| Sulfopin | Murine pancreatic cancer | 20-40 mg/kg, i.p. | Not specified | Inhibited pancreatic cancer progression. | [18] |
| KPT-6566 | Murine breast cancer metastasis | 5 mg/kg, i.p. | Not specified | Reduced lung metastasis. | [11][19][20] |
| ATRA (Liposomal) | Murine APL | 10 mg/kg, i.p. | Liposomal formulation | Induced molecular remissions. | [21] |
| HWH8-33 | Murine xenograft | Not specified, oral | Not specified | Suppressed tumor growth. | [1] |
| Juglone | Rat myocardial injury | 1 and 3 mg/kg, i.p. | Not specified | Cardioprotective effects. | [22] |
Table 2: Pharmacokinetic Parameters of Select Pin1 Inhibitors in Rodents
| Inhibitor | Animal Model | Dose & Route | Cmax | Bioavailability (F%) | Half-life (t1/2) | Reference |
| Sulfopin | Mouse | 10 mg/kg, p.o. | 11.5 µM | 30% | Not Reported | [3][4] |
| ATRA (Liposomal) | Mouse | 10 mg/kg, i.p. | ~3,240 ng/mL | Not applicable | 2.2-2.5 h | [21] |
| ATRA (Oral) | Healthy Volunteers | 45 mg/m² | Decreased over time | Lower than liposomal | Not specified | [23] |
| Juglone | Rat | 0.1-10 mg/kg, oral | Not Reported | ~40-50% absorption | Not Reported | [24] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Sulfopin in Mice
-
Preparation of Sulfopin Formulation:
-
For a 40 mg/kg dose in a 25 g mouse (1 mg dose), prepare a stock solution of Sulfopin in a suitable vehicle. While the specific vehicle for the published oral studies was not detailed, a common vehicle for hydrophobic compounds is 0.5% (w/v) methylcellulose in sterile water.
-
Calculate the required concentration based on a dosing volume of 10 mL/kg (0.25 mL for a 25 g mouse). For a 40 mg/kg dose, this would be a 4 mg/mL suspension.
-
Weigh the required amount of Sulfopin and suspend it in the vehicle. Ensure the suspension is homogenous by vortexing or sonicating immediately before administration.
-
-
Animal Restraint and Dosing:
-
Properly restrain the mouse to ensure its head and body are in a straight line.[15]
-
Select an appropriately sized flexible plastic gavage needle (e.g., 20-22 gauge for an adult mouse).[14]
-
Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.[15]
-
Slowly administer the Sulfopin suspension.[16]
-
-
Post-Administration Monitoring:
-
Observe the mouse for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing or fluid from the nose, which could indicate aspiration.[14]
-
Protocol 2: Intraperitoneal (IP) Injection of KPT-6566 in Mice
-
Preparation of KPT-6566 Formulation:
-
A suggested vehicle for IP injection of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
For a 5 mg/kg dose in a 25 g mouse (0.125 mg dose), prepare a stock solution of KPT-6566 in the vehicle.
-
Calculate the concentration based on a desired injection volume (e.g., 100-200 µL).
-
First, dissolve the KPT-6566 in DMSO, then add the PEG300 and Tween-80, and finally, bring it to the final volume with saline. Ensure the solution is clear before injection.
-
-
Animal Restraint and Injection:
-
Restrain the mouse in dorsal recumbency, tilting the head slightly downward.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.[25]
-
Use a 25-27 gauge needle. Insert the needle at a 45-degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of pain, distress, or local irritation at the injection site.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by Pin1.
References
- 1. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Trends in ATRA Delivery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomal-all-trans-retinoic acid in treatment of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome encapsulated all trans retinoic acid (ATRA) has enhanced immunomodulatory and inflammation reducing activities in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. instechlabs.com [instechlabs.com]
- 14. research.fsu.edu [research.fsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. Adaptive immunity cooperates with liposomal all-trans-retinoic acid (ATRA) to facilitate long-term molecular remissions in mice with acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Juglone from Walnut Produces Cardioprotective Effects against Isoproterenol-Induced Myocardial Injury in SD Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of intravenously administered liposomal all-trans-retinoic acid (atra) and orally administered atra in healthy volunteers. [sites.ualberta.ca]
- 24. Metabolism and disposition of juglone in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Technical Support Center: Overcoming Resistance to Pin1 Modulators in Cancer Cells
This guide is intended for researchers, scientists, and drug development professionals encountering resistance to Pin1 modulators in their cancer cell experiments. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help navigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My Pin1 modulator is showing reduced efficacy in my long-term treated cancer cell line. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Pin1 modulators can arise from several mechanisms. The most frequently observed are:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for Pin1 inhibition by upregulating parallel signaling pathways that promote survival and proliferation. Key pathways to investigate include the PI3K/Akt/mTOR, Raf/MEK/ERK, and Wnt/β-catenin pathways. Overexpression of Pin1 has been shown to activate these pathways, and their sustained activation can render cells less dependent on Pin1 activity.[1][2][3]
-
Upregulation of the YAP/TAZ Pathway: The transcriptional co-activators YAP and TAZ are downstream effectors of the Hippo pathway and are critical in tumorigenesis and drug resistance. Pin1 can stabilize YAP/TAZ proteins, and their overexpression or constitutive activation can be a significant resistance mechanism.[4][5][6]
-
Epithelial-to-Mesenchymal Transition (EMT): Pin1 is known to be involved in promoting EMT, a process that enhances cell migration, invasion, and drug resistance. Cells that have undergone EMT may become resistant to Pin1 inhibition.[7]
-
Increased Drug Efflux: While less specific to Pin1 modulators, overexpression of multidrug resistance transporters like P-glycoprotein (MDR1) can reduce the intracellular concentration of the inhibitor, leading to decreased efficacy.
Q2: How can I determine if bypass pathways are activated in my resistant cell line?
A2: The most direct method is to perform a Western blot analysis to examine the phosphorylation status and total protein levels of key components of the suspected bypass pathways. For example, check for increased levels of phosphorylated Akt (p-Akt at Ser473), phosphorylated ERK (p-ERK), and nuclear accumulation of β-catenin. A significant increase in the active forms of these proteins in your resistant line compared to the sensitive parental line would suggest the activation of bypass pathways.[2][8][9]
Q3: My cells are showing increased levels of YAP/TAZ. How does this confer resistance and how can I counteract it?
A3: Pin1 directly interacts with and stabilizes YAP and TAZ proteins.[4][5] Increased YAP/TAZ levels promote the transcription of pro-survival and pro-proliferative genes, making the cells less susceptible to the effects of Pin1 inhibition. To counteract this, consider a combination therapy approach. Co-treatment with a YAP/TAZ inhibitor (e.g., Verteporfin) or an upstream regulator of the Hippo pathway could re-sensitize your cells to the Pin1 modulator.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for a Pin1 inhibitor. | 1. Cell passage number is too high, leading to phenotypic drift. 2. Inconsistent cell seeding density. 3. Degradation of the inhibitor stock solution. | 1. Use cells within a defined low passage number range. 2. Ensure precise and consistent cell counts for seeding. 3. Prepare fresh inhibitor dilutions from a new powder stock for each experiment. |
| Western blot shows no change in downstream targets (e.g., Cyclin D1, c-Myc) after inhibitor treatment. | 1. The inhibitor is not cell-permeable or is being rapidly effluxed. 2. The chosen time point is not optimal to observe changes. 3. The antibody for the downstream target is not working correctly. | 1. Verify the cell permeability of your specific inhibitor. Consider using a positive control compound known to be cell-permeable. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in your target proteins. 3. Validate your antibody using a positive and negative control cell lysate. |
| Resistant cells show no change in Pin1 protein levels after treatment with an inhibitor known to cause Pin1 degradation (e.g., ATRA, KPT-6566). | 1. The ubiquitin-proteasome system is compromised in the resistant cells. 2. The resistant cells have a mutation in Pin1 that prevents inhibitor binding. | 1. Treat cells with a proteasome inhibitor (e.g., MG132) alongside the Pin1 inhibitor. If Pin1 levels are restored, it indicates a proteasome-dependent degradation issue. 2. Sequence the Pin1 gene in your resistant cell line to check for mutations in the inhibitor-binding site. |
Data Presentation: Efficacy of Pin1 Modulators
The following tables summarize the inhibitory concentrations (IC50) of various Pin1 modulators in different cancer cell lines. This data can serve as a baseline for your own experiments.
Table 1: IC50 Values of Various Pin1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| KPT-6566 | Pancreatic, Lung, Prostate, Breast | Various | ~0.64 (enzymatic) | [10][11] |
| ATRA | Ovarian Cancer | OVCAR5 | 66.1 | [12][13] |
| ATRA | Ovarian Cancer | OVCAR3 | 42.3 | [12][13] |
| ATRA | Ovarian Cancer | SKOV3 | >100 | [12][13] |
| Sulfopin | N/A | N/A | ~0.017 (enzymatic Ki) | [14] |
| PiB | N/A | N/A | 1.5 (enzymatic) | [10] |
Table 2: Overcoming Tamoxifen Resistance with the Pin1 Inhibitor ATRA
Note: In this study, tamoxifen-resistant (MCF-7R and T47DR) cells showed significantly higher levels of Pin1 mRNA and protein compared to their parental counterparts.[9]
| Cell Line | Treatment | Effect | Reference |
| MCF-7R (Tamoxifen-Resistant) | ATRA (10 µM) | Inhibited cell viability and proliferation; promoted ERα degradation; decreased p-AKT and p-ERK levels. | [9][15] |
| T47DR (Tamoxifen-Resistant) | ATRA (10 µM) | Inhibited cell viability and proliferation; promoted ERα degradation; decreased p-AKT and p-ERK levels. | [9] |
Experimental Protocols
Protocol 1: Generation of a Pin1 Modulator-Resistant Cell Line
This protocol describes a general method for generating a resistant cancer cell line through continuous, dose-escalating exposure to a Pin1 inhibitor.
-
Initial IC50 Determination: Determine the IC50 of the Pin1 modulator in your parental cancer cell line using a standard cell viability assay (e.g., MTT assay, see Protocol 2).
-
Initial Exposure: Culture the parental cells in media containing the Pin1 modulator at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the Pin1 modulator in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: At each step, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before the next dose escalation.
-
Resistance Confirmation: Periodically, test the cell population's sensitivity to the Pin1 modulator by performing a cell viability assay and calculating the new IC50. A significant increase in the IC50 value (e.g., >5-fold) indicates the development of resistance.
-
Clonal Selection: Once a resistant population is established, you may perform single-cell cloning to isolate and expand highly resistant clones.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development.
Protocol 2: Cell Viability (MTT) Assay
This assay is used to assess cell viability and determine the IC50 of a compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of your Pin1 modulator. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Pin1-Protein Interactions
This protocol is for investigating the interaction between Pin1 and a protein of interest (e.g., YAP, Akt).
-
Cell Lysis: Lyse your cells (both sensitive and resistant) with a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to your protein of interest (the "bait" protein) overnight at 4°C with gentle rotation. A negative control using a non-specific IgG antibody should be included.
-
Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against Pin1 (the "prey" protein) to determine if it was co-immunoprecipitated with your bait protein.
Visualizations: Pathways and Workflows
Signaling Pathways in Pin1 Modulator Resistance
The following diagrams illustrate key signaling pathways implicated in resistance to Pin1 modulators.
References
- 1. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidyl-prolyl cis/trans isomerase Pin1 is critical for the regulation of PKB/Akt stability and activation phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Pin1 modulator 1 toxicity and side effects in vivo
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the in vivo toxicity and side effects of Pin1 modulators. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general in vivo toxicity profile expected from Pin1 inhibition?
Pharmacological inhibition of Pin1 is generally suggested to have limited toxicity because Pin1 is not essential for the viability of most normal cells.[1] However, complete and long-term ablation of Pin1 function, as seen in knockout mouse models, reveals a range of phenotypes.[1][2] Therefore, the toxicity of a specific Pin1 modulator will likely depend on its potency, specificity, dose, and duration of treatment. Some early Pin1 inhibitors were limited by a lack of specificity, poor solubility, or undesirable drug-like characteristics, which could contribute to off-target toxicity in vivo.[1][3][4]
Q2: What are the known side effects observed in Pin1 knockout mice?
Pin1 knockout mice are viable but exhibit distinct phenotypes that mimic the long-term effects of systemic Pin1 inhibition. These mice often display issues related to abnormal cell proliferation and age-dependent neurodegeneration.[2][5] Key observed side effects include decreased body weight, testicular atrophy, and retinal atrophies.[2] Female knockout mice also show a failure of the breast epithelial compartment to proliferate during pregnancy.[2] Furthermore, these mice can develop an age-dependent neuropathy characterized by motor and behavioral deficits, hyperphosphorylation of the Tau protein, and neuronal degradation.[6][7]
Q3: Are there specific Pin1 inhibitors that have been tested in vivo and showed a favorable toxicity profile?
Yes, several inhibitors have been evaluated in preclinical xenograft models.
-
Sulfopin , a covalent Pin1 inhibitor, was developed to be highly selective and suitable for in vivo studies.[1]
-
HWH8-33 , a small molecule inhibitor, was administered orally to xenograft mice for four weeks and suppressed tumor growth with no noticeable toxicity.[8]
-
All-trans retinoic acid (ATRA) , identified as a Pin1 inhibitor, has been used in xenograft tumor models to suppress growth, apparently without severe toxicity mentioned in the primary context of these studies.[9] It is important to note that while these compounds showed efficacy with limited toxicity in specific cancer models, a comprehensive toxicology profile would require more extensive studies.
Q4: My animals treated with a Pin1 modulator are showing signs of neurotoxicity (e.g., motor deficits). Is this expected?
Yes, this is a potential on-target effect. Pin1 knockout in mice leads to age-dependent motor and behavioral deficits linked to neurodegeneration.[6][7] Pin1 plays a protective role against the hyperphosphorylation of Tau, a key factor in neurodegenerative diseases.[6] Therefore, potent and long-term inhibition of Pin1 could replicate these neurotoxic phenotypes. It is crucial to include behavioral and motor function assessments in your experimental plan.
Q5: We are observing reduced proliferation in non-cancerous tissues in our study. What is the mechanism?
This is a well-documented consequence of Pin1 inhibition. Pin1 positively regulates the function and stability of Cyclin D1, a key protein for cell cycle progression.[2] Loss of Pin1 function leads to significantly reduced Cyclin D1 levels, which can impair cell proliferation in various tissues.[2] This mechanism underlies several phenotypes in Pin1-null mice, such as testicular and retinal atrophy and impaired mammary gland development.[2]
Quantitative Data Summary
The primary quantitative data available from literature revolves around the phenotypic observations in Pin1 knockout mice, which serve as a surrogate for 100% long-term inhibition.
Table 1: Summary of In Vivo Phenotypes in Pin1 Knockout Mice
| Phenotype Category | Specific Observation | Affected Tissue/System | Reference |
| Proliferative Defects | Decreased body weight | Whole body | [2] |
| Testicular atrophy | Reproductive system | [2] | |
| Retinal atrophy / hypoplasia | Ocular system | [2] | |
| Impaired mammary gland proliferation | Mammary tissue | [2] | |
| Neurological Defects | Age-dependent motor deficits | Central Nervous System | [6][7] |
| Age-dependent behavioral deficits | Central Nervous System | [6][7] | |
| Tau hyperphosphorylation & filament formation | Brain | [6][7] | |
| Neuronal degradation | Brain | [6][7] |
Key Experimental Protocols
Protocol 1: General In Vivo Toxicity and Tolerability Assessment
This protocol outlines a general procedure for monitoring the health and tolerability of a novel Pin1 modulator in a rodent model (e.g., mouse).
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a baseline clinical observation for each animal. Note posture, activity level, and fur condition.
-
Dosing: Administer the Pin1 modulator and vehicle control via the planned route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Monitoring (Acute): For the first 4-6 hours after the initial doses, observe animals closely for any acute toxic reactions (e.g., seizures, lethargy, respiratory distress).
-
Daily Clinical Observations: Perform daily checks on all animals. Record signs of morbidity, including changes in activity, posture, breathing, and general appearance. Use a standardized scoring sheet for consistency.
-
Weekly Body Weight Measurement: Record the body weight of each animal at least twice weekly. A body weight loss exceeding 15-20% of the initial weight is a common endpoint criterion.
-
Endpoint and Necropsy: At the end of the study, euthanize animals via an approved method. Perform a gross necropsy, examining all major organs for abnormalities in size, color, or texture.
-
Tissue Collection: Collect major organs (liver, kidney, spleen, heart, lung, brain, etc.) and any tissues with gross lesions. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remainder for other analyses.
Protocol 2: Histopathological Analysis for Tissue Toxicity
This protocol describes the basic steps for preparing and analyzing tissues to identify microscopic signs of toxicity.
-
Tissue Fixation: Immediately after collection, place tissue samples in 10% neutral buffered formalin for 24-48 hours. The volume of formalin should be at least 10 times the volume of the tissue.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol baths, clear with xylene, and infiltrate with and embed in paraffin wax.
-
Sectioning: Cut the paraffin-embedded tissue blocks into thin sections (typically 4-5 µm) using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E). H&E staining is standard for visualizing general tissue morphology and identifying inflammation, necrosis, apoptosis, and other cellular changes.
-
Pathological Examination: A trained pathologist should examine the slides microscopically in a blinded fashion. Key indicators of toxicity to look for include:
-
Liver: Hepatocellular necrosis, vacuolation, inflammation.
-
Kidney: Tubular necrosis, glomerular damage, interstitial nephritis.
-
Brain: Neuronal degradation, gliosis, inflammation.
-
Testis: Seminiferous tubule degeneration, loss of germ cells.
-
-
Scoring: Score lesions based on severity (e.g., minimal, mild, moderate, severe) and distribution (e.g., focal, multifocal, diffuse).
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Pin1 function in the mouse causes phenotypes resembling cyclin D1-null phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The prolyl isomerase Pin1 stabilizes NeuroD during differentiation of mechanoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 Knockout Mice: A Model for the Study of Tau Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pin1 Knockout Mice: A Model for the Study of Tau Pathology in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 9. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Pin1 modulator 1 degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the degradation of Pin1 modulators during their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Pin1 modulator appears to be losing activity over time. What are the common causes of degradation for small molecule Pin1 modulators?
A1: Degradation of small molecule Pin1 modulators can be attributed to several factors:
-
Chemical Instability: The inherent chemical structure of the modulator may be susceptible to hydrolysis, oxidation, or other chemical reactions in aqueous solutions or in the presence of certain buffer components.
-
Light Sensitivity: Some compounds are photosensitive and can degrade upon exposure to light. It is often recommended to protect solutions from light.[1]
-
Incorrect Storage: Improper storage temperatures can accelerate degradation. For instance, some modulators require storage at -80°C for long-term stability and have a shorter shelf-life at -20°C.[1]
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to modulator precipitation and degradation. It is advisable to prepare aliquots of the stock solution to avoid this.[1]
-
Metabolic Degradation: In cellular assays, the modulator may be metabolized by cellular enzymes, leading to its inactivation or degradation.
Q2: I am working with a peptide-based Pin1 modulator and observing inconsistent results. Could this be due to degradation?
A2: Yes, peptide-based modulators are particularly susceptible to degradation by proteases present in cell lysates or serum-containing media. It is crucial to handle them with care and consider the use of protease inhibitors in your experimental buffers.
Q3: How does the cellular environment impact the stability of my Pin1 modulator?
A3: The cellular environment is complex and can significantly impact modulator stability. Pin1 itself is involved in the ubiquitin-proteasome system (UPS), which is the primary pathway for protein degradation in cells.[2][3] While your modulator is likely a small molecule, its interaction with Pin1 could potentially influence the local cellular environment. Furthermore, some compounds designed to target Pin1 have been shown to induce its degradation via the proteasome.[3][4] If your modulator is designed to bind to Pin1, it could be subjected to cellular degradation machinery, although this is less common for small molecules unless they are part of a degrader construct like a PROTAC.[5]
Q4: What are the recommended storage conditions for Pin1 modulators?
A4: While specific storage conditions depend on the modulator, general guidelines for a compound like "Pin1 modulator 1 (compound IIb-219)" suggest storing the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Always refer to the manufacturer's data sheet for specific storage instructions for your particular modulator.
Troubleshooting Guides
Table 1: Troubleshooting Poor Performance of Pin1 Modulators
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of modulator activity in solution | Improper storage | Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. Store at the recommended temperature (e.g., -80°C for long-term storage).[1] |
| Light sensitivity | Protect solutions from light by using amber vials or wrapping tubes in foil.[1] | |
| Chemical instability in buffer | Test modulator stability in different buffer systems. Avoid reactive buffer components. | |
| Inconsistent results in cellular assays | Modulator degradation by cellular enzymes | Decrease incubation time. Use a higher initial concentration of the modulator. |
| Protease activity (for peptide modulators) | Add a protease inhibitor cocktail to the cell culture media or lysis buffers. | |
| Modulator appears to degrade Pin1 itself | Modulator may be a Pin1 degrader | This may be the intended mechanism of action for some compounds.[3][4][5] Confirm the modulator's mechanism. Proteasome inhibitors like bortezomib or carfilzomib can be used to see if Pin1 degradation is reversed.[3] |
Experimental Protocols
Protocol 1: Assessing Modulator Stability in Solution
Objective: To determine the stability of the Pin1 modulator in a specific experimental buffer over time.
Methodology:
-
Prepare a solution of the Pin1 modulator in the desired experimental buffer at the working concentration.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under the same conditions as the planned experiment (e.g., 37°C for a cell-based assay).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration and purity of the modulator using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial time point (t=0) to determine the rate of degradation.
Protocol 2: Evaluating Modulator-Induced Pin1 Degradation
Objective: To determine if the Pin1 modulator causes the degradation of Pin1 protein in a cellular context.
Methodology:
-
Culture cells that endogenously express Pin1 (e.g., BxPC3 pancreatic cancer cells).[3]
-
Treat the cells with increasing concentrations of the Pin1 modulator for a set period (e.g., 24 hours).
-
As a control, treat a set of cells with a proteasome inhibitor (e.g., bortezomib or carfilzomib) for 2 hours before and during the modulator treatment.[3]
-
Lyse the cells and collect the protein extracts.
-
Perform a Western blot analysis to detect the levels of Pin1 protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
A decrease in Pin1 levels with modulator treatment, which is rescued by the proteasome inhibitor, indicates that the modulator induces proteasomal degradation of Pin1.[3]
Visualizations
Caption: The Ubiquitin-Proteasome Pathway for Pin1 degradation and its regulation by phosphorylation.
Caption: A logical workflow for troubleshooting Pin1 modulator degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Pin1 modulator 1 buffer compatibility for biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pin1 modulator 1 in biochemical assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for a Pin1 biochemical assay with this compound?
A common and robust starting buffer for Pin1 enzymatic assays is a HEPES-based buffer. A widely used composition is 35 mM HEPES at pH 7.8, supplemented with 0.2 mM DTT and 0.1 mg/mL BSA.[1] This buffer provides good pH stability in the optimal range for Pin1 activity and the additives help to maintain enzyme integrity.
Q2: My this compound is not showing any inhibition. What are the possible causes?
Several factors could contribute to a lack of inhibition. Firstly, ensure the Pin1 enzyme is active. It is recommended to run a positive control with a known Pin1 inhibitor. Secondly, verify the concentration and integrity of your this compound stock solution. Finally, consider the pre-incubation time of the modulator with the Pin1 enzyme, as some inhibitors require a longer incubation period to bind effectively. For some covalent inhibitors, a pre-incubation of up to 12 hours at 4°C has been reported.[1]
Q3: Can I use a phosphate-based buffer for my Pin1 assay?
While phosphate buffers are common in many biochemical assays, they can sometimes interfere with enzymes that interact with phosphorylated substrates, like Pin1.[2] It is advisable to initially test your assay in a non-phosphate buffer like HEPES or Tris. If a phosphate buffer must be used, it is crucial to run control experiments to ensure it does not inhibit Pin1 activity or interact with the modulator.
Q4: What is the typical substrate used in a Pin1 enzymatic assay?
A frequently used substrate for the chymotrypsin-coupled Pin1 peptidyl-prolyl isomerase (PPIase) assay is Suc-Ala-pSer-Pro-Phe-pNA (succinyl-alanine-phosphoserine-proline-phenylalanine-p-nitroanilide).[1] This substrate is commercially available and provides a reliable method for monitoring Pin1's isomerase activity spectrophotometrically.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in the assay | Non-enzymatic hydrolysis of the substrate. | Run a no-enzyme control to determine the rate of spontaneous substrate degradation. Subtract this rate from your experimental values. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Low enzyme activity | Improper enzyme storage or handling. | Store Pin1 enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times during assay setup. |
| Sub-optimal buffer conditions. | Optimize the pH and ionic strength of your assay buffer. Test a range of pH values around the reported optimum of 7.8. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all reaction components. |
| Temperature fluctuations. | Perform the assay in a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the experiment. | |
| Precipitation of this compound | Low solubility in the assay buffer. | Test the solubility of your modulator in the assay buffer. If necessary, dissolve the compound in a small amount of DMSO before diluting it in the assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells, including controls. |
Experimental Protocols
Pin1 Chymotrypsin-Coupled PPIase Assay
This assay measures the cis-to-trans isomerization of a peptide substrate by Pin1. The trans-isomer is subsequently cleaved by chymotrypsin, releasing p-nitroaniline, which can be monitored by absorbance at 390 nm.
Materials:
-
Recombinant human Pin1
-
This compound
-
Substrate: Suc-Ala-pSer-Pro-Phe-pNA
-
Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the desired concentration of this compound to the wells.
-
Add Pin1 to the wells containing the modulator and incubate for a predetermined time (e.g., 30 minutes to 12 hours) at 4°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and chymotrypsin to each well.
-
Immediately begin monitoring the change in absorbance at 390 nm at a constant temperature (e.g., 25°C) using a microplate reader.
-
The rate of the reaction is proportional to the Pin1 activity. Calculate the percent inhibition for each concentration of the modulator.
Buffer Compatibility Data
The choice of buffer can significantly impact enzyme activity. The following table summarizes the compatibility of common buffer components with Pin1 assays. This data is compiled from literature and represents general observations. Researchers should always validate buffer compatibility for their specific experimental setup.
| Buffer Component | Concentration Range | Compatibility | Notes |
| HEPES | 20-100 mM | High | Recommended for its buffering capacity in the neutral pH range.[1] |
| Tris-HCl | 20-100 mM | Moderate | Generally compatible, but its pH is more sensitive to temperature changes. |
| Phosphate (PBS) | 10-50 mM | Low to Moderate | Can inhibit metalloenzymes and enzymes that bind phosphorylated substrates.[2] Use with caution and validate. |
| DTT | 0.1-1 mM | High | Recommended to maintain the reduced state of cysteine residues in the Pin1 active site.[1] |
| BSA | 0.01-0.1 mg/mL | High | Often included to prevent non-specific adsorption of the enzyme to plasticware.[1] |
| DMSO | <1% (v/v) | High | Common solvent for inhibitors. Ensure the final concentration is consistent across all assays and does not affect enzyme activity. |
Visualizations
Caption: Simplified Pin1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the chymotrypsin-coupled Pin1 PPIase assay.
References
Troubleshooting unexpected results with Pin1 modulator 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pin1 Modulator 1. The information is designed to address common issues and unexpected results encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a variety of proteins.[1][2] This isomerization can alter the conformation, stability, and activity of its substrate proteins.[1][2] By inhibiting Pin1, this compound blocks these conformational changes, thereby impacting downstream signaling pathways involved in cell cycle progression, proliferation, and apoptosis.[3][4]
Q2: In which cellular pathways is Pin1 active?
Pin1 is a crucial regulator in numerous cellular signaling pathways. Its activity has been shown to influence:
-
Cell Cycle Progression: Pin1 regulates key cell cycle proteins such as Cyclin D1, Cyclin E, and p53.[5][6][7]
-
Oncogenic Signaling: It can activate multiple oncogenes and inactivate tumor suppressors.[1][2][4] Pathways include Wnt/β-catenin, NF-κB, and those involving c-Myc and NOTCH1.[1][5]
-
Immune Response: Pin1 can modulate immune surveillance and type I immune responses.[1][8]
-
Neurodegenerative Processes: Dysregulation of Pin1 is linked to neurodegenerative diseases like Alzheimer's through its interaction with proteins like Tau and amyloid precursor protein (APP).[4]
Q3: What are the expected effects of this compound on cancer cell lines?
Inhibition of Pin1 by this compound is generally expected to suppress tumor growth.[9][10] Common effects observed in cancer cell lines include:
-
Inhibition of Cell Proliferation: By arresting the cell cycle, Pin1 inhibitors can block the growth of cancer cells.[3][9]
-
Induction of Apoptosis: Pin1 inhibition can promote programmed cell death in tumor cells.[11]
-
Reduced Metastasis and Invasion: Pin1 is involved in pathways that promote cell motility, so its inhibition can reduce the metastatic potential of cancer cells.[1][4]
-
Increased Sensitivity to Chemotherapy: Pin1 inhibition may enhance the efficacy of other anticancer drugs.[10][12]
Troubleshooting Guide
Unexpected or Inconsistent Results
Q4: I am observing high variability in the anti-proliferative effects of this compound between different cancer cell lines. Why is this?
The response to Pin1 inhibition can be highly cell-type dependent.[9] This variability can be attributed to:
-
Different Pin1 Expression Levels: Cancer cell lines can have varying endogenous levels of Pin1.[12] Lines with higher Pin1 expression may be more sensitive to inhibition.[5]
-
Genetic Background: The presence of specific mutations (e.g., in KRAS or p53) can influence the cellular reliance on Pin1 signaling.[13] For instance, Pin1 is a key effector in Ras-driven tumorigenesis.[13]
-
Compensatory Pathways: Some cell lines may have redundant or compensatory signaling pathways that are less dependent on Pin1 activity.
Recommendation: Perform a baseline characterization of your cell lines, including quantifying Pin1 protein levels via Western blot.
Q5: this compound is showing lower potency than expected or a complete lack of effect. What are the possible causes?
Several factors could contribute to a lack of efficacy:
-
Solubility and Stability: Small molecule inhibitors can have issues with solubility in aqueous media, leading to a lower effective concentration. Ensure the modulator is fully dissolved according to the manufacturer's protocol. Some inhibitors may also be unstable in solution over time.
-
Cellular Uptake: The compound may not be efficiently penetrating the cell membrane.
-
Off-Target Effects: Some Pin1 inhibitors, like Juglone, are known to have off-target effects that can complicate the interpretation of results.[13]
-
Degradation of the Modulator: Some covalent inhibitors can induce the degradation of Pin1, which might lead to complex dose-response curves.[13][14]
Recommendation: Verify the final concentration and solubility of this compound in your cell culture media. Consider performing a time-course experiment to assess the stability of the compound and its effects over time.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a general workflow for evaluating the effectiveness of this compound in a cancer cell line.
Caption: Experimental workflow for this compound.
Data Presentation
Table 1: Comparative Potency of Selected Pin1 Inhibitors
This table summarizes the inhibitory concentration (IC50) values for several known Pin1 inhibitors. This data can serve as a benchmark when evaluating the potency of this compound.
| Inhibitor Compound | IC50 (µM) | Assay Type | Notes |
| PiB | Low µM range | In vitro PPIase activity | Inhibited growth of several cancer cell lines.[3] |
| Juglone | Varies | Cell-based assays | Known off-target effects.[13] |
| Reduced-Amide Inhibitor 1 | 6.3 | In vitro inhibition assay | 4.5-fold more potent than a comparable ground state analogue.[15] |
| Reduced-Amide Inhibitor 2 | 12 | In vitro inhibition assay | More water-soluble than Inhibitor 1.[15] |
Signaling Pathways and Methodologies
Pin1 and the Wnt/β-catenin Signaling Pathway
Pin1 can regulate the Wnt/β-catenin pathway by controlling the stability and subcellular localization of β-catenin.[1] It does this by inhibiting the interaction of β-catenin with the Adenomatous Polyposis Coli (APC) protein, which is part of the destruction complex.[1] Inhibition of Pin1 would be expected to promote the degradation of β-catenin, thereby downregulating Wnt signaling.
Caption: Regulation of Wnt/β-catenin by Pin1.
Experimental Protocol: Western Blot for Pin1 and Substrate Proteins
This protocol provides a general method for assessing protein levels in response to treatment with this compound.
-
Cell Lysis:
-
Plate and treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells twice with ice-cold 1x PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., Pin1, Cyclin D1, β-catenin, or a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
References
- 1. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 7. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pin1 Modulates the Type 1 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pin1 Modulator 1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pin1 Modulator 1 in their experiments. Here you will find answers to frequently asked questions, troubleshooting advice for common issues, detailed experimental protocols, and a summary of quantitative data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pin1?
A1: Pin1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[1][2][3][4] This isomerization can induce conformational changes in substrate proteins, thereby regulating their activity, stability, subcellular localization, and interaction with other proteins.[1][3][4][5] By altering protein conformation, Pin1 acts as a critical regulator in a multitude of cellular signaling pathways.[6][7]
Q2: Which signaling pathways are regulated by Pin1?
A2: Pin1 is a key regulator in numerous signaling pathways that are often implicated in cell proliferation, survival, and differentiation. These include, but are not limited to:
-
Wnt/β-catenin pathway: Pin1 enhances the stability of β-catenin, promoting its accumulation and nuclear translocation.[1][8]
-
Ras/AP-1 pathway: Pin1 can interact with components of the AP-1 family, such as c-Fos and c-Jun, enhancing their transcriptional activity.[1][9]
-
NF-κB pathway: Pin1 can stabilize the p65 subunit of NF-κB, leading to increased inflammatory responses.[8][10]
-
TGF-β/Smad pathway: Pin1 can associate with Smad2/3, enhancing their phosphorylation and transcriptional activity, which is involved in fibrosis.[10]
-
Insulin/IGF-1 signaling: Pin1 is involved in the insulin signaling cascade by promoting the phosphorylation and activation of Insulin Receptor Substrate 1 (IRS-1).[6][11]
Q3: What are some common off-target effects observed with Pin1 inhibitors?
A3: Some Pin1 inhibitors have known off-target effects. For example, Juglone has been reported to affect other proteins like RNA Polymerase II.[12][13] All-trans retinoic acid (ATRA), while capable of degrading Pin1, also targets retinoic acid receptors.[12][13] KPT-6566 can release a quinone-mimetic substructure that may interact with other proteins and induce an oxidative stress response.[12][13] It is crucial to use highly selective inhibitors like Sulfopin or to include appropriate controls to account for potential off-target effects.[3][14]
Q4: How does Pin1 inhibition affect the cell cycle?
A4: Inhibition of Pin1 can lead to cell cycle arrest, often at the G2/M phase.[15] Pin1 is known to regulate the stability and nuclear accumulation of Cyclin D1, a key protein for G1 to S phase progression.[9][16] By inhibiting Pin1, the levels of nuclear Cyclin D1 can be reduced, leading to cell cycle arrest.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound | Inhibitor Instability: The compound may be unstable in your experimental conditions (e.g., light-sensitive, unstable in aqueous solution). | Review the manufacturer's storage and handling instructions. Prepare fresh solutions for each experiment. Some covalent inhibitors have poor stability in mouse liver microsomes, limiting their in vivo applications.[12] |
| Incorrect Concentration: The concentration of the modulator may be too low to elicit a response or too high, leading to toxicity. | Perform a dose-response curve to determine the optimal concentration for your cell line or model system. Start with a broad range of concentrations based on published data. | |
| Inappropriate Treatment Duration: The treatment time may be too short to observe a phenotypic change or too long, leading to secondary effects. | Conduct a time-course experiment to identify the optimal treatment duration. Effects of Pin1 inhibition can become more pronounced over prolonged treatments.[12] | |
| Low Endogenous Pin1 Expression: The target cells may not express sufficient levels of Pin1 for the modulator to have a significant effect. | Verify Pin1 expression levels in your cell line or tissue of interest via Western blot or qPCR.[18][19] | |
| High Cellular Toxicity | Off-Target Effects: The modulator may be inhibiting other essential cellular proteins. | Use a more selective Pin1 inhibitor if available. Include a negative control compound with a similar chemical structure but no Pin1 inhibitory activity. Perform target engagement assays to confirm the inhibitor is binding to Pin1 in your cells.[12] |
| Solvent Toxicity: The solvent used to dissolve the modulator (e.g., DMSO) may be causing toxicity at the final concentration used. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. | |
| Difficulty Reproducing Published Results | Differences in Experimental Conditions: Cell line passage number, confluency, media composition, and serum concentration can all influence the outcome. | Standardize your experimental protocols and carefully document all conditions. Use cells with a consistent passage number. |
| Variability in Modulator Potency: The potency of the modulator can vary between batches. | If possible, obtain a new batch of the modulator and perform a quality control check, such as determining the IC50 in a biochemical assay. |
Quantitative Data Summary
The optimal concentration and treatment duration for this compound will vary depending on the specific inhibitor, the cell line or model system being used, and the desired biological endpoint. The following table summarizes some reported values from the literature to serve as a starting point for experimental design.
| Pin1 Inhibitor | Cell Line/Model | Concentration | Treatment Duration | Observed Effect | Reference |
| KPT-6566 | Lung metastasis in vivo | Not specified | Not specified | Reduced lung metastasis | [11] |
| BJP-06-005-3 | Multiple cancer cell types | 5-10 µM | 48 hours | Strong cellular target engagement | [12] |
| BJP-06-005-3 | PATU-8988T 3D spheroids | Not specified | 4 days | Anti-proliferative effects | [12] |
| HWH8-33 | Xenograft mice | Oral administration | 4 weeks | Suppressed tumor growth | [15] |
| Pin1 Inhibitors | BxPC3 cells | 25 µM | 24 hours | Pin1 degradation | [18][19] |
| ATRA | PDAC cells | Not specified | Not specified | Suppressed tumor growth | [20] |
Key Signaling Pathways and Experimental Workflows
Pin1-Regulated Signaling Pathways
Caption: Key signaling pathways modulated by Pin1.
General Experimental Workflow for Pin1 Modulator Treatment
Caption: Typical workflow for Pin1 modulator experiments.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Pin1 Target Proteins
Objective: To determine the effect of this compound on the protein levels of a known Pin1 substrate (e.g., Cyclin D1, p65).
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.
Protocol 2: Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on Pin1's enzymatic activity.
Materials:
-
Recombinant GST-Pin1 protein
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer
-
This compound at various concentrations
-
96-well plate
-
Spectrophotometer
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer, recombinant Pin1, and various concentrations of this compound or vehicle control in a 96-well plate.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 12 hours) to allow the inhibitor to bind to Pin1.[12]
-
Reaction Initiation: Add the substrate peptide to initiate the isomerization reaction.
-
Chymotrypsin Cleavage: Add chymotrypsin to the reaction. Chymotrypsin will only cleave the substrate when the peptidyl-prolyl bond is in the trans conformation.[12]
-
Spectrophotometric Reading: Measure the absorbance at a specific wavelength to detect the cleavage product.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the modulator. Determine the IC50 or Ki value by fitting the data to a dose-response curve.[12]
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl-Prolyl Isomerase 1 (Pin1) Serves as a Coactivator of Steroid Receptor by Regulating the Activity of Phosphorylated Steroid Receptor Coactivator 3 (SRC-3/AIB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 7. Pin1 Modulation in Physiological Status and Neurodegeneration. Any Contribution to the Pathogenesis of Type 3 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 14. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 15. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 16. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pin1 Modulator 1 and Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pin1 modulator 1 in fluorescence-based assays. The information is designed to help identify and resolve potential artifacts and ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Pin1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous phosphorylated proteins involved in cell cycle progression, signaling, and transcription.[1][2] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes that can affect protein stability, activity, and localization.[3][4] Pin1 is a validated target in various diseases, particularly cancer, where its overexpression is common.[5][6] this compound is a small molecule designed to inhibit the catalytic activity of Pin1, thereby disrupting these cellular processes in disease states.
Q2: Why am I seeing unexpected results in my fluorescence assay when using this compound?
Small molecule compounds like this compound can sometimes interfere with fluorescence-based assays, leading to unexpected or erroneous results. This interference can manifest as:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used for your assay's fluorophore.
-
Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, leading to a decrease in signal.
-
Light Scattering: The compound may precipitate out of solution, especially at higher concentrations, causing light scattering that can be misread as a fluorescence signal.
-
Assay-Specific Interactions: The compound might interact with other components of your assay, such as the detection antibody or the substrate, in a way that alters the fluorescence output.
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments are essential to identify potential interference. These include:
-
Compound-only controls: Measure the fluorescence of this compound in the assay buffer at the concentrations you are testing, without the other assay components (e.g., enzyme, substrate, fluorophore).
-
No-enzyme controls: Run the assay with all components except the Pin1 enzyme to see if the modulator interacts with the substrate or detection system.
-
Endpoint reads vs. kinetic reads: If you are running a kinetic assay, analyze the reaction progress curves. Interference might manifest as an initial jump or drop in fluorescence that is not enzyme-dependent.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and mitigating interference from this compound in your fluorescence assays.
Problem 1: High background fluorescence.
Possible Cause: this compound is autofluorescent.
Troubleshooting Steps:
-
Measure the fluorescence spectrum of this compound: Determine the excitation and emission maxima of the compound.
-
Compare with your assay's fluorophore: If the spectra overlap, consider using a fluorophore with different spectral properties (e.g., a red-shifted dye).
-
Use a different assay format: If changing the fluorophore is not possible, consider a non-fluorescence-based method, such as a thermal shift assay or a coupled enzymatic assay that can be monitored by absorbance.[7][8][9]
Problem 2: Lower than expected fluorescence signal.
Possible Cause: this compound is quenching the fluorescence of your reporter.
Troubleshooting Steps:
-
Perform a quenching control experiment: Titrate this compound into a solution of your fluorophore (at the concentration used in the assay) and measure the fluorescence. A dose-dependent decrease in signal indicates quenching.
-
Change the fluorophore: Some fluorophores are more susceptible to quenching than others.
-
Modify the assay protocol: If possible, include a wash step to remove the compound before the final fluorescence reading.
Problem 3: Inconsistent or non-reproducible results.
Possible Cause: this compound has poor solubility and is precipitating.
Troubleshooting Steps:
-
Visually inspect your assay plate: Look for turbidity or precipitate in the wells.
-
Determine the solubility of this compound in your assay buffer: Use techniques like nephelometry or dynamic light scattering.
-
Modify the assay buffer: The addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or increasing the DMSO concentration (while ensuring it doesn't affect enzyme activity) can improve compound solubility.
-
Test a lower concentration range of the modulator.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores and Potential for Interference
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential Interference with this compound (Hypothetical) |
| Fluorescein (FITC) | 494 | 518 | High (significant spectral overlap) |
| Rhodamine B | 540 | 565 | Moderate (partial overlap) |
| Cyanine3 (Cy3) | 550 | 570 | Moderate (partial overlap) |
| Cyanine5 (Cy5) | 650 | 670 | Low (minimal spectral overlap) |
Table 2: Troubleshooting Control Experiment Results (Example Data)
| Control Experiment | Condition | Observed Fluorescence (RFU) | Interpretation |
| Compound Autofluorescence | Buffer + 10 µM this compound | 5000 | High autofluorescence |
| Buffer Only | 100 | - | |
| Quenching | Fluorophore + 10 µM this compound | 8000 | Quenching observed |
| Fluorophore Only | 15000 | - | |
| Assay Integrity | Full Assay + 10 µM this compound | 6000 | Apparent inhibition |
| Full Assay (No Inhibitor) | 20000 | - | |
| No Enzyme Control + 10 µM this compound | 5500 | High background signal |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for Pin1 Activity
This protocol is adapted from methods used to characterize Pin1 inhibitors.[10]
Materials:
-
Recombinant human Pin1 enzyme
-
Fluorescently labeled peptide substrate (e.g., FITC-pT-P-N-Phe-EA)
-
This compound
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the this compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of Pin1 enzyme (final concentration, e.g., 10 nM) to all wells except the no-enzyme controls.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescently labeled peptide substrate (final concentration, e.g., 50 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
Protocol 2: Thermal Shift Assay (TSA) for Pin1-Ligand Binding
This protocol provides an alternative, non-activity-based method to confirm compound binding and can be less prone to certain types of fluorescence interference.[7]
Materials:
-
Recombinant human Pin1 enzyme
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
qPCR instrument with a thermal ramping feature
Method:
-
Prepare a master mix of Pin1 enzyme and SYPRO Orange dye in assay buffer. The final concentrations will be, for example, 2 µM Pin1 and 5x SYPRO Orange.
-
Add 19 µL of the master mix to each well of a 96-well qPCR plate.
-
Add 1 µL of this compound dilutions or vehicle control (DMSO) to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.
-
Analyze the data to determine the melting temperature (Tm) of Pin1 in the presence and absence of the modulator. An increase in Tm suggests ligand binding and stabilization.
Visualizations
References
- 1. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peptidyl-Prolyl cis-trans isomerase, Pin1, associates with Protein Kinase C θ via a critical Phospho-Thr-Pro motif in the V3 regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. Frontiers | An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 [frontiersin.org]
- 9. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Pin1 modulator 1 vehicle effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pin1 modulators. The following information will help you control for potential vehicle effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in my experiments with Pin1 Modulator 1?
A vehicle control is a crucial component of any experiment involving a test compound. It consists of the same solvent or carrier (the "vehicle") used to dissolve and deliver the Pin1 modulator, but without the modulator itself. This control is essential to distinguish the biological effects of the Pin1 modulator from any potential effects of the vehicle.
Q2: What are the most common vehicles for in vitro and in vivo studies with small molecule inhibitors like Pin1 modulators?
For in vitro studies, the most common solvent is Dimethyl Sulfoxide (DMSO) . For in vivo experiments, a combination of solvents is often used to ensure solubility and biocompatibility. A typical formulation might include DMSO, Polyethylene Glycol (PEG), Tween 80, and saline.[1]
Q3: I'm observing unexpected effects in my cell cultures treated with the vehicle alone. What could be the cause?
High concentrations of DMSO can have intrinsic biological effects on cell cultures. These can include:
-
Cytotoxicity: Concentrations of DMSO above 1% can damage cell membranes, induce oxidative stress, and lead to cell death.[2]
-
Altered Gene Expression and Differentiation: DMSO can influence cellular processes, including inducing differentiation in some cell types.
-
Changes in Cell Growth: Some studies have shown that even low concentrations of DMSO can affect cell proliferation.[3][4]
It is crucial to determine the maximum tolerated concentration of your vehicle in your specific cell line with a dose-response experiment.
Q4: Are there potential issues with vehicles in in vivo studies?
Yes, vehicles used for in vivo administration can also have systemic effects. For instance, Polyethylene Glycol (PEG) has been reported to cause toxicity when administered intraperitoneally at high doses.[5][6] It is essential to conduct preliminary toxicity studies with the vehicle alone in your animal model to establish a safe dosing regimen.
Troubleshooting Guides
Issue 1: High background signal or unexpected cellular changes in in vitro vehicle control group.
Possible Cause: The concentration of DMSO in the final culture medium is too high.
Troubleshooting Steps:
-
Verify DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being considered safe for almost all cells.[7]
-
Perform a Vehicle Dose-Response: Culture your cells with a range of vehicle concentrations (e.g., 0.1%, 0.5%, 1%, 2%) to determine the highest concentration that does not cause observable effects on cell viability, morphology, or the specific pathway you are studying.
-
Use a Fresh Aliquot of Vehicle: Ensure the vehicle itself is not contaminated.
-
Consider an Alternative Solvent: If your Pin1 modulator is soluble in another solvent with lower cellular toxicity, it may be worth exploring that option.
Issue 2: Toxicity or adverse events observed in animals treated with the vehicle control in vivo.
Possible Cause: The formulation or dose of the vehicle is not well-tolerated by the animal model.
Troubleshooting Steps:
-
Review Vehicle Components: Assess the concentration of each component in your vehicle formulation (e.g., DMSO, PEG, Tween 80).
-
Conduct a Vehicle Tolerance Study: Before initiating your main experiment, administer the vehicle alone to a small cohort of animals at the planned dose and route of administration. Monitor the animals closely for any signs of toxicity or distress.
-
Adjust Vehicle Formulation: If toxicity is observed, consider reducing the concentration of potentially problematic components like PEG or DMSO. You may need to optimize the formulation to maintain the solubility of your Pin1 modulator while improving tolerability.
-
Consider an Alternative Route of Administration: If one route (e.g., intraperitoneal) shows toxicity, explore if another route (e.g., oral, intravenous) is feasible for your modulator and better tolerated.
Data Presentation
Table 1: Common Vehicles for Pin1 Modulator Studies
| Vehicle Component | Typical Use | Recommended Max Concentration (in vitro) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | In vitro & in vivo | ≤ 0.5% (final concentration)[7] | Can have cytotoxic and other biological effects at higher concentrations.[2][4] |
| Polyethylene Glycol (PEG) | In vivo | N/A | Can cause toxicity at high doses, particularly with intraperitoneal injection.[5][6] |
| Tween 80 | In vivo | N/A | Used as a surfactant to improve solubility. |
| Saline | In vivo | N/A | Used as a biocompatible diluent. |
Experimental Protocols
Protocol 1: Determining Vehicle Tolerance in Cell Culture (in vitro)
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density appropriate for your standard viability assay.
-
Vehicle Preparation: Prepare serial dilutions of your vehicle (e.g., DMSO) in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a media-only control).
-
Treatment: Replace the existing media in the wells with the media containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay. Also, observe the cells under a microscope for any morphological changes.
-
Analysis: Plot cell viability against the vehicle concentration to determine the highest concentration that does not significantly impact cell viability. This concentration should be used for your subsequent experiments.
Protocol 2: Assessing Vehicle Tolerance in an Animal Model (in vivo)
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the start of the study.
-
Group Allocation: Randomly assign a small number of animals (e.g., n=3-5 per group) to a vehicle control group and a saline/no treatment control group.
-
Vehicle Preparation: Prepare the vehicle formulation exactly as you would for delivering the Pin1 modulator.
-
Administration: Administer the vehicle to the animals using the same route, volume, and frequency as planned for the main study.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of pain or distress.
-
Endpoint Analysis: At the end of the observation period, you may collect blood for basic clinical chemistry and hematology and perform a gross necropsy to look for any organ abnormalities.
-
Evaluation: Based on the observations, determine if the vehicle and dosing regimen are well-tolerated. If adverse effects are noted, the vehicle formulation or dosing plan should be revised.
Mandatory Visualizations
Caption: Simplified overview of Pin1's role in signaling pathways.
Caption: Workflow for including vehicle controls in experiments.
References
- 1. PIN1 inhibitor API-1 | TargetMol [targetmol.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. tandfonline.com [tandfonline.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. A cautionary note: Toxicity of polyethylene glycol 200 injected intraperitoneally into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
Best practices for storing and handling Pin1 modulator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pin1 modulator 1.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and activity.
| Parameter | Recommendation | Citation |
| Storage Temperature (Powder) | -20°C for up to 3 years, or 4°C for up to 2 years. | [1] |
| Storage Temperature (In Solvent) | -80°C for up to 6 months, or -20°C for up to 1 month. | [1] |
| Shipping Condition | Room temperature; the compound is stable for a few days during standard shipping. | [1] |
| Solubility | Soluble in DMSO. For other solvents like ethanol or DMF, it is recommended to test with a small amount first. | [1] |
| Appearance | Light yellow to brown solid powder. | [1] |
Troubleshooting Guide
Experimental Inconsistency and Reproducibility
Question: My experimental results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure the compound has been stored correctly according to the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solvent Effects: The choice of solvent and its final concentration in the experiment can affect cellular responses. Always include a vehicle-only control in your experiments to account for solvent effects.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Assay Conditions: Minor variations in cell density, incubation times, and reagent concentrations can lead to variability. Standardize your protocols meticulously.
Solubility Issues
Question: I am having trouble dissolving this compound. What should I do?
Answer: this compound is known to be soluble in DMSO. If you are experiencing issues:
-
Use Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.
-
Gentle Warming: You can gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
-
Sonication: Brief sonication can also help to break up any precipitate and facilitate dissolution.
-
Alternative Solvents: If DMSO is not suitable for your experimental system, you can test solubility in other organic solvents like ethanol or DMF, but it is advisable to start with a small amount of the compound to avoid loss of your sample.[1]
Unexpected Cellular Toxicity
Question: I am observing higher-than-expected cell death in my experiments. Is this normal?
Answer: While Pin1 modulation can affect cell viability, especially in cancer cell lines, excessive toxicity might indicate an issue:
-
Concentration Range: You may be using a concentration that is too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal working concentration (e.g., the IC50 or EC50).
-
Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%).
-
Off-Target Effects: At very high concentrations, small molecules can have off-target effects. Correlate your findings with known effects on the Wnt/β-catenin pathway to ensure the observed phenotype is target-specific.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer: this compound specifically targets β-catenin and inhibits the Wnt signaling pathway.[1] The enzyme Pin1 normally binds to phosphorylated serine/threonine-proline motifs on β-catenin, which stabilizes it and prevents its interaction with the adenomatous polyposis coli (APC) protein.[2] This leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, upregulating target genes like c-Myc and Cyclin D1.[3] this compound is designed to interfere with this process, leading to a reduction in β-catenin signaling.
Question: How does this compound affect the Wnt/β-catenin signaling pathway?
Answer: By modulating Pin1's interaction with β-catenin, this compound is expected to promote the degradation of β-catenin. In the absence of Pin1-mediated stabilization, β-catenin is more readily targeted by the "destruction complex" (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This reduces the nuclear pool of β-catenin, thereby decreasing the transcription of Wnt target genes involved in cell proliferation and survival.[3]
Question: What are some key downstream targets to measure to confirm the activity of this compound?
Answer: To confirm the on-target activity of this compound, you should assess the status of key components of the Wnt/β-catenin pathway. Recommended readouts include:
-
β-catenin levels: A decrease in total and nuclear β-catenin levels, as measured by Western blot or immunofluorescence.
-
TCF/LEF Reporter Assays: A decrease in the activity of a TCF/LEF-driven luciferase reporter gene.
-
Downstream Gene Expression: A reduction in the mRNA or protein levels of Wnt target genes such as c-Myc and Cyclin D1, which can be quantified by qRT-PCR or Western blot.[3]
Question: What is a suitable starting concentration for in vitro experiments?
Answer: The optimal concentration will be cell-line dependent. It is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific assay.[6][7] Based on data for other Pin1 inhibitors, a starting range of 1-25 µM could be appropriate for initial screening.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin and Downstream Targets
This protocol outlines the steps to assess the protein levels of β-catenin, c-Myc, and Cyclin D1 in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Treatment:
-
After 24 hours, treat the cells with this compound at various concentrations and a vehicle control. If the Wnt pathway is not endogenously active in your cell line, you may need to stimulate it with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment duration (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.
-
Measure both firefly and Renilla luciferase activities according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. This compound | Wnt | 301688-74-4 | Invivochem [invivochem.com]
- 2. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pin1 Modulation in Physiological Status and Neurodegeneration. Any Contribution to the Pathogenesis of Type 3 Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pin1 Modulator 1 and Other Pin1 Inhibitors for Researchers
In the landscape of cancer therapeutics and drug development, the peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical target. Its role in regulating the conformation and function of key signaling proteins makes it a linchpin in various oncogenic pathways. This guide provides a comparative analysis of Pin1 modulator 1 and other prominent Pin1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, potency, and the experimental methods used for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Pin1 inhibitors can be broadly categorized based on their mechanism of action: direct enzymatic inhibitors and pathway modulators.
-
Direct Enzymatic Inhibitors: These molecules, which constitute the majority of known Pin1 inhibitors, act by directly binding to the active site of Pin1, thereby blocking its catalytic activity. This inhibition can be either reversible or irreversible (covalent). Examples include natural products like Juglone and synthetic compounds such as ATRA , KPT-6566 , and Sulfopin . These inhibitors have been instrumental in elucidating the direct cellular consequences of Pin1 enzymatic activity loss.
-
Pathway Modulators: In contrast, This compound (also known as compound IIb-219) operates through a different paradigm. Current research indicates that it specifically targets β-Catenin and inhibits the Wnt signaling pathway[1]. While Pin1 is known to regulate the stability and nuclear accumulation of β-catenin, this compound's primary described function is the modulation of this pathway, rather than direct inhibition of Pin1's isomerase activity. This positions it as a tool to study the interplay between Pin1 and the Wnt/β-catenin axis in diseases like cancer.
Quantitative Comparison of Direct Pin1 Inhibitors
For researchers focused on the direct inhibition of Pin1, the following table summarizes the quantitative data for several well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of these compounds.
| Inhibitor | Type | IC50 | Ki | Mechanism of Action | Reference |
| Juglone | Natural Product | ~1.85-2.77 µM (cell-based) | >10 µM | Irreversible (covalent) | [2] |
| All-trans retinoic acid (ATRA) | Small Molecule | ~33.2 µM | ~1.99 µM | Non-covalent, promotes degradation | [3] |
| KPT-6566 | Small Molecule | 640 nM | 625.2 nM | Covalent | [4][5] |
| Sulfopin | Small Molecule | - | 17 nM (apparent) | Covalent | MedChemExpress |
| PiB | Small Molecule | 1.2 µM (cell-based) | - | Competitive | [6] |
| BJP-06-005-3 | Peptide-based | - | 48 nM | Covalent | [7] |
| AG17724 | Small Molecule | - | 0.03 µM | - | - |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
The evaluation of Pin1 inhibitors relies on robust and specific assays. Below are detailed methodologies for two key experiments.
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay (Chymotrypsin-Coupled)
This assay spectrophotometrically measures the cis-to-trans isomerization of a synthetic peptide substrate catalyzed by Pin1.
Principle: The substrate, typically Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (S-AEPF-pNA), exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing p-nitroaniline, which can be detected by its absorbance at 390 nm. Pin1 accelerates the conversion of the cis to the trans form, thus increasing the rate of p-nitroaniline release. Inhibitors of Pin1 will slow down this rate.
Protocol:
-
Reagents:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Pin1 enzyme (recombinant).
-
Substrate: S-AEPF-pNA dissolved in 0.5 M LiCl/trifluoroethanol.
-
Chymotrypsin solution.
-
Test compound (inhibitor) at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Pin1 enzyme, and the test compound at the desired concentration.
-
Incubate the mixture at a controlled temperature (e.g., 10°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate and chymotrypsin.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the Pin1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay for Pin1 Binding
This assay measures the binding of a fluorescently labeled ligand to Pin1 in a homogeneous format.
Principle: A small, fluorescently labeled peptide that binds to Pin1 will tumble rapidly in solution, resulting in low fluorescence polarization. When this peptide binds to the much larger Pin1 protein, its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. Unlabeled inhibitors will compete with the fluorescent peptide for binding to Pin1, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Pin1 enzyme (recombinant).
-
Fluorescently labeled peptide probe (e.g., FITC-labeled peptide).
-
Test compound (inhibitor) at various concentrations.
-
-
Procedure:
-
In a microplate, add the assay buffer, the fluorescent probe at a fixed concentration, and the test compound at varying concentrations.
-
Add the Pin1 enzyme to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 or Ki value.
-
Visualizing Pin1 Signaling and Experimental Workflows
To better understand the context in which Pin1 modulators and inhibitors function, the following diagrams illustrate a key signaling pathway involving Pin1 and a typical experimental workflow.
Caption: Pin1's role in the Wnt/β-catenin signaling pathway.
Caption: Workflow for a chymotrypsin-coupled PPIase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Pin1 Inhibition: A Comparative Guide to a Covalent Modulator Versus siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression. Its overexpression is implicated in numerous cancers, making it a prime therapeutic target. Two predominant research tools for interrogating and inhibiting Pin1 function are small molecule modulators and RNA interference (RNAi) using small interfering RNA (siRNA). This guide provides an objective comparison of a potent, selective covalent Pin1 modulator, BJP-06-005-3, and siRNA-mediated knockdown of Pin1, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
At a Glance: Pin1 Modulator 1 (BJP-06-005-3) vs. Pin1 siRNA
| Feature | This compound (BJP-06-005-3) | siRNA Knockdown of Pin1 |
| Mechanism of Action | Covalently binds to the active site (Cys113) of the Pin1 protein, irreversibly inhibiting its enzymatic activity.[1][2][3] | Post-transcriptionally silences the PIN1 gene by mediating the degradation of its mRNA, preventing protein synthesis. |
| Target | Pin1 protein | PIN1 mRNA |
| Specificity | High selectivity for Pin1 over other cellular proteins. | Can have off-target effects by unintentionally silencing other genes with sequence similarity.[4] |
| Mode of Delivery | Cell-permeable small molecule. | Requires a transfection reagent (e.g., liposomes) to enter cells. |
| Onset of Action | Rapid, directly inhibiting existing Pin1 protein. | Slower, dependent on the turnover rate of existing Pin1 mRNA and protein. |
| Duration of Effect | Can be long-lasting due to covalent binding, but may be influenced by cellular efflux and metabolism. | Transient, typically lasting 24-72 hours, requiring repeated transfections for sustained knockdown. |
| Potential for Off-Target Effects | Minimal, due to high selectivity for the Pin1 active site. | A known concern, which can be mitigated by using pools of multiple siRNAs or chemically modified siRNAs.[4] |
Quantitative Performance Data
The following tables summarize quantitative data from studies on the effects of the Pin1 modulator BJP-06-005-3 and Pin1 siRNA in pancreatic ductal adenocarcinoma (PDAC) cell lines, a cancer type where Pin1 is frequently overexpressed.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Concentration/Dose | Duration | Effect on Cell Viability | Reference |
| BJP-06-005-3 | PATU-8988T | 5 µM | 8 days | Significant reduction in cell viability | [3] |
| PANC-1 | Not specified | Not specified | Impairs cell viability over time | [5] | |
| Pin1 siRNA | PANC-1 | Not specified | Not specified | Decreased cell proliferation | [6] |
| BxPC-3 | Not specified | Not specified | Decreased cell proliferation | [6] |
Table 2: Impact on Cell Cycle and Apoptosis
| Treatment | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| BJP-06-005-3 | PDAC cell lines | Affects expression of downstream cell cycle regulators (e.g., CDK1) | Induces apoptosis | [3] |
| Pin1 siRNA | PANC-1, BxPC-3 | G1 phase arrest | Induces apoptosis | [7][8][9] |
Table 3: Modulation of Downstream Targets
| Treatment | Cell Line | Downstream Target | Effect | Reference |
| BJP-06-005-3 | PATU-8988T | p-CDK1 (Tyr15) | Increased phosphorylation | [3] |
| Pin1 siRNA | PANC-1, BxPC-3 | Cyclin D1, c-Myc | Decreased expression | [6] |
| Capan-1, SW1990 | IL-18 | Decreased expression | [10] |
Signaling Pathways and Experimental Workflow
To visualize the central role of Pin1 in cancer signaling and the general approach to comparing these two inhibitory methods, the following diagrams are provided.
Caption: Key oncogenic signaling pathways regulated by Pin1.
Caption: A generalized experimental workflow for comparative analysis.
Detailed Experimental Protocols
1. Pin1 siRNA Transfection
This protocol is adapted for a 24-well plate format and should be optimized for different cell lines and plate formats.
-
Materials:
-
HeLa or PANC-1 cells
-
Growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX transfection reagent
-
Pin1 siRNA and non-targeting control siRNA (20 µM stock)
-
24-well tissue culture plates
-
-
Procedure:
-
One day prior to transfection, seed cells in 500 µL of antibiotic-free growth medium per well to achieve 30-50% confluency at the time of transfection.
-
For each well, prepare the siRNA-lipid complexes: a. In one tube, dilute 1 µL of Pin1 siRNA (or control siRNA) in 50 µL of Opti-MEM®. b. In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM®. c. Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions. Mix gently and incubate for 5 minutes at room temperature.
-
Add 100 µL of the siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.
-
2. Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability.
-
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the staining of cellular DNA with propidium iodide (PI) for cell cycle analysis.
-
Materials:
-
Treated and control cells (~1 x 10⁶ cells per sample)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
4. Western Blotting
This is a general protocol for analyzing protein expression levels.
-
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pin1, anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Conclusion
Both the Pin1 modulator BJP-06-005-3 and Pin1 siRNA are powerful tools for inhibiting Pin1 function. The choice between them depends on the specific experimental goals.
-
This compound (BJP-06-005-3) is ideal for studies requiring rapid, potent, and highly specific inhibition of Pin1's enzymatic activity. Its covalent nature ensures prolonged target engagement, making it suitable for mechanistic studies and as a lead compound for drug development.
-
Pin1 siRNA is a valuable tool for validating the on-target effects of small molecule inhibitors and for studying the consequences of reduced Pin1 protein levels. While off-target effects are a consideration, they can be managed with proper controls and experimental design.
For a comprehensive understanding of Pin1's role in a biological process, a combinatorial approach using both a specific modulator and siRNA-mediated knockdown is recommended. This allows for the dissection of enzymatic versus scaffolding functions of Pin1 and provides robust validation of experimental findings.
References
- 1. BJP-06-005-3 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. BJP-06-005-3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | RPL21 siRNA Blocks Proliferation in Pancreatic Cancer Cells by Inhibiting DNA Replication and Inducing G1 Arrest and Apoptosis [frontiersin.org]
- 9. RPL21 siRNA Blocks Proliferation in Pancreatic Cancer Cells by Inhibiting DNA Replication and Inducing G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pin1 promotes pancreatic cancer progression and metastasis by activation of NF‐κB‐IL‐18 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Pin1 modulator 1 efficacy in different cell lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Validation of Pin1 Inhibitors.
This guide provides a comparative analysis of the efficacy of Pin1 modulators in various cancer cell lines. The data presented here is intended to assist researchers in selecting appropriate cell models and experimental conditions for the evaluation of novel Pin1 inhibitors. We will focus on Juglone as a representative "Pin1 Modulator 1" due to the extensive body of published data available for this compound. Furthermore, we will draw comparisons with other known Pin1 inhibitors to provide a broader context for its activity.
Data Presentation: Comparative Efficacy of Pin1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Pin1 inhibitors across a range of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the viability or proliferation of the cancer cells by 50%. It is important to note that IC50 values can vary depending on the assay used and the duration of the experiment[1].
For instance, the natural compound Juglone has demonstrated cytotoxic effects against a variety of cancer cell lines[2]. In contrast, the more recently developed covalent inhibitor Sulfopin shows modest anti-proliferative activity in short-term (5-day) assays, with IC50 values often exceeding 3 µM. However, its effects on cell viability become more pronounced with prolonged exposure[3][4]. Another inhibitor, KPT6566, has also shown anti-proliferative effects on several cancer cell lines[5].
Table 1: IC50 Values of Juglone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Caco-2 | Colorectal Cancer | ~1.21-1.38 | Not Specified | [6] |
| HCT116 | Colorectal Cancer | >2.5 (marginal effect at 2.5) | Not Specified | [6] |
| A549 | Non-Small Cell Lung Cancer | 9.47 | 24 hours | [7][8] |
| LLC | Lewis Lung Carcinoma | 10.78 | 24 hours | [7] |
| NCI-H322 | Lung Cancer | Not Specified (active) | Not Specified | [9] |
| DU145 | Prostate Cancer | <10 | 48 hours | [10] |
| LNCaP | Prostate Cancer | ~15 | 48 hours | [10] |
| T47D | Breast Cancer | Not Specified (active) | Not Specified | [9] |
| PC-3 | Prostate Cancer | Not Specified (active) | Not Specified | [9] |
| Colo-205 | Colon Cancer | Not Specified (active) | Not Specified | [9] |
| A-431 | Skin Cancer | Not Specified (active) | Not Specified | [9] |
Table 2: Efficacy of Other Pin1 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Efficacy Measure | Notes | Reference |
| KPT6566 | Caco-2 | Colorectal Cancer | Inhibition of cell growth and colony formation | A potent inhibitor identified from a commercial library. | [6] |
| KPT6566 | Pancreatic, Lung, Prostate, Breast Cancer Cell Lines | Various | Decreased cancer cell proliferation and increased apoptosis. | Showed better anti-proliferative effect on cancer cells than normal cells. | [5] |
| Sulfopin | 300 Cancer Cell Lines | Various | IC50 > 3 µM | Limited anti-proliferative activity in a 5-day treatment. | [3] |
| Sulfopin | PATU-8988T | Pancreatic Cancer | Significant effect on viability after 6 and 8 days at 1 µM. | Effect is Pin1 dependent. | [3] |
| Sulfopin | MDA-MB-468 | Breast Cancer | Most pronounced sensitivity among tested cell lines. | Long-term exposure is critical for observing effects. | [3] |
| All-trans retinoic acid (ATRA) | Gastric Cancer Cell Lines | Gastric Cancer | Reduces cancer development by inhibiting Wnt/β-catenin and PI3K/AKT signaling. | Induces degradation of Pin1 protein. | [5] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of Pin1 modulator efficacy. Below are methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight in a humidified atmosphere at 37°C with 5% CO2[11].
-
Compound Treatment: Treat the cells with various concentrations of the Pin1 modulator. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis. It utilizes Annexin V, which binds to phosphatidylserine that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis, and a vital dye like Propidium Iodide (PI) or 7-AAD to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[3][7][8].
Procedure:
-
Cell Treatment: Culture cells in the presence of the Pin1 modulator for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of a vital dye (e.g., 7-AAD) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and the vital dye, early apoptotic cells will be Annexin V positive and vital dye negative, and late apoptotic/necrotic cells will be positive for both stains[10].
Clonogenic Assay (Colony Formation Assay)
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the long-term survival and reproductive integrity of cells after treatment[12].
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest.
-
Cell Seeding: Plate a low, predetermined number of cells into culture dishes or 6-well plates. The number of cells seeded will depend on the expected survival rate after treatment.
-
Treatment: Allow the cells to attach for a few hours, then treat with the Pin1 modulator for a specified duration.
-
Incubation: Remove the treatment medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks in a CO2 incubator at 37°C until visible colonies (defined as a cluster of at least 50 cells) are formed in the control plates[9].
-
Fixation and Staining: Remove the medium, wash the colonies with PBS, and fix them with a solution such as a 1:7 mixture of acetic acid and methanol for 5 minutes. Stain the colonies with a 0.5% crystal violet solution for about 2 hours[13].
-
Colony Counting: After rinsing with water and air-drying, count the number of colonies in each dish.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Mandatory Visualization
The following diagrams illustrate key signaling pathways involving Pin1 and a generalized workflow for evaluating the efficacy of Pin1 modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Clonogenic Assay [en.bio-protocol.org]
- 13. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Pin1 Modulator 1 vs. Known Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel cancer therapeutics with improved efficacy and reduced side effects is a continuous endeavor in oncological research. One promising target that has emerged is the peptidyl-prolyl cis-trans isomerase Pin1. Pin1 is overexpressed in a multitude of human cancers and plays a crucial role in regulating the stability and activity of numerous oncoproteins and tumor suppressors. Its inhibition presents a unique therapeutic strategy to disrupt key oncogenic signaling pathways. This guide provides a comparative analysis of a representative Pin1 modulator, "Pin1 Modulator 1" (a potent, selective covalent inhibitor), against established cancer therapeutics: Tamoxifen, Docetaxel, and Erlotinib. The comparison is based on their mechanism of action, preclinical efficacy data, and the signaling pathways they target.
Comparative Analysis of Therapeutic Agents
This section provides a detailed comparison of this compound with Tamoxifen, Docetaxel, and Erlotinib, focusing on their distinct mechanisms of action and preclinical performance in relevant cancer models.
Mechanism of Action
The fundamental difference between these therapeutic agents lies in their molecular targets and mechanisms of action.
-
This compound: This is a covalent inhibitor that selectively targets the active site of Pin1.[1] By irreversibly binding to Pin1, it blocks its catalytic activity, preventing the cis-trans isomerization of proline residues in phosphorylated proteins.[1] This leads to the destabilization and degradation of multiple oncoproteins and the reactivation of tumor suppressors, thereby inhibiting cancer cell proliferation and survival.[2][3]
-
Tamoxifen: A selective estrogen receptor modulator (SERM), Tamoxifen competitively binds to estrogen receptors (ER) in breast cancer cells.[4][5] This blocks estrogen from binding to the receptor, thereby inhibiting the transcription of estrogen-responsive genes that promote cell proliferation.[5][6]
-
Docetaxel: A member of the taxane family, Docetaxel works by disrupting the microtubule network within cells.[7][8][9] It stabilizes microtubules, preventing their depolymerization, which is essential for cell division.[7][8] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[8]
-
Erlotinib: This is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR).[10][11] By blocking the ATP binding site of the EGFR tyrosine kinase domain, Erlotinib inhibits EGFR autophosphorylation and downstream signaling pathways that are crucial for cancer cell growth and survival.[12][13]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and the compared cancer therapeutics in relevant cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Therapeutic Agent | Cancer Type | Cell Line | IC50 (µM) |
| This compound (KPT-6566) | Breast Cancer | MCF-7 | ~0.64 |
| Tamoxifen | Breast Cancer | MCF-7 | 10.045 - 17.26 |
| This compound (Analogues) | Prostate Cancer | PC-3 | Data not available for KPT-6566, other covalent inhibitors show activity |
| Docetaxel | Prostate Cancer | PC-3 | 0.00372 - 0.00721 |
| Docetaxel | Prostate Cancer | DU-145 | 0.00446 - 0.01617 |
| This compound (Analogues) | Lung Cancer | A549 | Data not available for KPT-6566, other covalent inhibitors show activity |
| Erlotinib | Lung Cancer | A549 | 5.3 - 23 |
Note: IC50 values can vary between different studies due to variations in experimental conditions.[14][15][16][17][18][19][20][21][22][23][24]
Table 2: In Vivo Tumor Growth Inhibition
| Therapeutic Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound (KPT-6566) | Breast Cancer Lung Metastasis Model | Not specified | Significant reduction in lung metastasis |
| Tamoxifen | MCF-7 Xenograft | 2.5 mg slow-release pellet | Significant inhibition of tumor growth |
| Docetaxel | DU-145 Xenograft | 10 mg/kg/week, i.v., x3 weeks | 32.6% tumor regression |
| Erlotinib | A549 Xenograft | 100 mg/kg | 93% tumor growth inhibition |
Note: The experimental designs and endpoints of these in vivo studies vary, making direct comparison challenging.[1][25][26][27]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for evaluating anticancer agents.
Signaling Pathway Diagrams
Caption: Pin1 Signaling Pathway.
Caption: Tamoxifen Signaling Pathway.
Caption: Docetaxel Mechanism of Action.
Caption: Erlotinib Signaling Pathway.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a therapeutic agent on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the therapeutic agent in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins in cell lysates or tumor tissues.
Principle: Western blotting uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size. The separated proteins are then transferred to a membrane, which is subsequently probed with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of a therapeutic agent in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the therapeutic agent, and tumor growth is monitored over time.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the therapeutic agent according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the percentage of tumor growth inhibition compared to the control group.
Conclusion
This compound represents a novel therapeutic approach that targets a master regulator of oncogenic signaling. Its mechanism of action, which involves the simultaneous disruption of multiple cancer-driving pathways, distinguishes it from established therapeutics like Tamoxifen, Docetaxel, and Erlotinib, which target specific receptors or cellular components. Preclinical data, while not from direct comparative studies, suggest that Pin1 inhibition is a promising strategy for various cancer types. Further research, including head-to-head preclinical and ultimately clinical trials, will be crucial to fully elucidate the therapeutic potential of Pin1 modulators in comparison to and in combination with current standards of care. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery and development.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance [frontiersin.org]
- 3. Prolyl Isomerase Pin1 in Human Cancer: Function, Mechanism, and Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Docetaxel - Wikipedia [en.wikipedia.org]
- 8. urology-textbook.com [urology-textbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. Erlotinib - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. oaepublish.com [oaepublish.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 17. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. oncotarget.com [oncotarget.com]
- 24. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tamoxifen increases apoptosis but does not influence markers of proliferation in an MCF-7 xenograft model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pin1 Modulator Cross-Reactivity with Other Isomerases
A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity profile of Pin1 inhibitors against other peptidyl-prolyl isomerase (PPIase) families.
This guide provides a comparative overview of the cross-reactivity of selected Pin1 modulators with other major isomerase families, namely cyclophilins and FK506-binding proteins (FKBPs). Understanding the selectivity of Pin1 inhibitors is crucial for interpreting experimental results and for the development of targeted therapeutics with minimal off-target effects.
Introduction to Peptidyl-Prolyl Isomerases
Peptidyl-prolyl cis-trans isomerases (PPIases) are a superfamily of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and conformational regulation. In humans, this superfamily is broadly divided into three main families:
-
Parvulins: Pin1 is a unique member of the parvulin family, specifically recognizing and isomerizing phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. This specificity provides a basis for the design of selective inhibitors.
-
Cyclophilins (CyPs): These are the cellular receptors for the immunosuppressive drug cyclosporin A.
-
FK506-Binding Proteins (FKBPs): These proteins bind to the immunosuppressants FK506 (tacrolimus) and rapamycin.
Due to structural similarities in the active sites across these families, cross-reactivity of inhibitors can be a concern. This guide focuses on comparing the selectivity of representative Pin1 inhibitors against key members of the cyclophilin and FKBP families, such as Cyclophilin A (CypA) and FKBP12.
Comparative Selectivity of Pin1 Inhibitors
To illustrate the cross-reactivity landscape, we have selected three well-characterized Pin1 inhibitors with different mechanisms of action: Juglone, KPT-6566, and All-trans retinoic acid (ATRA).
| Inhibitor | Target | IC50 / Ki | Cyclophilin A (CypA) Inhibition | FKBP12 Inhibition |
| Juglone | Pin1 | ~5 µM (IC50) | Not significantly inhibited[1] | Not significantly inhibited[1] |
| KPT-6566 | Pin1 | 640 nM (IC50), 625.2 nM (Ki)[2] | No significant inhibition | No significant inhibition |
| All-trans retinoic acid (ATRA) | Pin1 | 33.2 µM (IC50) | Data not available | Data not available |
Summary of Findings:
-
Juglone , a natural naphthoquinone, is a well-known inhibitor of Pin1. Studies have shown that it selectively inhibits members of the parvulin family of PPIases, with no significant activity against cyclophilins or FKBPs.[1]
-
KPT-6566 is a potent and selective covalent inhibitor of Pin1. Experimental data demonstrates that KPT-6566 does not affect the PPIase activity of recombinant GST-FKBP4 and GST-PPIA (a cyclophilin), highlighting its high selectivity for Pin1.
Experimental Methodologies
Accurate assessment of inhibitor selectivity relies on robust and specific enzymatic assays. Below are detailed protocols for the key assays used to determine the inhibitory activity of compounds against Pin1, Cyclophilin A, and FKBP12.
Pin1 Inhibition Assay (Chymotrypsin-Coupled)
This assay measures the cis-to-trans isomerization of a synthetic peptide substrate catalyzed by Pin1. The trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be monitored spectrophotometrically.
Principle: Pin1 isomerizes the pSer/Thr-Pro bond in the substrate from the cis to the trans conformation. Chymotrypsin specifically cleaves the trans-isomer, and the rate of this cleavage is proportional to the Pin1 activity.
Materials:
-
Recombinant human Pin1
-
Substrate: Ac-Ala-Ala-pSer-Pro-Arg-pNA (or similar)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Inhibitor compounds
Procedure:
-
Prepare a reaction mixture containing assay buffer and the desired concentration of the inhibitor.
-
Add recombinant Pin1 to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately add α-chymotrypsin.
-
Monitor the increase in absorbance at 390-405 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 values for the inhibitor.
Cyclophilin A Inhibition Assay (Protease-Free)
This assay directly measures the cis-to-trans isomerization of a peptide substrate by observing the change in absorbance as the equilibrium between cis and trans isomers is reached.
Principle: The cis and trans conformations of the peptide substrate have different absorbance spectra. The rate of conversion from the cis-rich starting material to the equilibrium mixture is accelerated by Cyclophilin A.
Materials:
-
Recombinant human Cyclophilin A
-
Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide (or similar) dissolved in LiCl/trifluoroethanol to enrich the cis-isomer.
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Inhibitor compounds
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer and the desired concentration of the inhibitor, cooled to 10°C.
-
Add recombinant Cyclophilin A.
-
Initiate the reaction by adding a small volume of the cis-enriched substrate solution.
-
Monitor the change in absorbance at a specific wavelength (e.g., 330 nm) over time as the substrate isomerizes.
-
Fit the data to a first-order rate equation to determine the rate constant.
-
Calculate the IC50 values from the rates at different inhibitor concentrations.
FKBP12 Inhibition Assay (Protease-Coupled)
Similar to the Pin1 assay, this method uses a protease to cleave the trans-isomer of a peptide substrate, allowing for the measurement of FKBP12-catalyzed isomerization.
Principle: FKBP12 catalyzes the cis-to-trans isomerization of the proline-containing substrate. The trans-isomer is then cleaved by a protease (e.g., chymotrypsin), and the rate of cleavage reflects the FKBP12 activity.
Materials:
-
Recombinant human FKBP12
-
Substrate: Suc-Ala-Leu-Pro-Phe-pNA (or similar)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.1 M NaCl
-
Inhibitor compounds
Procedure:
-
Prepare a reaction mixture with assay buffer and the inhibitor.
-
Add recombinant FKBP12 and incubate.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately add α-chymotrypsin.
-
Monitor the increase in absorbance at 390-405 nm over time.
-
Determine the initial rates and calculate the IC50 values.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of Pin1, the following diagrams have been generated.
References
On-Target Activity of Pin1 Modulators: A Comparative Guide Using Thermal Shift Assays
For researchers, scientists, and drug development professionals, validating that a novel molecule successfully engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of Pin1 modulator on-target activity, with a focus on the utility of thermal shift assays for validation. We present supporting experimental data for various Pin1 modulators and detail the methodologies for the key experiments.
The peptidyl-prolyl cis-trans isomerase Pin1 is a crucial regulator in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[1][2] Pin1's unique function of catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs leads to conformational changes in its substrate proteins, thereby modulating their activity, stability, and localization.[2][3] Consequently, the development of small molecule inhibitors that can modulate Pin1 activity holds significant therapeutic promise.
Validating Target Engagement with Thermal Shift Assays
A key challenge in the development of any targeted therapy is the confirmation of target engagement in a physiological setting. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to directly measure the interaction between a drug and its target protein in intact cells or cell lysates.[4][5] The principle of CETSA is based on the ligand-induced stabilization of the target protein.[4] Binding of a small molecule to its protein target typically increases the protein's thermal stability, resulting in a higher melting temperature (Tm). This change in thermal stability (ΔTm) can be quantified and serves as a direct measure of target engagement.
Comparative Analysis of Pin1 Modulators
To illustrate the application of thermal shift assays in validating Pin1 target engagement, we have compiled data on several known Pin1 modulators. For the purpose of this guide, we will refer to the well-characterized covalent inhibitor BJP-06-005-3 as "Pin1 Modulator 1".[6]
Below is a comparative summary of the on-target activity of this compound and other alternative Pin1 inhibitors, focusing on their inhibitory concentration (IC50) and their ability to induce a thermal shift (ΔTm) in Pin1. A negative ΔTm indicates that the compound destabilizes the protein, which can also be a mechanism of action for some inhibitors, potentially leading to target degradation.[1]
| Modulator | Type | IC50 | ΔTm (°C) of Pin1 | Cell Line / Assay Condition | Reference |
| This compound (BJP-06-005-3) | Covalent | 48 nM | Not explicitly reported, but target engagement confirmed by band shift | PPIase assay | [6] |
| KPT-6566 | Covalent | 640 nM | -8.40 ± 0.08 | In vitro with purified Pin1 | [1][7] |
| BJP-07-017-3 | Covalent | 9 ± 1 nM | -6.40 ± 0.04 | In vitro with purified Pin1 | [1][8] |
| Sulfopin | Covalent | 53 ± 10 nM | -0.64 ± 0.00 | In vitro with purified Pin1 | [1] |
| 158D11 | Covalent | 71 nM | -10.66 | In vitro with purified Pin1 | [9] |
| ATRA (All-trans retinoic acid) | Non-covalent | 33.2 µM | Not reported | Enzymatic inhibition assay | [10] |
| Juglone | Covalent (Non-specific) | Micromolar range | Not reported | Various | [6][11] |
Experimental Protocols
Pin1 Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general framework for performing a CETSA to validate the on-target activity of a Pin1 modulator.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line with known Pin1 expression (e.g., BxPC3, MDA-MB-231) to 80-90% confluency.
-
Treat the cells with the Pin1 modulator at the desired concentration or with a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 1-4 hours) at 37°C.
2. Heating Gradient:
-
After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble Pin1 at each temperature point by Western blotting using a Pin1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble Pin1 as a function of temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the melting curve and an increase in Tm in the presence of the modulator compared to the vehicle control indicates target engagement.
In Vitro Thermal Shift Assay with Purified Pin1
This assay is performed with purified recombinant Pin1 protein.
1. Reaction Setup:
-
Prepare a reaction mixture containing purified Pin1 protein (e.g., 20 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl).
-
Add the Pin1 modulator at a specific concentration (e.g., 40 µM for a 1:2 protein-to-ligand ratio) or the vehicle control.
-
Include a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
2. Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature of the reaction mixture, typically from 25°C to 95°C.
-
Monitor the fluorescence intensity in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the modulator.
Visualizing the Experimental Workflow and Signaling Context
To better understand the experimental process and the biological context of Pin1 modulation, the following diagrams are provided.
Conclusion
Thermal shift assays, particularly CETSA, provide a robust and direct method for confirming the on-target engagement of Pin1 modulators in a cellular environment. The data presented in this guide demonstrates that different Pin1 inhibitors can induce varying degrees of thermal stabilization or destabilization, reflecting their unique binding modes and mechanisms of action. By incorporating thermal shift assays into the drug discovery workflow, researchers can gain crucial insights into the on-target activity of their compounds, enabling more informed decisions in the development of novel Pin1-targeted therapies.
References
- 1. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Pin1 Modulator 1 in 2D vs. 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Pin1 Modulator 1, a representative peptidyl-prolyl cis-trans isomerase (Pin1) inhibitor, in traditional two-dimensional (2D) monolayer cell cultures versus more physiologically relevant three-dimensional (3D) spheroid models. This document is intended to assist researchers in selecting the appropriate cell culture model for their studies and in understanding the differential impacts of Pin1 inhibition in these distinct microenvironments.
Introduction to Pin1 and Its Role in Cancer
The enzyme Pin1 is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] It functions by specifically recognizing and catalyzing the isomerization of phosphorylated serine/threonine-proline motifs within a wide range of proteins.[3] This conformational change can profoundly alter the function, stability, and localization of its substrates. In many human cancers, Pin1 is overexpressed and contributes to tumorigenesis by activating oncogenes and inactivating tumor suppressor proteins.[1][3][4] Consequently, Pin1 has emerged as a promising therapeutic target for cancer treatment.[1]
The Shift from 2D to 3D Cell Culture Models
For decades, 2D cell culture has been the standard for in vitro research due to its simplicity and cost-effectiveness. However, these monolayer cultures often fail to replicate the complex cellular interactions and microenvironment of an in vivo tumor. In contrast, 3D cell culture models, such as spheroids, better mimic the architecture, cell-cell and cell-matrix interactions, and nutrient and oxygen gradients of solid tumors. This increased complexity can significantly impact cellular responses to therapeutic agents.
Quantitative Comparison of this compound and Alternative Treatments
The following table summarizes the expected differential effects of a representative Pin1 inhibitor ("this compound," exemplified by the covalent inhibitor Sulfopin) and standard-of-care chemotherapeutic agents in 2D versus 3D cancer cell culture models. It is consistently observed that cells grown in 3D cultures exhibit increased resistance to anticancer drugs, which is reflected in higher IC50 values.
| Compound | Target | Culture Model | Metric | Expected Result | Citation |
| This compound (e.g., Sulfopin) | Pin1 | 2D Monolayer | IC50 (Cell Viability) | Modest effect on viability, observable after prolonged exposure. | [5] |
| 3D Spheroid | IC50 (Cell Viability) | More pronounced anti-proliferative effects compared to 2D. | [5] | ||
| Paclitaxel | Microtubules | 2D Monolayer | IC50 | Lower IC50 value, indicating higher sensitivity. | |
| 3D Spheroid | IC50 | Higher IC50 value, indicating increased resistance. | |||
| Doxorubicin | Topoisomerase II | 2D Monolayer | IC50 | Lower IC50 value. | |
| 3D Spheroid | IC50 | Higher IC50 value. | |||
| Cisplatin | DNA | 2D Monolayer | IC50 | Lower IC50 value. | |
| 3D Spheroid | IC50 | Higher IC50 value. |
Signaling Pathways Modulated by Pin1
Pin1 exerts its influence on cancer progression by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the effects of Pin1 inhibitors.
Caption: Key signaling pathways regulated by Pin1 in cancer.
Experimental Workflow for 2D vs. 3D Comparison
A typical workflow for comparing the efficacy of a drug in 2D and 3D cell cultures involves several key steps, from initial cell culture to final data analysis.
Caption: Workflow for comparing drug effects in 2D and 3D cultures.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
2D Monolayer Culture: Cells are seeded in standard tissue culture-treated plates at a density that allows for exponential growth and are maintained in a humidified incubator at 37°C and 5% CO2.
-
3D Spheroid Culture: Spheroids are generated using the hanging drop method or by seeding cells in ultra-low attachment plates. Cells are allowed to aggregate and form spheroids over 2-4 days before treatment.
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
2D: Seed 5,000-10,000 cells per well in a 96-well plate.
-
3D: Prepare spheroids with a consistent cell number (e.g., 5,000 cells/spheroid) and place one spheroid per well of a 96-well ultra-low attachment plate.
-
-
Treatment: Add this compound and control compounds at various concentrations and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
2D: Aspirate the media and add 100 µL of DMSO to each well.
-
3D: Carefully remove most of the media and add 150 µL of DMSO. Pipette gently to dissolve the formazan crystals within the spheroid.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.
-
Reagent Addition: After the treatment period, add a Caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a microplate reader.
Western Blot Analysis
-
Cell Lysis:
-
2D: Wash cells with ice-cold PBS and lyse directly in the plate with RIPA buffer containing protease and phosphatase inhibitors.
-
3D: Collect spheroids, wash with ice-cold PBS, and lyse in RIPA buffer. Mechanical disruption (e.g., sonication or passing through a syringe) may be necessary to ensure complete lysis.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Pin1 and downstream signaling proteins (e.g., p-Akt, Akt, β-catenin, Cyclin D1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The choice of cell culture model has a profound impact on the observed efficacy of anticancer agents. While 2D cultures are useful for high-throughput screening, 3D models provide a more physiologically relevant system that often reveals increased drug resistance. For the evaluation of Pin1 inhibitors like this compound, it is crucial to consider the differential effects in both 2D and 3D environments to better predict in vivo responses and guide further drug development efforts. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Pin1 Modulators in Patient-Derived Xenografts: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous signaling pathways implicated in cancer progression, making it a compelling target for novel anti-cancer therapies. This guide provides a comparative analysis of the efficacy of various Pin1 modulators in patient-derived xenograft (PDX) models, offering a valuable resource for preclinical research and drug development. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Comparative Efficacy of Pin1 Modulators in PDX Models
The following table summarizes the in vivo efficacy of different Pin1 inhibitors in patient-derived xenograft models of various cancers.
| Pin1 Modulator | Cancer Type | PDX Model | Treatment Regimen | Key Efficacy Readouts | Reference |
| AG17724 (in antiCAFs-DMS-AptT) | Pancreatic Ductal Adenocarcinoma (PDAC) | Subcutaneous and Orthotopic PDX | Not specified | Significant tumor growth inhibition compared to free AG17724.[1] | Duan et al., 2020 |
| ATRA + ATO (Pin1i-1) | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Tumor Orthotopic Xenograft (PDTX) | Not specified | Suppressed tumor growth and progression.[2] | Koikawa et al., 2021 |
| Sulfopin (Pin1i-2) | Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived Tumor Orthotopic Xenograft (PDTX) | 20 or 40 mg/kg daily | Significantly reduced tumor growth.[2][3] | Dubiella et al., 2021; Koikawa et al., 2021 |
| KPT-6566 | Breast Cancer | Not specified (in vivo lung metastasis model) | Not specified | Decreased lung metastasis. | Campaner et al., 2017 |
| ATRA (slow-releasing) | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Not specified | Inhibited tumorigenesis and metastatic spread.[4] | Chen et al., 2019 |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the general steps for establishing and propagating PDX models for in vivo drug efficacy studies.
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.
-
Implantation: A small fragment of the fresh tumor tissue is subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Once the tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested and can be serially passaged into new cohorts of mice for expansion. Early passages are typically used for drug efficacy studies to maintain the fidelity of the original tumor.
-
Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and genomic profiling to ensure they retain the key features of the parental tumor.
Experimental Workflow for PDX Establishment and Drug Efficacy Studies
Caption: Workflow for PDX establishment and subsequent drug efficacy studies.
In Vivo Drug Efficacy Study in PDX Models (Example: Pancreatic Cancer)
This protocol describes a representative in vivo drug efficacy study using a PDX model of pancreatic cancer.
-
Animal Model: Immunocompromised mice bearing established pancreatic cancer PDX tumors.
-
Cohort Formation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Preparation and Administration:
-
AG17724 in antiCAFs-DMS-AptT: The Pin1 inhibitor AG17724 is encapsulated in a DNA-barcoded micellular system functionalized with CAF-targeting antibodies and T-cell engaging aptamers. The formulation is administered intravenously.
-
ATRA + ATO (Pin1i-1): All-trans retinoic acid (ATRA) and arsenic trioxide (ATO) are prepared and administered, often through a combination of oral and intraperitoneal routes.
-
Sulfopin (Pin1i-2): Sulfopin is formulated in a suitable vehicle and administered, for example, by oral gavage.
-
-
Treatment Schedule: The dosing schedule (e.g., daily, every other day) and duration of treatment are determined based on the specific drug and experimental design.
-
Efficacy Endpoints:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Overall Survival: The survival of the mice in each treatment group is monitored.
-
Biomarker Analysis: At the end of the study, tumors may be harvested for analysis of target engagement, downstream signaling pathway modulation, and other relevant biomarkers.
-
Pin1 Signaling Pathways in Cancer
Pin1 exerts its oncogenic functions by regulating the activity of numerous proteins involved in key signaling pathways. Understanding these pathways is crucial for the rational design and application of Pin1 inhibitors.
Pin1 and the Notch Signaling Pathway
Pin1 can potentiate Notch signaling, a pathway frequently deregulated in cancer, by enhancing the cleavage of the Notch1 receptor, leading to the release of the active intracellular domain (NICD).[5][6][7][8] This ultimately promotes the transcription of Notch target genes involved in cell proliferation, survival, and differentiation.
Pin1 Regulation of the Notch Signaling Pathway
Caption: Pin1 enhances Notch1 signaling by promoting its cleavage.
Pin1 and the Wnt/β-catenin Signaling Pathway
Pin1 can activate the Wnt/β-catenin pathway by stabilizing β-catenin.[9][10][11] It achieves this by inhibiting the interaction of phosphorylated β-catenin with the APC-containing destruction complex, preventing its degradation and leading to its accumulation and nuclear translocation, where it activates the transcription of Wnt target genes.
Pin1's Role in Wnt/β-catenin Signaling
Caption: Pin1 stabilizes β-catenin, promoting Wnt pathway activation.
Pin1 and the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13][14][15] Pin1 can influence this pathway at multiple levels, including by regulating the stability and activity of key components like AKT and downstream effectors, thereby promoting cancer cell survival and proliferation.
Pin1's Influence on the PI3K/AKT/mTOR Pathway
Caption: Pin1 modulates the PI3K/AKT/mTOR pathway, affecting cell survival.
This guide provides a snapshot of the current understanding of Pin1 modulator efficacy in preclinical PDX models. As research in this area continues to evolve, further studies are needed to fully elucidate the therapeutic potential of targeting Pin1 in various cancer types and to identify predictive biomarkers for patient stratification.
References
- 1. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pin1 Renders Pancreatic Cancer Eradicable by Synergizing with Immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIN1 acts at multiple levels of cooperating cellular pathways [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. Prolyl-isomerase Pin1 controls Notch3 protein expression and regulates T-ALL progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prolyl isomerase Pin1 regulates neuronal differentiation via β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Head-to-Head Comparison: Pin1 Modulator KPT-6566 vs. Juglone
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Pin1 Inhibitors
The peptidyl-prolyl cis/trans isomerase Pin1 has emerged as a critical regulator in a multitude of cellular processes, implicated in the pathogenesis of various diseases, including cancer. Its unique function in catalyzing the isomerization of phosphorylated serine/threonine-proline motifs makes it an attractive therapeutic target. This guide provides a detailed, head-to-head comparison of two notable Pin1 inhibitors: KPT-6566, a selective and covalent modulator, and Juglone, a naturally occurring naphthoquinone. We present a comprehensive analysis of their performance based on available experimental data, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways.
Executive Summary
Both KPT-6566 and Juglone are covalent inhibitors of Pin1, demonstrating efficacy in preclinical models. However, they exhibit significant differences in their biochemical potency, selectivity, and cellular effects. KPT-6566 emerges as a more potent and selective inhibitor of Pin1's PPIase activity. In contrast, Juglone, while being a widely used tool compound, displays notable off-target effects, including the inhibition of RNA polymerase II, which contributes to its cellular toxicity. This guide aims to provide researchers with the necessary information to make informed decisions when selecting a Pin1 inhibitor for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for KPT-6566 and Juglone, providing a clear comparison of their inhibitory activities in biochemical and cellular assays.
Table 1: Biochemical Activity Against Pin1
| Parameter | KPT-6566 | Juglone | Reference(s) |
| Mechanism of Inhibition | Covalent | Covalent | [1][2][3] |
| IC50 (PPIase Assay) | 640 nM | ~6-10 µM | [1][4][5] |
| Ki (PPIase Assay) | 625.2 nM | Not widely reported | [1] |
Table 2: Cellular Activity
| Assay | Cell Line(s) | KPT-6566 | Juglone | Reference(s) |
| Cell Viability (IC50) | Caco-2 (colorectal) | 7.45 µM | 1.85 µM | [2] |
| HCT116 (colorectal) | 9.46 µM | 2.77 µM | [2] | |
| HT29 (colorectal) | 13.8 µM | 2.63 µM | [2] | |
| SW480 (colorectal) | 11.1 µM | 2.51 µM | [2] | |
| DLD-1 (colorectal) | 10.7 µM | 1.79 µM | [2] | |
| HK-1 (nasopharyngeal) | Not reported | 10 µM | [5] | |
| C666-1 (nasopharyngeal) | Not reported | 6 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Chymotrypsin-Coupled PPIase Assay for Pin1 Activity
This assay measures the cis-trans isomerization activity of Pin1 on a synthetic peptide substrate.
Materials:
-
Recombinant human Pin1 protein
-
Substrate peptide: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
α-Chymotrypsin
-
Assay buffer: 35 mM HEPES, pH 7.8
-
Test compounds (KPT-6566, Juglone) dissolved in DMSO
-
96-well microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer and the substrate peptide.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant Pin1 protein to the mixture.
-
Immediately after adding Pin1, add α-chymotrypsin. Chymotrypsin cleaves the p-nitroanilide group from the trans isomer of the substrate, releasing a chromogenic product.
-
Measure the absorbance at 390 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the PPIase activity of Pin1.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (KPT-6566, Juglone)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pin1, anti-Cyclin D1, anti-p-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pin1 Modulators: A Comparative Guide Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, the robust validation of a drug target is a critical step in the therapeutic development pipeline. The prolyl isomerase Pin1 has emerged as a significant target in various diseases, including cancer and Alzheimer's disease. This guide provides a comparative overview of Pin1 modulators, with a focus on their validation through the gold-standard approach of genetic knockout models. By leveraging these models, researchers can unequivocally attribute the observed effects of a modulator to its interaction with Pin1, thereby ensuring on-target specificity.
The Critical Role of Pin1 Knockout Models in Modulator Validation
Genetic knockout models, including Pin1-null (Pin1-/-) mice and CRISPR/Cas9-engineered Pin1 knockout cell lines, are indispensable tools for validating Pin1 modulators. These models provide a clean background to assess the on-target effects of small molecule inhibitors. The core principle is that if a modulator's effect is truly mediated by Pin1, then the phenotype observed in wild-type cells or animals treated with the modulator should be mimicked in the Pin1 knockout counterpart, and the modulator should have no further effect in the knockout system. This approach is crucial for distinguishing specific on-target activity from off-target effects that can confound preclinical studies.
Comparative Analysis of Pin1 Modulators
Several small molecules have been identified as Pin1 inhibitors, ranging from natural products to rationally designed synthetic compounds. Their validation in Pin1 knockout models has revealed varying degrees of potency and specificity.
| Modulator | Type | Key Findings in Pin1 Knockout Models | Reference(s) |
| Juglone | Natural Product (Naphthoquinone) | Effects on cell proliferation and meiotic progression are absent in Pin1-/- oocytes, confirming Pin1 as the primary target for these processes. However, potential for off-target effects remains a concern due to its reactive nature. | [1] |
| All-Trans Retinoic Acid (ATRA) | Natural Product (Vitamin A metabolite) | Induces degradation of the PML-RARα fusion protein in acute promyelocytic leukemia (APL) cells, an effect that is mimicked by Pin1 knockdown. ATRA's therapeutic effect in APL is, at least in part, mediated through Pin1 inhibition. | [2][3] |
| KPT-6566 | Synthetic (Covalent Inhibitor) | Demonstrates potent and selective inhibition of Pin1. Its anti-tumor effects in colorectal cancer cells are attributed to Pin1 inhibition. | [4] |
| BJP-06-005-3 | Synthetic (Covalent Peptide Inhibitor) | A highly potent and selective inhibitor. Its ability to diminish the viability of pancreatic ductal adenocarcinoma (PDAC) cell lines is fully rescued in Pin1 knockout cells, providing strong evidence of on-target activity. | [5][6][7][8] |
Signaling Pathways and Experimental Workflows
The validation of Pin1 modulators often involves the examination of key signaling pathways in which Pin1 plays a crucial regulatory role.
Key Pin1-Regulated Signaling Pathways
Pin1 regulates the stability and activity of numerous proteins involved in critical cellular processes. Understanding these pathways is essential for designing and interpreting validation studies.
Caption: Key signaling pathways regulated by Pin1.
Experimental Workflow for Pin1 Modulator Validation
A typical workflow for validating a novel Pin1 modulator using a genetic knockout model is outlined below.
Caption: Experimental workflow for Pin1 modulator validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are summarized protocols for key experiments.
Generation of Pin1 Knockout Cell Lines using CRISPR/Cas9
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting a critical exon of the PIN1 gene. Clone the annealed sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., pX458).
-
Transfection: Transfect the Cas9-sgRNA plasmid into the desired cell line using a suitable method (e.g., electroporation, lipofection).
-
Single Cell Sorting: 24-48 hours post-transfection, sort single GFP-positive cells (if using a vector with a fluorescent marker) into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for Pin1 knockout by Western blot and genomic DNA sequencing to confirm the presence of indel mutations.
Western Blot Analysis for Pin1 Substrate Phosphorylation
-
Cell Lysis: Treat wild-type and Pin1 knockout cells with the Pin1 modulator or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of a known Pin1 substrate (e.g., p-Tau, p-c-Jun) and a total protein antibody as a loading control.
-
Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.
Cell Viability Assay
-
Cell Seeding: Seed wild-type and Pin1 knockout cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the Pin1 modulator or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the modulator in both wild-type and knockout cell lines.
Conclusion
The use of genetic knockout models is paramount for the rigorous validation of Pin1 modulators. This guide highlights the importance of this approach and provides a comparative framework for evaluating different inhibitors. By employing these models and standardized experimental protocols, researchers can confidently identify and characterize specific and potent Pin1 modulators, paving the way for the development of novel therapeutics for a range of diseases. The data clearly indicates that while older inhibitors like juglone and ATRA were instrumental in early studies, newer covalent inhibitors such as BJP-06-005-3 demonstrate superior selectivity, as validated by the clear rescue of their effects in Pin1 knockout models. This underscores the necessity of using genetic knockouts to differentiate true on-target efficacy from confounding off-target activities.
References
- 1. Prolyl Isomerase, Pin1, Controls Meiotic Progression in Mouse Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Comparative Efficacy of Pin1 Modulators in Oncology: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Pin1 modulators, with a focus on All-trans retinoic acid (ATRA) as a representative "Pin1 modulator 1," and its performance against other known Pin1 inhibitors across various cancer types. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the peptidyl-prolyl isomerase Pin1.
Pin1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention. This guide summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the complex signaling networks involved.
Data Presentation: Comparative Efficacy of Pin1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Pin1 inhibitors across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.
Table 1: IC50 Values of All-trans retinoic acid (ATRA) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Breast Cancer | 4T1 | 31.16 (µg/mL) | [1] |
| Breast Cancer | MDA-MB-231 | 37.58 (µg/mL) | [1] |
| Breast Cancer | EMT6 | 50.48 (µg/mL) | [1] |
| Breast Cancer | BT474 | 25.27 (µg/mL) | [1] |
| Breast Cancer | MCF-7 | 99.0 | [1] |
| Colon Cancer | Caco-2 | 58.0 | [1] |
| Liver Cancer | HepG2 | 36.2 | [1] |
| Ovarian Cancer | OVCAR-3 | 33.2 | [2] |
Table 2: Comparative IC50 Values of Other Pin1 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Juglone | Colorectal Cancer | Caco-2 | 2.5 - 5 | [3] |
| Juglone | Colorectal Cancer | HCT116 | 5 - 10 | [3] |
| Juglone | Lung Cancer | A549 | 9.47 | [4] |
| Juglone | Breast Cancer | MCF-7 | 16.27 | [4] |
| Juglone | Breast Cancer | MDA-MB-231 | 3.42 | [4] |
| KPT-6566 | Colorectal Cancer | Caco-2 | 7.45 | [3] |
| KPT-6566 | Colorectal Cancer | HCT116 | 9.46 | [3] |
| KPT-6566 | Testicular Germ Cell | P19 | 7.24 | [5] |
| KPT-6566 | Testicular Germ Cell | NCCIT | 4.65 | [5] |
| KPT-6566 | - | - | 0.64 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.[7][8]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Pin1 inhibitors (e.g., ATRA, Juglone, KPT-6566)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Pin1 inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Western Blotting for Pin1 and Downstream Targets
This protocol describes the detection of Pin1 protein levels and the phosphorylation status of its downstream targets using Western blotting.[9][10][11][12]
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pin1, anti-phospho-Akt, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Treat cells with Pin1 inhibitors for the desired time. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Assay
This chymotrypsin-coupled assay measures the enzymatic activity of Pin1.[13][14][15]
Materials:
-
Recombinant Pin1 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Chymotrypsin
-
Pin1 inhibitors
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate the recombinant Pin1 protein with various concentrations of the Pin1 inhibitor in the assay buffer for a defined period (e.g., 10 minutes).
-
Initiation of Reaction: Add the substrate peptide and chymotrypsin to the wells to start the reaction. Chymotrypsin cleaves the trans-isoform of the substrate, releasing p-nitroaniline.
-
Measurement: Monitor the increase in absorbance at 390 nm over time, which corresponds to the rate of cis-to-trans isomerization of the substrate by Pin1.
-
Data Analysis: Calculate the initial reaction velocities and determine the inhibitory activity and IC50 values of the compounds.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways regulated by Pin1 and a general experimental workflow for evaluating Pin1 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. addgene.org [addgene.org]
- 10. Western blot [protocols.io]
- 11. bio-rad.com [bio-rad.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity and Affinity of Pin1 Variants [mdpi.com]
- 15. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
Validating the Pin1 Modulator 1 Binding Site: A Mutagenesis-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the binding site of Pin1 modulators, with a focus on the use of site-directed mutagenesis. Experimental data from published studies are presented to support the comparison, offering a comprehensive resource for researchers in the field of drug discovery and molecular biology.
Introduction to Pin1 and Its Modulators
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression.[1][2] Its unique function lies in its ability to catalyze the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within substrate proteins.[3][4] This conformational change can profoundly impact the substrate's activity, stability, and interaction with other proteins.[5] Overexpression of Pin1 is implicated in various cancers, making it an attractive therapeutic target.[6][7] The development of small molecule inhibitors, or modulators, that target the active site of Pin1 is a promising avenue for cancer therapy.[8][9]
Validation of the binding site of a novel Pin1 modulator is a crucial step in its development. Site-directed mutagenesis is a powerful tool to achieve this, allowing researchers to pinpoint the specific amino acid residues essential for modulator interaction. This guide will explore the experimental approaches to validate these interactions.
Key Residues in the Pin1 Binding Pockets
Pin1 consists of two functional domains: an N-terminal WW domain responsible for substrate recognition and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that contains the catalytic active site.[10] Both domains can bind to the pSer/Thr-Pro motif.[4]
WW Domain: Structural analyses have identified several residues critical for binding to the phosphopeptide. Ser16, Arg17, and Tyr23 are key for interacting with the phosphate group of the substrate, while Tyr23 and Trp34 create a hydrophobic clamp around the proline residue.[10]
PPIase Domain: The catalytic site of the PPIase domain is composed of a basic triad (Lys63, Arg68, Arg69) that recognizes the phosphate group, a hydrophobic pocket for the proline residue, and a catalytic tetrad.[10] Cys113 is a crucial residue within the active site, and its covalent modification by inhibitors can lead to irreversible inhibition.[11][12] Other important residues in the active site include H59, S154, and H157.[3]
Experimental Validation of Modulator Binding Sites through Mutagenesis
The general workflow for validating a Pin1 modulator's binding site using mutagenesis involves designing and creating Pin1 mutants, expressing and purifying the mutant proteins, and then assessing the modulator's binding affinity and inhibitory activity against the mutants compared to the wild-type enzyme.
Caption: Experimental workflow for validating a Pin1 modulator binding site using mutagenesis.
Data Presentation: Impact of Mutations on Pin1 Modulator Interaction
The following tables summarize the effects of mutations in key residues of Pin1 on its interaction with substrates or inhibitors. This data is compiled from various studies and provides a quantitative comparison.
Table 1: Effect of WW Domain Mutations on Binding Affinity
| Mutant | Ligand | Fold Change in Binding Affinity (KD) vs. WT | Reference |
| S16A | pCDC25c | >10-fold decrease | [10] |
| R17A | pCDC25c | >10-fold decrease | [10] |
| Y23A | pCDC25c | >10-fold decrease | [10] |
| W34A | pCDC25c | Significant decrease | [3] |
Table 2: Effect of PPIase Domain Mutations on Catalytic Activity and Inhibition
| Mutant | Substrate/Inhibitor | Effect on Catalytic Activity (kcat/KM) | Effect on Inhibitor Potency (IC50/Ki) | Reference |
| H59L | Phosphorylated peptide | Decreased | Not reported | [13] |
| H59L/H157L | Phosphorylated peptide | ~5-fold increase vs. H59L | Not reported | [13] |
| K63A | Phosphorylated peptide | Decreased | Not reported | [3] |
| R68A/R69A | Phosphorylated peptide | No detectable activity | Not applicable | [14] |
| C113A | Phosphorylated peptide | ~130-fold decrease | Significantly increased (less potent) | [11] |
| C113D | Phosphorylated peptide | Retained activity | Not reported | [7] |
| S154A | Phosphorylated peptide | Decreased | Not reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Site-Directed Mutagenesis
-
Template: Plasmid DNA containing the wild-type human Pin1 coding sequence.
-
Primers: Design and synthesize mutagenic primers containing the desired mutation.
-
PCR: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Digestion: Digest the parental, methylated template DNA with DpnI endonuclease.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing. A similar protocol was used to generate the Pin1 R14A mutant.[6]
Protein Expression and Purification
-
Transformation: Transform the expression plasmid (containing WT or mutant Pin1, often with a GST-tag) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture: Grow the bacteria in LB medium to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for several hours at a reduced temperature (e.g., 18-25°C).
-
Lysis: Harvest the cells by centrifugation and lyse them by sonication in a suitable lysis buffer.
-
Purification: Purify the Pin1 protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins).
-
Cleavage (optional): If necessary, cleave the affinity tag using a specific protease (e.g., thrombin or PreScission Protease).
-
Further Purification: Perform further purification steps like ion-exchange or size-exclusion chromatography to obtain highly pure protein.
Fluorescence Polarization (FP) Binding Assay
This assay measures the change in polarization of a fluorescently labeled ligand upon binding to a protein.
-
Reagents: Purified Pin1 (WT or mutant), a fluorescently labeled peptide probe that binds to Pin1, and the test modulator.
-
Procedure:
-
In a microplate, add a fixed concentration of the fluorescent probe and Pin1.
-
Add serial dilutions of the test modulator.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Analysis: The displacement of the fluorescent probe by the modulator results in a decrease in polarization. The IC50 value can be determined by plotting the polarization values against the modulator concentration. This method has been used to determine the binding affinity of inhibitors to Pin1.[12]
PPIase Isomerase Inhibition Assay
This chymotrypsin-coupled assay measures the rate of cis-to-trans isomerization of a synthetic peptide substrate.
-
Substrate: A chromogenic peptide substrate such as Suc-Ala-Ala-Pro-Phe-pNA, where the p-nitroanilide (pNA) is cleaved by chymotrypsin only when the Ala-Pro bond is in the trans conformation.
-
Procedure:
-
In a cuvette, mix the peptide substrate and chymotrypsin.
-
Initiate the reaction by adding Pin1 (WT or mutant) with or without the test modulator.
-
Monitor the increase in absorbance at 390 nm over time, which corresponds to the release of pNA.
-
-
Analysis: The initial rate of the reaction is proportional to the Pin1 activity. The inhibitory potency of the modulator (Ki) can be calculated from the reaction rates at different modulator concentrations. This assay is a standard method to assess the enzymatic activity of Pin1 and the potency of its inhibitors.[12]
Signaling Pathways Involving Pin1
Understanding the signaling pathways in which Pin1 is involved is crucial for elucidating the downstream effects of Pin1 modulation.
Caption: Pin1 in the Ras/AP-1 signaling pathway.[15]
Caption: Pin1's role in the Wnt/β-catenin signaling pathway.[15]
Conclusion
Validating the binding site of a Pin1 modulator is a critical step in drug development. Site-directed mutagenesis, in combination with biochemical and biophysical assays, provides a robust framework for this validation. By systematically mutating putative binding site residues and quantifying the resulting changes in modulator affinity and inhibitory activity, researchers can definitively identify the key interactions necessary for modulator function. The data and protocols presented in this guide offer a comprehensive resource for designing and executing these validation studies, ultimately contributing to the development of novel and effective Pin1-targeted therapies.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutational effects of Cys113 on structural dynamics of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual histidine motif in the active site of Pin1 has a structural rather than catalytic role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Pin1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of three key modulators of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1): all-trans retinoic acid (ATRA), KPT-6566, and Juglone. Pin1 is a critical regulator of various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer, making its modulators a significant area of research for therapeutic development. Understanding the pharmacokinetic properties of these compounds is paramount for designing effective in vivo studies and translating preclinical findings to clinical applications.
Executive Summary
This comparison guide synthesizes available pharmacokinetic data for ATRA, KPT-6566, and Juglone, focusing on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2). The data is presented in a structured format to facilitate easy comparison. Detailed experimental protocols for the cited pharmacokinetic studies are also provided to ensure reproducibility and critical evaluation of the findings.
Introduction to Pin1 and its Modulators
Pin1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a variety of proteins. This post-translational modification plays a crucial role in regulating the function, stability, and subcellular localization of its substrates, which include a host of proteins involved in cell cycle progression, apoptosis, and signal transduction. Consequently, Pin1 has emerged as a promising therapeutic target.
The modulators compared in this guide are:
-
All-trans retinoic acid (ATRA): A well-known compound used in the treatment of acute promyelocytic leukemia, which has been identified as a Pin1 inhibitor.
-
KPT-6566: A selective and covalent inhibitor of Pin1.
-
Juglone: A naturally occurring naphthoquinone that acts as a Pin1 inhibitor.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for ATRA, KPT-6566, and Juglone in preclinical models. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from separate studies.
Table 1: Pharmacokinetic Parameters of All-trans Retinoic Acid (ATRA) in Mice
| Parameter | Oral Administration (100 µg) | Intraperitoneal Administration (1 mg/kg) |
| Cmax | ~150 ng/mL | Not Reported |
| Tmax | 15-30 minutes | Not Reported |
| AUC | Significantly lower than encapsulated form | AUC in liver and kidney higher than in serum |
| t1/2 | ~0.5 hours (elimination half-life from serum) | Not Reported |
| Bioavailability | Low systemic exposure suggested | Not Applicable |
| Citation | [1] | [2] |
Table 2: Pharmacokinetic Information for KPT-6566 in Mice
No quantitative pharmacokinetic data (Cmax, Tmax, AUC, t1/2) for KPT-6566 was identified in the public domain at the time of this review.
| Parameter | Intraperitoneal Administration (5 mg/kg/day for 26 days) |
| Dosing Regimen for Efficacy | 5 mg/kg, once daily |
| Toxicity | No reported toxicity at the efficacious dose |
| Citation | [3] |
Table 3: Pharmacokinetic Information for Juglone in Rodents
No quantitative pharmacokinetic data (Cmax, Tmax, AUC, t1/2) for Juglone was identified in the public domain at the time of this review.
| Parameter | Intraperitoneal Administration (1 mg/kg/day) |
| Dosing Regimen for Efficacy | 1 mg/kg/day in a rat model of oral carcinogenesis |
| Observations | Ameliorates experimental autoimmune encephalomyelitis in mice |
| Citation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols based on the available literature for conducting such studies in rodents.
General In Vivo Pharmacokinetic Study Protocol in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetics of a small molecule inhibitor following oral or intraperitoneal administration.
1. Animal Models:
-
Male or female mice (e.g., C57BL/6, BALB/c) of a specific age and weight range are used. Animals are acclimated for at least one week before the experiment.
2. Compound Administration:
-
Oral (PO) Administration: The compound is formulated in a suitable vehicle (e.g., saline, corn oil). A specific dose is administered via oral gavage using a gavage needle.
-
Intraperitoneal (IP) Injection: The compound is dissolved in a sterile vehicle. The injection is typically given in the lower right quadrant of the abdomen to avoid puncturing the cecum.[5][6]
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Commonly used methods for blood collection in mice include submandibular vein puncture, retro-orbital bleeding, or saphenous vein sampling.[2] Cardiac puncture is typically used for terminal blood collection.[2]
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile, followed by centrifugation.[7]
-
Quantification: The concentration of the compound in the plasma samples is determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity and selectivity.
-
A calibration curve is generated using standard solutions of the compound of known concentrations.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved, the following diagrams are provided.
Caption: Simplified Pin1 signaling pathway.
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of the Pin1 modulators ATRA, KPT-6566, and Juglone. While pharmacokinetic data for ATRA is available, there is a notable lack of published, detailed pharmacokinetic parameters for KPT-6566 and Juglone. This highlights a critical knowledge gap that needs to be addressed to advance the preclinical and clinical development of these promising Pin1 inhibitors. The provided experimental protocols and workflows offer a foundational framework for researchers to conduct further pharmacokinetic studies to fill this gap. A comprehensive understanding of the ADME properties of these compounds is essential for optimizing dosing strategies and ultimately realizing their therapeutic potential.
References
- 1. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. mdpi.com [mdpi.com]
- 8. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pin1 Modulator 1: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Pin1 modulator 1 are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for research chemicals.
A Safety Data Sheet (SDS) for a specific Pin1 inhibitor, API-1, indicates that this particular compound is not classified as a hazardous substance.[1] However, "this compound" is a general term, and the properties of other modulators may vary. Therefore, it is crucial to consult the specific SDS for the exact modulator in use before proceeding with any handling or disposal. In the absence of a specific SDS or clear disposal instructions, a cautious approach treating the substance as potentially hazardous is recommended.
General Disposal Procedures for Laboratory Chemicals
The following procedures are based on general best practices for the disposal of research chemicals and should be followed for this compound, especially if its specific hazards are unknown.
Step 1: Waste Identification and Segregation
-
Consult the SDS: The first and most critical step is to review the Safety Data Sheet for the specific Pin1 modulator. The SDS will provide detailed information on physical and chemical properties, hazards, and disposal considerations.
-
Segregate Waste: Do not mix this compound waste with other chemical waste unless compatibility has been confirmed. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases. Keep it separate from non-hazardous trash and biological or radioactive waste.
Step 2: Proper Waste Containment
-
Use Appropriate Containers: Collect waste in a sturdy, leak-proof container that is chemically compatible with the Pin1 modulator. If the original container is used, ensure it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable based on the SDS or institutional policy), the full chemical name ("this compound" and its specific identifier), and the accumulation start date.[2]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.[2]
Step 3: Storage of Chemical Waste
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Use secondary containment, such as a tray or bin, for liquid waste to contain any potential spills.[2]
-
Avoid Sensitive Areas: Keep chemical waste away from sinks, drains, and areas of high traffic.[3]
Step 4: Disposal and Removal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on and collection of chemical waste.[4][5] Do not attempt to dispose of chemical waste down the drain or in the regular trash.[3]
-
Schedule a Pickup: Follow your institution's procedures to request a waste pickup from EHS.[2]
-
Never Abandon Chemicals: Ensure that all chemical waste is properly disposed of before leaving a laboratory space or completing a project.[3]
Data on Pin1 Inhibitor API-1
The following table summarizes key information from the Safety Data Sheet for Pin1 inhibitor API-1. It is presented as an example and is only applicable to this specific compound.
| Property | Information |
| Chemical Name | PIN1 inhibitor API-1 |
| CAS Number | 680622-70-2 |
| Hazard Classification | Not a hazardous substance or mixture.[1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and lab coat. Ensure adequate ventilation.[1] |
| First Aid Measures | Eye contact: Flush with water. Skin contact: Rinse with water. Inhalation: Move to fresh air. Ingestion: Wash out mouth with water, do not induce vomiting.[1] |
| Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[1] |
Visualizing Laboratory Processes
To further aid in understanding the necessary workflows, the following diagrams illustrate the general procedure for chemical waste disposal and a simplified representation of a signaling pathway involving Pin1.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling Pin1 modulator 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Pin1 modulator 1 (CAS: 301688-74-4), a modulator of β-Catenin and an inhibitor of the Wnt signaling pathway. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Handling
While a specific Safety Data Sheet (SDS) for this compound is not currently available, hazard information for structurally similar compounds suggests that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation[1]. Therefore, the following PPE and handling precautions are mandatory.
1. Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the compound in powdered form or preparing stock solutions.
2. Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in addition to goggles when there is a risk of splashing[2].
-
Skin Protection: A lab coat must be worn and fully buttoned. Disposable nitrile gloves are the minimum requirement; consider double-gloving for added protection. Ensure gloves are compatible with the solvents being used.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
-
Footwear: Fully enclosed, chemical-resistant footwear is mandatory.
3. General Hygiene:
-
Avoid inhalation of dust or vapors.
-
Do not allow the compound to come into contact with skin or eyes.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Do not eat, drink, or smoke in the laboratory.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Chemical Formula | C₁₈H₁₅NO₃S₂ |
| Molecular Weight | 357.45 g/mol |
| CAS Number | 301688-74-4 |
| Appearance | Light yellow to brown solid powder |
| Storage (Powder) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. |
| Storage (In Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. Protect from light. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation of Stock Solutions: a. Perform all weighing and initial dissolution steps within a chemical fume hood. b. Use a calibrated analytical balance to weigh the desired amount of this compound. c. Slowly add the appropriate solvent (e.g., DMSO) to the solid compound to minimize dust generation. d. Ensure the container is securely capped and vortex or sonicate until fully dissolved. e. Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
2. Use in Experiments: a. When diluting stock solutions, work within a fume hood. b. Use appropriate precision dispensing tools (e.g., calibrated micropipettes) to handle the solution. c. Keep all containers with the modulator sealed when not in use.
3. Spill and Emergency Procedures: a. Small Spills: i. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). ii. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. iii. Clean the spill area with a suitable detergent and water. b. Skin Contact: i. Immediately flush the affected area with copious amounts of water for at least 15 minutes. ii. Remove contaminated clothing. iii. Seek medical attention. c. Eye Contact: i. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. ii. Seek immediate medical attention. d. Ingestion: i. Do NOT induce vomiting. ii. Rinse mouth with water. iii. Seek immediate medical attention. e. Inhalation: i. Move to fresh air. ii. If breathing is difficult, provide oxygen. iii. Seek medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation: a. Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and weighing paper should be collected in a dedicated, clearly labeled hazardous waste container. b. Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous liquid waste container. Do not mix with other incompatible waste streams.
2. Container Management: a. Use appropriate, leak-proof, and chemically resistant containers for waste collection. b. Keep waste containers closed except when adding waste. c. Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other required institutional information.
3. Final Disposal: a. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. b. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
